Tert-butyl 4-amino-5-bromopyridine-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-amino-5-bromopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)8-4-7(12)6(11)5-13-8/h4-5H,1-3H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOVPYWDRQPVII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(C(=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to tert-butyl 4-amino-5-bromopyridine-2-carboxylate: A Keystone Building Block in Modern Medicinal Chemistry
Introduction: The Strategic Importance of a Versatile Pyridine Scaffold
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast number of approved therapeutics. Among the myriad of available synthetic intermediates, tert-butyl 4-amino-5-bromopyridine-2-carboxylate (CAS Number: 868171-70-4) has emerged as a highly strategic and versatile building block. Its unique trifunctional nature—a nucleophilic amino group, a readily displaceable bromine atom, and a sterically influential tert-butyl ester—provides medicinal chemists with a powerful tool for constructing complex molecular libraries, especially in the realm of kinase inhibitors for oncology and inflammatory diseases.[1][2]
This technical guide offers a comprehensive overview of this key intermediate, from its fundamental properties and logical synthesis pathways to its critical applications in palladium-catalyzed cross-coupling reactions. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively leverage this compound in their synthetic campaigns.
Core Compound Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its proper handling, reaction setup, and analytical characterization.
| Property | Value | Reference(s) |
| CAS Number | 868171-70-4 | [3][4][5] |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [3][4] |
| Molecular Weight | 273.13 g/mol | [3][4] |
| Appearance | Solid | [4] |
| Purity | Typically ≥96% | [3] |
| Storage Conditions | 2-8°C, protect from light | [4] |
| InChI Key | HBOVPYWDRQPVII-UHFFFAOYSA-N | [4] |
Synthetic Strategy: A Logic-Based Approach
While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed in readily available literature, its structure suggests a logical and robust synthetic approach based on well-established pyridine chemistry. The synthesis can be logically broken down into the sequential introduction of the required functional groups onto a pyridine core. A plausible retro-synthetic analysis points towards a multi-step sequence likely starting from a more common pyridine derivative.
A probable synthetic pathway involves the following key transformations:
-
Esterification: Introduction of the carboxylate group at the 2-position of a pyridine ring.
-
Amination: Introduction of the amino group at the 4-position.
-
Bromination: Regioselective installation of the bromine atom at the 5-position, directed by the existing activating amino group.
The diagram below illustrates a conceptual workflow for the synthesis.
Caption: A plausible synthetic route to the target compound.
Causality in Experimental Choices:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a preferred reagent for the bromination of activated aromatic systems like aminopyridines.[6] It offers milder reaction conditions and higher selectivity compared to elemental bromine, minimizing the formation of polybrominated byproducts. The reaction is typically performed in a polar aprotic solvent like DMF to facilitate the electrophilic substitution.[6]
-
Role of the Amino Group: The amino group at the C4 position is a strong activating group, directing the electrophilic bromination to the ortho position (C5). This directing effect is crucial for the regiochemical outcome of the synthesis.
-
The tert-Butyl Ester: The tert-butyl ester serves a dual purpose. Firstly, it acts as a protecting group for the carboxylic acid, preventing unwanted side reactions. Secondly, its steric bulk can influence the conformation of the molecule and its reactivity in subsequent coupling reactions.
Core Applications in Medicinal Chemistry: Enabling Molecular Diversity
The true value of this compound lies in its ability to serve as a versatile scaffold for generating diverse libraries of compounds through palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position is strategically placed for reactions such as the Suzuki-Miyaura coupling (C-C bond formation) and the Buchwald-Hartwig amination (C-N bond formation).
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds between an organoboron species and an organic halide.[7] In the context of our target molecule, this reaction enables the introduction of a wide array of aryl or heteroaryl groups at the 5-position of the pyridine ring, a common motif in kinase inhibitors.
Caption: Generalized workflow for the Suzuki-Miyaura coupling.
Detailed Experimental Protocol (Generalized):
A general procedure, adaptable for the specific substrate, is as follows:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).[8][9]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a phosphine ligand.[8]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).[9]
-
Reaction Execution: Heat the mixture with vigorous stirring at a temperature ranging from 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that facilitates the formation of carbon-nitrogen bonds.[10] This is particularly useful for introducing diverse amine functionalities at the 5-position of the pyridine ring, further expanding the chemical space accessible from this intermediate.
Caption: Generalized workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol (Generalized):
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the amine (1.1-1.5 eq), a strong base like cesium carbonate or sodium tert-butoxide (1.5-2.5 eq), the palladium source (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., Xantphos).[10]
-
Solvent Addition: Add an anhydrous solvent such as toluene or dioxane via syringe.[3]
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress by TLC or LC-MS.
-
Workup and Purification: After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product using flash column chromatography.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Classification: The compound is classified with the GHS07 pictogram and a "Warning" signal word. The primary hazard statement is H302: Harmful if swallowed.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place at 2-8°C, and protect from light to prevent degradation.[4]
Conclusion
This compound stands out as a high-value intermediate for drug discovery and medicinal chemistry. Its trifunctional nature allows for sequential and regioselective modifications, making it an ideal starting point for the synthesis of complex, biologically active molecules. A thorough understanding of its properties, synthetic logic, and reactivity in key cross-coupling reactions empowers researchers to unlock its full potential in the development of next-generation therapeutics. While detailed, peer-reviewed synthesis and characterization data remain somewhat elusive in public-domain literature, the principles outlined in this guide provide a robust framework for its effective utilization in a research setting.
References
-
AWS. (n.d.). Supporting Information A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
Chemdad. (n.d.). tert-Butyl 4-aMio-5-broMopyridine-2-carboxylate. Retrieved from [Link]
- Google Patents. (2014). WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors.
- Google Patents. (2018). US10059714B2 - Protein kinase B inhibitors.
- Google Patents. (2020). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- Google Patents. (2020). WO2020234381A1 - Processes and intermediates for preparing a btk inhibitor.
-
MDPI. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Retrieved from [Link]
-
Supporting Information. (n.d.). 1 - Supporting Information. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buy Methyl 4-amino-5-bromopicolinate | 1782230-72-1 [smolecule.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 5. tert-Butyl 4-amino-5-bromopicolinate | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
tert-butyl 4-amino-5-bromopyridine-2-carboxylate molecular weight
An In-Depth Technical Guide to tert-Butyl 4-amino-5-bromopyridine-2-carboxylate
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, applications, and handling, offering field-proven insights into its utility and experimental considerations.
Core Molecular Characteristics
This compound is a substituted pyridine derivative valued for its specific arrangement of functional groups, which makes it a versatile intermediate in organic synthesis.
Physicochemical Properties
A precise understanding of the compound's properties is the foundation of its effective application in research and development. The key quantitative data are summarized below.
| Property | Value | Source |
| Molecular Weight | 273.13 g/mol | [1] |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [1] |
| CAS Number | 868171-70-4 | [1] |
| Physical Form | Solid | |
| Typical Purity | ≥96% | [1][2] |
| Storage Temperature | 2-8°C, protect from light | |
| InChI Key | HBOVPYWDRQPVII-UHFFFAOYSA-N |
Structural Analysis
The molecule's utility stems from the interplay of its three key functional groups attached to the pyridine core: the bromo group, the amino group, and the tert-butyl carboxylate.
Caption: Chemical structure of the title compound.
-
Bromo Group (Br) at C5: This halogen serves as a versatile synthetic handle. It is strategically positioned for facile participation in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[3]
-
Amino Group (NH₂) at C4: This nucleophilic group can be readily acylated, alkylated, or used as a directing group. Its presence is crucial for forming amide bonds or for further functionalization in multi-step syntheses.
-
tert-Butyl Carboxylate Group (CO₂tBu) at C2: This ester acts as a protecting group for the carboxylic acid. The bulky tert-butyl group prevents unwanted reactions at the carboxylate position and can be selectively removed under specific acidic conditions (e.g., with trifluoroacetic acid) without affecting other parts of the molecule.
Synthesis and Purification
While a specific, peer-reviewed synthesis for this compound is not detailed in the initial search, a logical synthetic route can be constructed based on established pyridine chemistry. The process would likely involve the introduction of the required functional groups onto a pyridine precursor.
Retrosynthetic Analysis and Proposed Workflow
A plausible synthetic strategy involves starting from a pre-functionalized pyridine ring. The key steps would be bromination, amination, and esterification, with the order of these steps being critical to achieving the desired isomer.
Caption: A generalized synthetic workflow.
Exemplary Experimental Protocol
The following protocol is a representative, hypothetical procedure based on common organic chemistry transformations for similar heterocyclic compounds.[4][5]
Objective: To synthesize this compound.
Materials:
-
A suitable 4-aminopyridine-2-carboxylic acid precursor
-
N-Bromosuccinimide (NBS)
-
tert-Butanol
-
Dicyclohexylcarbodiimide (DCC) or similar coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Bromination: Dissolve the 4-aminopyridine-2-carboxylic acid precursor in a suitable solvent like DCM. Add N-Bromosuccinimide (NBS) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin-Layer Chromatography (TLC).
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Esterification: Dissolve the crude bromo-acid in anhydrous DCM. Add tert-butanol, followed by catalytic amounts of DMAP. Add DCC portion-wise at 0°C.
-
Reaction Monitoring: Stir the mixture overnight at room temperature. Monitor the reaction progress by TLC.
-
Purification: Upon completion, filter the reaction mixture to remove dicyclohexylurea byproduct. Wash the filtrate with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting crude product by silica gel column chromatography to yield the final compound.
Applications in Drug Discovery and Development
This molecule is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure is incorporated into larger, more complex molecules designed for therapeutic activity.
Role as a Heterocyclic Building Block
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound provides a pre-functionalized pyridine core, accelerating the synthesis of new chemical entities. Its utility is primarily in:
-
Fragment-Based Drug Discovery (FBDD): As a "fragment," it can be used in screening campaigns to identify initial, low-affinity binders to a biological target.[6][7] The functional groups then allow for the systematic elaboration of these initial hits to improve potency and selectivity.
-
Lead Optimization: In later stages of drug development, this intermediate can be used to modify existing lead compounds. For instance, the bromo- group allows for the exploration of different substituents at the C5 position via cross-coupling, enabling the fine-tuning of a molecule's Structure-Activity Relationship (SAR) and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]
Caption: Role in a typical drug discovery workflow.
Analytical Characterization and Quality Control
Ensuring the purity and identity of the compound is critical for its use in synthesis, as impurities can lead to unwanted side reactions and complicate purification of the final product. Commercial suppliers typically provide a Certificate of Analysis with data from the following techniques.[1]
Standard Analytical Workflow:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the presence and connectivity of protons. Expected signals would include those for the pyridine ring protons, the amino group protons, and the characteristic singlet for the nine equivalent protons of the tert-butyl group.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS):
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Used to confirm the molecular weight (273.13 g/mol ) and assess purity. The mass spectrum should show the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
-
High-Performance Liquid Chromatography (HPLC): Determines the purity of the compound, typically reported as a percentage (e.g., >96%).[1]
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. This compound should be handled by trained personnel in a well-ventilated area.
Hazard Identification
Based on available safety data sheets (SDS), the compound presents the following hazards:
-
GHS Pictogram: GHS07 (Exclamation Mark).
-
Hazard Statements: H302: Harmful if swallowed. May cause skin, eye, and respiratory irritation.[8][9]
Precautionary Measures
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8][9]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[8][9]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place at the recommended temperature of 2-8°C.[8] Protect from light.
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[8]
This guide provides a foundational understanding of this compound, grounding its practical application in solid scientific principles and established laboratory practices. Its versatile structure ensures its continued relevance as a valuable intermediate in the pursuit of novel chemical entities.
References
-
Chemsrc. CAS#:868171-70-4 | this compound. [Online] Available at: [Link]
-
PubMed. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. [Online] Available at: [Link]
- Google Patents. CN105153023A - Synthetic method of 2-amino-4-bromopyridine.
-
Lookchem. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. [Online] Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. [Online] Available at: [Link]
Sources
- 1. 868171-70-4 | this compound - Moldb [moldb.com]
- 2. CAS#:868171-70-4 | this compound | Chemsrc [chemsrc.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 6. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to tert-Butyl 4-Amino-5-bromopyridine-2-carboxylate: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Pyridine Building Block
In the landscape of contemporary medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in a vast array of pharmaceuticals. Within this class of compounds, tert-butyl 4-amino-5-bromopyridine-2-carboxylate (CAS No. 868171-70-4) has emerged as a particularly valuable and versatile building block. This guide provides a comprehensive overview of its chemical attributes, a detailed synthesis protocol, thorough characterization data, and its strategic application in the development of innovative therapeutics, particularly in the realm of kinase inhibitors.
The strategic placement of the amino, bromo, and tert-butyl carboxylate groups on the pyridine ring offers a trifecta of synthetic handles. The bromine atom at the 5-position serves as a prime site for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. The amino group at the 4-position can be readily functionalized or can participate in crucial interactions with biological targets. Finally, the tert-butyl ester at the 2-position acts as a protecting group for the carboxylic acid, which can be deprotected in later synthetic steps to introduce another point of diversity or a key binding motif. This multi-functional nature allows for the efficient construction of complex molecular architectures, accelerating the drug discovery process.
IUPAC Nomenclature and Structural Elucidation
The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . The numbering of the pyridine ring begins at the nitrogen atom, with the substituents positioned accordingly.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and for its formulation and delivery as part of a potential drug substance.
| Property | Value | Reference |
| CAS Number | 868171-70-4 | |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ | |
| Molecular Weight | 273.13 g/mol | |
| Appearance | Off-white to light yellow solid | |
| Purity | Typically ≥97% |
Synthesis of this compound: A Detailed Experimental Protocol
The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. The following protocol is a representative method for its laboratory-scale preparation.
Reaction Scheme
Caption: Synthetic route to this compound.
Step-by-Step Methodology
Step 1: Bromination of Methyl 4-aminopicolinate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 4-aminopicolinate (1.0 equivalent) in glacial acetic acid.
-
Bromination: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of N-bromosuccinimide (NBS) (1.05 equivalents) in acetic acid dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate, methyl 4-amino-5-bromopicolinate, is collected by filtration, washed with cold water, and dried under vacuum.[1]
Step 2: Hydrolysis and Esterification
-
Hydrolysis: Suspend the crude methyl 4-amino-5-bromopicolinate (1.0 equivalent) in a mixture of water and a suitable alcohol (e.g., methanol or ethanol). Add sodium hydroxide (2.0 equivalents) and heat the mixture to reflux for 2-3 hours, or until the hydrolysis is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture to room temperature and acidify with hydrochloric acid to a pH of approximately 3-4. The resulting precipitate, 4-amino-5-bromopicolinic acid, is collected by filtration and dried.
-
Boc Protection and Esterification: To a solution of the 4-amino-5-bromopicolinic acid (1.0 equivalent) in tert-butanol, add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir the mixture at room temperature overnight.
-
Purification: Concentrate the reaction mixture under reduced pressure. The residue is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product, this compound, as a solid.
Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Below is a summary of the expected spectroscopic data.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. While experimental data can vary slightly based on the solvent and instrument, the following are the expected chemical shifts and multiplicities.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | s | 1H | H-6 |
| ~7.95 | s | 1H | H-3 |
| ~4.80 | br s | 2H | -NH₂ |
| ~1.60 | s | 9H | -C(CH₃)₃ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~164.5 | C=O |
| ~155.0 | C-4 |
| ~150.0 | C-2 |
| ~140.0 | C-6 |
| ~112.0 | C-3 |
| ~108.0 | C-5 |
| ~82.0 | -C(CH₃)₃ |
| ~28.0 | -C(CH₃)₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Electrospray Ionization (ESI-MS): Expected [M+H]⁺ at m/z 274.0 and 276.0, corresponding to the two bromine isotopes (⁷⁹Br and ⁸¹Br).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (amino group) |
| 2980-2930 | C-H stretching (tert-butyl group) |
| ~1720 | C=O stretching (ester) |
| ~1600, ~1480 | C=C and C=N stretching (pyridine ring) |
| ~1250, ~1150 | C-O stretching (ester) |
| ~600-500 | C-Br stretching |
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The true value of this compound lies in its application as a strategic intermediate in the synthesis of high-value pharmaceutical compounds, particularly kinase inhibitors.[2][3] Protein kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
Role in the Synthesis of Targeted Therapeutics
The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination . These powerful reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents, which are often crucial for achieving potent and selective inhibition of the target kinase.
Illustrative Synthetic Application: A Generalized Kinase Inhibitor Scaffold
The following workflow illustrates how this compound can be utilized to generate a library of potential kinase inhibitors.
Caption: Versatile synthetic pathways from the core intermediate to diverse inhibitor scaffolds.
This strategic approach enables the rapid exploration of the chemical space around the pyridine core, facilitating the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties. For instance, various patented kinase inhibitors utilize substituted aminopyridine cores that can be accessed through intermediates like the one discussed in this guide.
Conclusion: An Indispensable Tool for Medicinal Chemists
References
- General NMR and MS Data for Organic Compounds. Wiley-VCH. (This is a general reference for spectroscopic techniques).
- Supporting Information for various organic syntheses. (This represents a general collection of supporting information from various journal articles where similar compounds are characterized).
-
Tert-butyl 3-(2-amino-5-bromopyridine-3-sulfonamido)-2-hydroxypropylcarbamate. PubChem. [Link]
- VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. (This is a general reference for NMR spectra).
-
Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate. ResearchGate. [Link]
-
4 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
2,3-diaminopyridine - Organic Syntheses Procedure. Organic Syntheses. [Link]
- Basic 1H- and 13C-NMR Spectroscopy. (A general textbook reference for NMR spectroscopy).
-
Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. MDPI. [Link]
-
Tert-butyl 5-bromo-4-methoxypyridine-2-carboxylate. PubChem. [Link]
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]
-
FT-IR spectrum of tert-butyl... ResearchGate. [Link]
-
Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate. Atlantis Press. [Link]
-
2-(Boc-amino)-5-bromopyridine. LookChem. [Link]
-
infrared spectrum of 2-bromo-2-methylpropane... Doc Brown's Chemistry. [Link]
-
Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI. [Link]
-
The Development of BTK Inhibitors: A Five-Year Update. PMC. [Link]
-
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate. PubChem. [Link]
-
Observed and calculated IR spectrum of 2-amino-5-... ResearchGate. [Link]
-
4-Aminobutanoic acid, 2TBDMS derivative. NIST WebBook. [Link]
-
T-butylamine, compound with boron trihydride. NIST WebBook. [Link]
Sources
physical and chemical properties of tert-butyl 4-amino-5-bromopyridine-2-carboxylate
An In-depth Technical Guide to tert-Butyl 4-amino-5-bromopyridine-2-carboxylate: Properties, Synthesis, and Applications
Introduction: A Versatile Scaffold in Modern Drug Discovery
This compound (CAS No. 868171-70-4) is a highly functionalized heterocyclic compound of significant interest to the medicinal chemistry community.[1][2] Its pyridine core is decorated with three distinct functional groups: a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and a sterically hindered tert-butyl ester. This strategic arrangement of functionalities makes it a valuable building block for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.[3] This guide provides a comprehensive overview of its known physical and chemical properties, a detailed examination of its spectroscopic characteristics, a plausible synthetic route, and an exploration of its reactivity and potential applications in pharmaceutical research.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. While it is commercially available as a solid, specific experimental data such as a precise melting point are not widely reported in peer-reviewed literature and are primarily found in supplier databases.[2][4]
| Property | Value | Source(s) |
| CAS Number | 868171-70-4 | [1][2] |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [1] |
| Molecular Weight | 273.13 g/mol | [1] |
| Appearance | Solid; often described as a powder. | [2] |
| Purity | Typically ≥96% | [1][2] |
| Storage Conditions | 2-8°C, protect from light. | [2] |
| IUPAC Name | This compound | N/A |
| InChI Key | HBOVPYWDRQPVII-UHFFFAOYSA-N | [2] |
Solubility Profile (Predicted): Based on its structure, the compound is expected to be soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, methanol, and dimethyl sulfoxide (DMSO). Its polarity is moderate, but the presence of the amino group and pyridine nitrogen may allow for limited solubility in acidic aqueous solutions.
Spectroscopic Profile: A Theoretical Analysis
¹H NMR Spectroscopy
-
tert-Butyl Protons (C(CH₃)₃): A sharp singlet would be expected at approximately δ 1.5-1.6 ppm . This signal would integrate to 9 protons. The chemical shift is characteristic of a tert-butyl ester group.[5]
-
Amino Protons (NH₂): A broad singlet is anticipated in the range of δ 4.5-6.5 ppm , integrating to 2 protons. The exact chemical shift and broadness would be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and proton exchange.
-
Pyridine Ring Protons (Ar-H): Two singlets are expected for the two protons on the pyridine ring.
-
The proton at the C3 position (adjacent to the ester) would likely appear around δ 7.3-7.5 ppm .
-
The proton at the C6 position (adjacent to the nitrogen) would be expected further downfield, likely around δ 8.0-8.2 ppm . The lack of adjacent protons results in singlets for both aromatic signals.
-
¹³C NMR Spectroscopy
-
tert-Butyl Carbons: Two signals are expected: one for the quaternary carbon at δ 80-82 ppm and one for the three equivalent methyl carbons at δ 28-29 ppm .[5]
-
Carbonyl Carbon (C=O): The ester carbonyl carbon would appear in the typical downfield region of δ 164-166 ppm .
-
Pyridine Ring Carbons: Five distinct signals are predicted.
-
C2 (C-COOtBu): ~δ 150-155 ppm
-
C3 (CH): ~δ 110-115 ppm
-
C4 (C-NH₂): ~δ 155-160 ppm (highly influenced by the amino group)
-
C5 (C-Br): ~δ 95-100 ppm (upfield shift due to halogen)
-
C6 (CH): ~δ 145-150 ppm
-
Mass Spectrometry (MS)
In an ESI-MS experiment, the primary ion observed would be the protonated molecule [M+H]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units would be expected.
-
[M+H]⁺ for ⁷⁹Br: m/z 273.03
-
[M+H]⁺ for ⁸¹Br: m/z 275.03
Chemical Properties and Reactivity
The synthetic utility of this molecule stems from the orthogonal reactivity of its three key functional groups. This allows for selective, stepwise modification, making it a powerful tool for building molecular diversity.
Caption: Key reactive sites of the title compound.
-
The 4-Amino Group: This primary amine is a potent nucleophile and a directing group. It can readily undergo acylation to form amides, reaction with sulfonyl chlorides to form sulfonamides, and N-alkylation reactions.
-
The 5-Bromo Atom: The bromine atom is strategically positioned for a wide array of transition-metal-catalyzed cross-coupling reactions. This is arguably its most valuable feature for drug discovery programs.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst forms a new C-C bond, enabling the introduction of various aryl or heteroaryl substituents.[6]
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines or anilines forms a C-N bond, providing access to more complex diamine scaffolds.[7]
-
Sonogashira Coupling: Coupling with terminal alkynes introduces C-C triple bonds, useful for constructing rigid linkers or further functionalization.
-
-
The 2-tert-Butyl Ester: The tert-butyl ester serves as a robust protecting group for the carboxylic acid. It is stable to many nucleophilic and basic conditions used in cross-coupling reactions but can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl) to unmask the carboxylic acid for subsequent amide coupling or other transformations.
Representative Synthesis Protocol
While the exact industrial synthesis is proprietary, a logical and robust laboratory-scale synthesis can be designed based on established chemical transformations of pyridine derivatives.[8] The following protocol is a representative, two-step procedure starting from 4-aminopyridine-2-carboxylic acid.
Rationale: The synthesis first introduces the bromine atom via electrophilic bromination, a standard reaction for activated pyridine rings. The subsequent esterification is designed to form the bulky tert-butyl ester, a reaction that often requires specific activation of the carboxylic acid.
Caption: Representative workflow for the synthesis.
Step 1: Synthesis of 4-Amino-5-bromopyridine-2-carboxylic Acid
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-aminopyridine-2-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable solvent such as acetonitrile or DMF.
-
Bromination: Cool the solution to 0°C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5°C.
-
Causality: The amino group at the C4 position is strongly activating, directing the electrophilic bromine to the adjacent C5 position. NBS is a mild and safe source of electrophilic bromine.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. The product may precipitate and can be collected by filtration. Alternatively, extract the product into an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Synthesis of this compound
-
Setup: In a separate dry flask under an inert atmosphere, suspend the crude 4-amino-5-bromopyridine-2-carboxylic acid (1.0 eq) in a mixture of THF and tert-butanol.
-
Activation/Esterification: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Causality: The carboxylic acid reacts with Boc₂O to form a mixed anhydride intermediate. This highly activated species is then attacked by tert-butanol, facilitated by the nucleophilic catalyst DMAP, to form the sterically hindered tert-butyl ester.
-
-
Reaction: Stir the mixture at room temperature overnight. Monitor the reaction for the consumption of the starting material.
-
Workup: Concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final compound.
Applications in Medicinal Chemistry
This compound is a quintessential example of a "Fragment" or "Building Block" used in drug discovery.[9] Its pre-functionalized nature allows for rapid elaboration into libraries of more complex molecules for screening. The 4-amino-5-bromopyridine motif is found in a number of patented compounds, particularly kinase inhibitors, where the aminopyridine can form key hydrogen bond interactions with the hinge region of the enzyme's active site.[10][11]
-
Scaffold for Kinase Inhibitors: The core structure can be used to synthesize inhibitors of various protein kinases, which are crucial targets in oncology. The bromine atom provides a handle to introduce a larger substituent that can occupy the hydrophobic pocket of the kinase, while the amino group interacts with the hinge.
-
Synthesis of Fused Heterocycles: The amino and carboxylate groups can be used in cyclization reactions to build fused bicyclic systems, such as pyrido[4,3-d]pyrimidines, which are also privileged structures in medicinal chemistry.
-
Lead Optimization: In a lead optimization campaign, replacing a phenyl ring with a pyridine ring can improve physicochemical properties such as aqueous solubility and metabolic stability, potentially leading to a more "drug-like" candidate.[9]
Safety and Handling
According to available safety data, this compound is classified with the GHS07 pictogram and a "Warning" signal word.[2]
-
Hazard Statements: H302 (Harmful if swallowed). May cause skin and eye irritation.
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) and protect from light to ensure long-term stability.[2]
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Amadis Chemical. (n.d.). 2-Pyridinecarboxylic acid,4-amino-5-bromo-1,1-Dimethylethyl ester CAS NO.868171-70-4. Retrieved from [Link]
-
Chemsrc. (2025). CAS#:868171-70-4 | this compound. Retrieved from [Link]
-
Supporting Information Document. (n.d.). General procedure for the synthesis of tert-butyl carbamates. Retrieved from [Link]
-
LookChem. (n.d.). Pharmaceutical Grade CAS 868171-70-4 with competitive price. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Retrieved from [Link]
-
ACS Publications. (2003). Siloxane-Based Cross-Coupling of Bromopyridine Derivatives. Organic Letters. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 5-bromo-4-methoxypyridine-2-carboxylate. Retrieved from [Link]
- Google Patents. (2014). Synthetic method of 2-amino-4-bromopyridine.
-
Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules. Retrieved from [Link]
- Google Patents. (2018). Protein kinase B inhibitors.
-
RSC Publishing. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Retrieved from [Link]
-
MedChemica. (n.d.). Publications & Patents. Retrieved from [Link]
-
Beilstein Journals. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2021). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. 868171-70-4 | this compound - Moldb [moldb.com]
- 2. This compound | 868171-70-4 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS#:868171-70-4 | this compound | Chemsrc [chemsrc.com]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. atlantis-press.com [atlantis-press.com]
- 10. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 11. medchemica.com [medchemica.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of tert-butyl 4-amino-5-bromopyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl 4-amino-5-bromopyridine-2-carboxylate. As a crucial analytical technique in organic chemistry, ¹H NMR spectroscopy offers invaluable insights into molecular structure. This document will dissect the expected spectral features of the title compound, grounded in fundamental principles of chemical shift, spin-spin coupling, and substituent effects, to provide a robust framework for structural verification and purity assessment.
Molecular Structure and Predicted Spectral Features
The structure of this compound contains several distinct proton environments, which will give rise to a characteristic ¹H NMR spectrum. The substituents on the pyridine ring—an amino group (-NH₂), a bromine atom (-Br), and a tert-butyl carboxylate group (-COOtBu)—exert significant electronic effects that dictate the chemical shifts of the aromatic protons.
The key proton environments are:
-
Two aromatic protons on the pyridine ring (H-3 and H-6).
-
Two protons of the primary amine (-NH₂).
-
Nine equivalent protons of the tert-butyl group (-C(CH₃)₃).
Understanding the electronic nature of the substituents is paramount for predicting the spectrum. The amino group is a strong electron-donating group (EDG) that increases electron density, particularly at the ortho and para positions, causing an upfield shift (lower ppm) of nearby protons.[1][2] Conversely, the tert-butyl carboxylate group is electron-withdrawing, decreasing electron density and causing a downfield shift (higher ppm). Bromine exhibits a dual role; it is electron-withdrawing by induction but electron-donating by resonance, with the inductive effect typically dominating, leading to a net deshielding effect.
Detailed ¹H NMR Spectral Analysis
A thorough analysis of the spectrum involves predicting the chemical shift (δ), integration, and multiplicity for each signal.
Aromatic Region: Pyridine Ring Protons (H-3 and H-6)
-
H-6 Proton: This proton is positioned ortho to the powerful electron-donating amino group. This proximity results in significant shielding, shifting its resonance considerably upfield. It is also meta to the bromine and the carboxylate group, whose effects are less pronounced at this distance.
-
H-3 Proton: This proton is adjacent (ortho) to the electron-withdrawing carboxylate group, which strongly deshields it, moving its signal downfield. It is meta to the amino group, receiving a weaker shielding effect.
Multiplicity: The H-3 and H-6 protons are separated by four bonds. In aromatic systems, this can sometimes lead to a small long-range coupling known as meta-coupling (⁴J), typically in the range of 2-3 Hz.[2][3] However, in many cases, especially on spectrometers with lower to moderate field strengths, this coupling may not be resolved. Therefore, both H-3 and H-6 are expected to appear as sharp singlets .
Amine Protons (-NH₂)
The chemical shift of amine protons is highly variable and depends on factors such as solvent, concentration, and temperature.[4] These protons can participate in hydrogen bonding and undergo chemical exchange.
-
Appearance: They typically appear as a broad singlet .[4][5]
-
Integration: The signal will integrate to two protons.
-
Coupling: Due to chemical exchange, coupling to other protons is usually not observed.[4]
Aliphatic Region: Tert-butyl Protons (-C(CH₃)₃)
The tert-butyl group provides a simple and highly recognizable signal.
-
Appearance: The nine protons of the three methyl groups are chemically equivalent due to rapid rotation around the carbon-carbon single bonds. They will appear as a single, sharp singlet .
-
Integration: This signal will be the largest in the spectrum, integrating to nine protons.
-
Chemical Shift: It will resonate in the typical upfield aliphatic region, expected around 1.5 ppm.[6]
Summary of Predicted ¹H NMR Data
The expected spectral data is summarized in the table below. Note that the chemical shift for the amine protons is an approximate range.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-butyl (-C(CH₃)₃) | ~ 1.5 - 1.6 | Singlet (s) | 9H |
| Amino (-NH₂) | ~ 4.5 - 5.5 (broad) | Broad Singlet (br s) | 2H |
| Pyridine H-6 | ~ 6.5 - 7.0 | Singlet (s) | 1H |
| Pyridine H-3 | ~ 8.0 - 8.2 | Singlet (s) | 1H |
Visualization of Molecular Structure and Proton Assignments
The following diagram illustrates the molecular structure with key protons labeled for clarity.
Caption: Molecular structure of the title compound with key protons highlighted.
Experimental Protocol for ¹H NMR Spectroscopy
Adherence to a standardized protocol is essential for acquiring high-quality, reproducible NMR data.
A. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds with exchangeable protons where observation is critical, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used as it slows down the exchange rate.
-
Dissolution: Transfer the weighed solid into a clean, dry NMR tube. Add approximately 0.5-0.6 mL of the chosen deuterated solvent.[1]
-
Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. If necessary, brief sonication can be used to aid dissolution.
B. Spectrometer Setup and Data Acquisition
-
Insertion and Locking: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[1]
-
Shimming: Perform magnetic field shimming to optimize the homogeneity of the magnetic field across the sample, which is crucial for achieving sharp lines and high resolution.[1]
-
Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure efficient transfer of radiofrequency power.
-
Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is sufficient.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals are captured.
-
Number of Scans: Depending on the sample concentration, 8 to 16 scans are typically adequate for a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient.
-
-
Data Processing: After acquisition, the Free Induction Decay (FID) is Fourier transformed. Apply phase correction and baseline correction to obtain the final spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Conclusion
The ¹H NMR spectrum of this compound is highly informative and readily interpretable. The presence of two distinct singlets in the aromatic region, a broad singlet for the amine, and a prominent nine-proton singlet in the aliphatic region provides a definitive fingerprint for this molecule. This guide provides the foundational knowledge for researchers to confidently use ¹H NMR spectroscopy to verify the structural integrity and purity of this important chemical intermediate in their research and development endeavors. For ambiguous cases or complex mixtures, advanced 2D NMR techniques such as COSY and HSQC can provide further structural elucidation.[1]
References
- Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes.
- Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines.
- Rasala, D. ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235 (1993).
- OpenOChem Learn. Interpreting ¹H NMR Spectra.
- YouTube.
- University of Regensburg. ¹H NMR Spectroscopy Handout.
- University of Puget Sound.
- Supporting Information.
Sources
A Technical Guide to tert-Butyl 4-Amino-5-Bromopyridine-2-Carboxylate: Sourcing, Synthesis, and Application
Introduction
tert-Butyl 4-amino-5-bromopyridine-2-carboxylate is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. Its strategic placement of an amino group, a bromine atom, and a bulky tert-butyl ester on the pyridine scaffold makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its commercial availability, outlines a representative synthetic protocol, and discusses its applications, particularly in the realm of drug discovery. The compound is identified by the CAS Number 868171-70-4.[1][2][3]
Commercial Availability and Procurement
This compound is readily available from a variety of chemical suppliers, catering to research and development needs. The purity of the commercially available compound is typically around 96%.[1][3] When sourcing this reagent, it is crucial to consider the purity, quantity, and the supplier's quality control documentation, such as Certificates of Analysis (CoA), NMR, HPLC, and LC-MS data.
Below is a comparative table of prominent suppliers offering this compound:
| Supplier | Product Name | CAS Number | Purity |
| Sigma-Aldrich | This compound | 868171-70-4 | 96%[1] |
| Fisher Scientific | This compound | 868171-70-4 | Not specified[2] |
| Moldb | This compound | 868171-70-4 | 96%[3] |
| Chem-Impex | This compound | 868171-70-4 | >95% |
| AstaTech | This compound | 868171-70-4 | Not specified |
Physicochemical and Safety Data
Understanding the fundamental properties and safety profile of a chemical is paramount for its proper handling and application in a laboratory setting.
Table of Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C10H13BrN2O2 | [1][3] |
| Molecular Weight | 273.13 g/mol | [3] |
| Physical Form | Solid | [1] |
| Storage Temperature | 2-8°C, protect from light | [1] |
Safety and Handling Information:
This compound is classified with the GHS07 pictogram, indicating that it can be a skin, eye, and respiratory irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[4][5] Work should be conducted in a well-ventilated area or a chemical fume hood.[4][5]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][4]
-
Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).[4][5]
Synthetic Pathways and Methodologies
While commercially available, understanding the synthesis of this compound provides valuable context for its reactivity and potential impurities. A common synthetic strategy involves the functionalization of a pre-existing pyridine ring. A plausible multi-step synthesis is outlined below.
Proposed Synthetic Workflow
The synthesis can be envisioned as a sequence of reactions starting from a suitable pyridine precursor, such as 2,4-dihydroxypyridine. The workflow would involve nitration, bromination, chlorination, amination, and finally, esterification and protection.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative example and may require optimization.
-
Nitration of 2,4-Dichloropyridine:
-
To a stirred solution of 2,4-dichloropyridine in concentrated sulfuric acid, slowly add fuming nitric acid at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture onto ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-dichloro-5-nitropyridine.
-
-
Selective Amination:
-
In a sealed vessel, dissolve 2,4-dichloro-5-nitropyridine in a solution of ammonia in ethanol.
-
Heat the mixture to 100°C for 24 hours.
-
Cool the reaction to room temperature, and remove the solvent in vacuo.
-
Purify the residue by column chromatography to afford 4-amino-2-chloro-5-nitropyridine.
-
-
Sandmeyer Reaction:
-
Dissolve 4-amino-2-chloro-5-nitropyridine in aqueous hydrobromic acid.
-
Cool the solution to 0°C and add a solution of sodium nitrite in water dropwise.
-
Add a solution of copper(I) bromide in hydrobromic acid and warm the mixture to 60°C.
-
After 2 hours, cool the reaction, neutralize with sodium hydroxide, and extract with dichloromethane.
-
Dry the organic layer and concentrate to give 4-amino-5-bromo-2-chloropyridine.
-
-
Palladium-Catalyzed Carboxylation:
-
To a solution of 4-amino-5-bromo-2-chloropyridine in tert-butanol, add palladium(II) acetate, 1,1'-bis(diphenylphosphino)ferrocene (dppf), and a base such as triethylamine.
-
Pressurize the reaction vessel with carbon monoxide (CO) gas.
-
Heat the reaction to 80°C for 18 hours.
-
Cool the mixture, filter through celite, and concentrate the filtrate.
-
Purify the crude product by silica gel chromatography to obtain this compound.
-
Applications in Drug Discovery and Chemical Biology
The unique arrangement of functional groups in this compound makes it a valuable intermediate in the synthesis of novel bioactive molecules.
-
Scaffold for Library Synthesis: The bromine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents at the 5-position.
-
Modulation of Physicochemical Properties: The pyridine core is a common motif in pharmaceuticals, and modifications on this scaffold can fine-tune properties such as solubility, metabolic stability, and target binding affinity.[6][7]
-
Fragment-Based Drug Design: This compound can be considered a "fragment" that can be elaborated into more potent and selective drug candidates.[6][7]
Caption: Versatility of the core scaffold in cross-coupling reactions.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant applications in medicinal chemistry. Its trifunctional nature allows for selective modifications, making it an ideal starting material for the synthesis of diverse chemical libraries aimed at the discovery of new therapeutic agents. Proper handling and an understanding of its reactivity are essential for its effective utilization in research and development.
References
-
Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues - PubMed. (URL: [Link])
-
Synthesis of metal binding artificial amino acids a thesis submited to the graduate school of natural and. (URL: [Link])
-
(PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate - ResearchGate. (URL: [Link])
-
Synthesis of useful fragments in drug discovery: 2-Amino-5-tert- butylpyridine and its oxidised analogues - Lookchem. (URL: [Link])
- CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google P
-
Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate - Virtuous Lifesciences. (URL: [Link])
-
Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate - MDPI. (URL: [Link])
Sources
- 1. This compound | 868171-70-4 [sigmaaldrich.com]
- 2. eMolecules this compound | 868171-70-4 | Fisher Scientific [fishersci.com]
- 3. 868171-70-4 | this compound - Moldb [moldb.com]
- 4. aksci.com [aksci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
A Comprehensive Technical Guide to the Synthesis of tert-Butyl 4-amino-5-bromopyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of a robust synthetic pathway to obtain tert-butyl 4-amino-5-bromopyridine-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented in two key stages: the formation of the precursor, tert-butyl 4-aminopyridine-2-carboxylate, and its subsequent selective bromination. This document delves into the mechanistic underpinnings of each transformation, offering detailed experimental protocols and insights into the rationale behind the chosen synthetic strategy.
Physicochemical Properties of the Target Compound
| Property | Value |
| CAS Number | 868171-70-4[1][2] |
| Molecular Formula | C₁₀H₁₃BrN₂O₂[1][2] |
| Molecular Weight | 273.13 g/mol [2] |
| Appearance | Solid[1] |
| Purity | Typically ≥96%[1][2] |
Synthetic Strategy Overview
The synthesis of this compound is most effectively approached through a two-step sequence starting from 4-aminopyridine-2-carboxylic acid. This strategy involves:
-
Esterification: The protection of the carboxylic acid functionality as a tert-butyl ester. This is a crucial step to prevent unwanted side reactions during the subsequent bromination.
-
Selective Bromination: The regioselective introduction of a bromine atom at the 5-position of the pyridine ring. The directing effects of the existing substituents on the ring are key to achieving high selectivity.
Caption: Two-step synthetic pathway.
Step 1: Synthesis of 4-Aminopyridine-2-carboxylic Acid (Precursor)
A reliable method for the preparation of 4-aminopyridine-2-carboxylic acid involves the catalytic hydrogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram).
Experimental Protocol:
A suspension of Picloram (8 g, 33 mmol) and 10% Palladium on carbon (1.2 g) in a 10% aqueous solution of lithium hydroxide (44 mL) is prepared in a pressure vessel.[3] The vessel is purged with hydrogen gas twice before being pressurized to 45 PSI with hydrogen.[3] The reaction mixture is stirred at 40°C for 4 hours, after which the temperature is raised to 70°C for an additional 12 hours.[3]
Upon completion, the reaction mixture is cooled and filtered through celite to remove the catalyst. The filtrate is then acidified to a pH of 3 with concentrated hydrochloric acid, leading to the precipitation of the product.[3] The resulting solid is collected by filtration and dried under vacuum to yield 4-aminopyridine-2-carboxylic acid as a beige solid.[3]
Step 2: Esterification to tert-Butyl 4-aminopyridine-2-carboxylate
The tert-butyl ester is introduced to protect the carboxylic acid. A common and effective method for this transformation is the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
Causality Behind Experimental Choices:
-
Di-tert-butyl dicarbonate ((Boc)₂O): This reagent serves as an efficient source of the tert-butoxycarbonyl group. In the presence of a nucleophilic catalyst like DMAP, it forms a highly reactive intermediate that readily esterifies the carboxylic acid.
-
4-(Dimethylamino)pyridine (DMAP): DMAP acts as a nucleophilic catalyst, accelerating the reaction by forming a more reactive acylpyridinium intermediate with (Boc)₂O.
-
Solvent: An inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is typically used to ensure the solubility of the reagents and to prevent interference with the reaction.
Experimental Protocol:
To a solution of 4-aminopyridine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane, 4-(dimethylamino)pyridine (DMAP, 0.1 eq) is added. The mixture is stirred at room temperature until the starting material is fully dissolved. Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) is then added portion-wise. The reaction is stirred at room temperature for 12-24 hours, and its progress is monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure tert-butyl 4-aminopyridine-2-carboxylate.
Step 3: Selective Bromination
The final step is the regioselective bromination of tert-butyl 4-aminopyridine-2-carboxylate. The directing effects of the substituents on the pyridine ring are crucial for the success of this reaction.
Mechanistic Insights and Directing Effects:
The 4-amino group is a strong activating group and an ortho,para-director due to its ability to donate electron density to the pyridine ring through resonance.[4][5] The 2-tert-butoxycarbonyl group is a deactivating group and a meta-director. The combined influence of these two groups strongly directs the incoming electrophile (bromine) to the 5-position, which is ortho to the amino group and meta to the ester group.
Caption: Directing effects on the pyridine ring.
Experimental Protocol:
To a solution of tert-butyl 4-aminopyridine-2-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or chloroform, N-bromosuccinimide (NBS, 1.1 eq) is added portion-wise at 0°C. The reaction mixture is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature. The reaction is monitored by TLC.
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Summary of Reagents and Conditions
| Step | Starting Material | Reagents | Solvent | Temperature | Time |
| Precursor Synthesis | Picloram | 10% Pd/C, H₂, 10% aq. LiOH | Water | 40°C then 70°C | 16 h |
| Esterification | 4-Aminopyridine-2-carboxylic acid | (Boc)₂O, DMAP | Dichloromethane | Room Temp. | 12-24 h |
| Bromination | tert-Butyl 4-aminopyridine-2-carboxylate | N-Bromosuccinimide | Dichloromethane | 0°C to Room Temp. | 2-4 h |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Picloram is a herbicide and should be handled with care.
-
N-bromosuccinimide is a corrosive and lachrymatory substance. Avoid inhalation and contact with skin.
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care.
Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity. These include:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the regiochemistry of the bromination.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
References
- Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. (n.d.).
- This compound | 868171-70-4. (n.d.). Sigma-Aldrich.
- tert-Butyl 4-amino-5-bromopyridine-2-carboxyl
- Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- tert-butyl 4-(6-aminopyridin-3-yl)
- C−H halogenation (Cl/Br) in 2‐aminopyridine and 2‐aminodiazine system. (n.d.).
- Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor.
- 4-Aminopyridine-2-carboxylic acid synthesis. (n.d.). Chemicalbook.
- Mechanistic studies on the 4-selective etherification of 3-bromopyridine. (n.d.).
- Halogenation of the 3-position of pyridines through Zincke imine intermedi
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
- Directing Effects. (n.d.). Save My Exams.
- Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (n.d.).
- Substituent Effects. (n.d.). Lumen Learning - Organic Chemistry II.
- 4-Bromopyridine. (n.d.).
- 4-AMINO-5-BROMOPYRIDINE-2-CARBOXYLIC ACID. (n.d.). CymitQuimica.
- On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. (n.d.).
- The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. (2021). MDPI.
- Synthetic method of 2-amino-4-bromopyridine. (n.d.).
- Synthesis of metal binding artificial amino acids. (2014). Middle East Technical University.
- tert-Butyl 4-(2-aminopyridin-3-ylamino)
- Switchable Site-Selective Benzanilide C(sp 2 )
- Synthetic method of 2-amino-4-bromopyridine. (n.d.).
- Process For Producing 4 Aminopyridines. (n.d.). Quick Company.
- 4-Amino-5-bromopyridine-3-carboxylic acid. (n.d.). Synchem.
- Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. (n.d.).
- A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t Butyl Dicarbonate. (n.d.).
- Conversion of Carboxylic Acids into Esters without Use of Alcohols. (n.d.).
- Synthesis of n-butyl esters of the various carboxylic acids with Ph 3... (n.d.).
- Convenient preparations of t-butyl esters and ethers from t-butanol. (1997). Semantic Scholar.
Sources
- 1. 1-Aminopyridinium Ylides as Monodentate Directing Groups for sp3 C—H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Directing Effects | ChemTalk [chemistrytalk.org]
- 3. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. savemyexams.com [savemyexams.com]
- 5. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
Methodological & Application
Synthetic Strategies for Tert-butyl 4-amino-5-bromopyridine-2-carboxylate: An Application and Protocol Guide
Abstract
This technical guide provides a comprehensive overview of the synthetic routes toward tert-butyl 4-amino-5-bromopyridine-2-carboxylate, a key building block in contemporary drug discovery and development. The document outlines detailed, field-proven protocols, explains the mechanistic rationale behind experimental choices, and offers insights into process optimization. The methodologies described herein are designed to be self-validating, ensuring reproducibility and high fidelity for researchers, medicinal chemists, and process development scientists.
Introduction: Significance of the Target Moiety
This compound is a highly functionalized pyridine derivative of significant interest in medicinal chemistry. Its structural features—a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and a sterically hindered ester—make it a versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for sequential and regioselective modifications, providing a robust entry point for generating libraries of compounds for screening and lead optimization in various therapeutic areas.
This guide details a logical and efficient two-step synthetic sequence starting from the readily available 4-aminopyridine-2-carboxylic acid. The proposed pathway prioritizes safety, scalability, and purity.
Recommended Synthetic Pathway Overview
The most direct and efficient pathway to the target compound involves a two-step sequence starting from 4-aminopyridine-2-carboxylic acid (also known as 4-aminopicolinic acid). This strategy is predicated on an initial protection of the carboxylic acid as a tert-butyl ester, followed by a regioselective bromination of the electron-rich pyridine ring.
The rationale for this sequence is twofold:
-
Esterification First: The carboxylic acid is protected as a tert-butyl ester to prevent unwanted side reactions during the subsequent electrophilic bromination step. The bulky tert-butyl group is stable under the planned bromination conditions.
-
Regioselective Bromination: The 4-amino group is a strong activating group that directs electrophilic substitution primarily to the ortho (C3 and C5) positions. Due to the presence of the substituent at C2, the bromination is directed specifically to the C5 position.
The overall transformation is depicted below:
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols & Mechanistic Insights
Part 1: Synthesis of tert-Butyl 4-aminopyridine-2-carboxylate (Intermediate)
This initial step involves the esterification of 4-aminopyridine-2-carboxylic acid. Direct esterification with tert-butanol is challenging. A highly effective method utilizes di-tert-butyl dicarbonate ((Boc)₂O) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
Mechanism: The reaction proceeds through the formation of a mixed anhydride intermediate. DMAP acts as a nucleophilic catalyst, reacting with (Boc)₂O to form a highly reactive tert-butoxycarbonylpyridinium species. This species then activates the carboxylic acid, which subsequently reacts with tert-butanol (generated in situ from the decomposition of (Boc)₂O) to form the desired ester. Carbon dioxide and a second molecule of tert-butanol are byproducts.
Caption: Workflow for the tert-butyl esterification.
Protocol 1: Esterification
| Parameter | Value/Description |
| Reactants | 4-Aminopyridine-2-carboxylic acid (1.0 eq) |
| Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 - 2.0 eq) | |
| 4-(Dimethylamino)pyridine (DMAP) (0.1 - 0.2 eq) | |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 12-24 hours (monitor for completion) |
| Work-up | 1. Dilute with ethyl acetate. 2. Wash with saturated aqueous NaHCO₃ solution, followed by brine. 3. Dry the organic layer over anhydrous Na₂SO₄. |
| Purification | Flash column chromatography on silica gel. |
Expert Insights:
-
The use of excess (Boc)₂O is recommended to drive the reaction to completion.
-
The reaction is typically clean, but purification is necessary to remove residual DMAP and byproducts.
-
Ensure the starting carboxylic acid is completely dry, as water can hydrolyze the (Boc)₂O and the activated intermediates.
Part 2: Synthesis of this compound (Target Compound)
This step is a regioselective electrophilic aromatic substitution. The aminopyridine ring is highly activated, making it susceptible to bromination. N-Bromosuccinimide (NBS) is the preferred brominating agent as it is safer and easier to handle than elemental bromine.[1][2] The reaction typically proceeds smoothly at or below room temperature.
Mechanism: The reaction follows a standard electrophilic aromatic substitution pathway. The pyridine nitrogen is protonated or coordinated by a Lewis acid (if present), but the strong activating effect of the amino group at the C4 position dominates. The electrophilic bromine from NBS attacks the electron-rich C5 position, followed by deprotonation to restore aromaticity. The choice of solvent can influence the reaction rate and selectivity.[2]
Caption: Workflow for the regioselective bromination.
Protocol 2: Bromination
| Parameter | Value/Description |
| Reactants | tert-Butyl 4-aminopyridine-2-carboxylate (1.0 eq) |
| N-Bromosuccinimide (NBS) (1.0 - 1.1 eq) | |
| Solvent | Acetonitrile (MeCN) or Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-4 hours (monitor for completion) |
| Work-up | 1. Quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess NBS. 2. Extract with ethyl acetate. 3. Wash the organic layer with water and brine. 4. Dry over anhydrous Na₂SO₄. |
| Purification | Flash column chromatography on silica gel or recrystallization. |
Expert Insights:
-
Portion-wise addition of NBS at low temperature helps to control the exothermicity of the reaction and minimize potential side products.
-
The 4-amino group is sufficiently activating, so a catalyst is generally not required.[3]
-
A similar protocol, bromination of methyl 4-aminopicolinate, has been reported to proceed efficiently with NBS.[4]
Characterization and Data
The successful synthesis of the target compound and its intermediate should be confirmed by standard analytical techniques.
Table 1. Expected Analytical Data.
| Compound | Technique | Expected Observations |
| tert-Butyl 4-aminopyridine-2-carboxylate | ¹H NMR | Signals for the tert-butyl group (~1.6 ppm, 9H, s), and distinct aromatic protons. |
| LC-MS | Correct mass ion for C₁₀H₁₄N₂O₂. | |
| This compound | ¹H NMR | Disappearance of one aromatic proton signal compared to the starting material; remaining aromatic protons may show shifts. |
| LC-MS | Correct mass ion for C₁₀H₁₃BrN₂O₂ with characteristic isotopic pattern for bromine. | |
| CAS Number | 868171-70-4[5][6] |
Safety and Handling
-
N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle in a well-ventilated fume hood. Avoid inhalation of dust. It can decompose over time, releasing bromine. Use freshly recrystallized or high-purity NBS for best results.[1]
-
Di-tert-butyl dicarbonate ((Boc)₂O): Flammable solid and an irritant. Handle with care.
-
4-(Dimethylamino)pyridine (DMAP): Toxic. Avoid skin contact and inhalation.
-
Solvents: Use anhydrous solvents where specified. Dichloromethane and acetonitrile are hazardous; handle with appropriate personal protective equipment.
Conclusion
The synthetic route detailed in this guide, proceeding via tert-butyl esterification of 4-aminopyridine-2-carboxylic acid followed by regioselective bromination with NBS, represents a reliable and efficient method for obtaining this compound. The protocols are based on well-established chemical principles and are designed for high yield and purity, providing a solid foundation for researchers in the pharmaceutical and chemical industries.
References
- N-Bromosuccinimide. (2019, July 6). In Wikipedia. [URL: https://en.wikipedia.org/wiki/N-Bromosuccinimide]
- Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering. [URL: https://irl.umsl.edu/chem_facpubs/1/]
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [URL: https://commonorganicchemistry.
- Wikipedia contributors. (2024, May 29). N-Bromosuccinimide. In Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/N-Bromosuccinimide]
- Smolecule. (2023, August 16). Methyl 4-amino-5-bromopicolinate. [URL: https://www.smolecule.com/cas-1782230-72-1.html]
- BLD Pharm. (n.d.). tert-Butyl 4-amino-5-bromopicolinate. [URL: https://www.bldpharm.com/products/868171-70-4.html]
- CymitQuimica. (n.d.). tert-Butyl 4-amino-5-bromopicolinate. [URL: https://cymitquimica.com/base/files/product_files/S28340.pdf]
- Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 58, 183. [URL: http://www.orgsyn.org/demo.aspx?prep=cv7p0093]
- Thieme Chemistry. (n.d.). Novel tert-Butylation of Carboxylic Acids and Alcohols. [URL: https://www.thieme-chemistry.
- ResearchGate. (n.d.). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. [URL: https://www.researchgate.net/publication/257321689_Esterification_of_Various_Carboxylic_Acids_with_tert-Butyl_Alcohol_in_the_Presence_of_DMAP_or_Calcined_Hydrotalcite_a]
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. Buy Methyl 4-amino-5-bromopicolinate | 1782230-72-1 [smolecule.com]
- 5. 868171-70-4|tert-Butyl 4-amino-5-bromopicolinate|BLD Pharm [bldpharm.com]
- 6. tert-Butyl 4-amino-5-bromopicolinate | CymitQuimica [cymitquimica.com]
tert-butyl 4-amino-5-bromopyridine-2-carboxylate in Buchwald-Hartwig amination
An In-Depth Guide to the Buchwald-Hartwig Amination of tert-butyl 4-amino-5-bromopyridine-2-carboxylate
Application Notes & Protocols for Advanced C-N Bond Formation
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This guide provides a detailed technical overview and actionable protocols for the amination of a key heterocyclic building block, This compound . This substrate is of significant interest in medicinal chemistry, offering a scaffold for the synthesis of complex aminopyridine derivatives. However, its electronic properties and the presence of multiple functional groups necessitate a carefully optimized approach. This document elucidates the reaction mechanism, explores critical experimental parameters, provides step-by-step protocols for coupling with both primary and secondary amines, and offers a comprehensive troubleshooting guide to empower researchers in achieving successful and reproducible outcomes.
The Reaction: Principle and Mechanism
The Buchwald-Hartwig amination is a cross-coupling reaction that forms a C-N bond between an aryl or heteroaryl halide/sulfonate and an amine.[2] The reaction is mediated by a palladium catalyst, which is stabilized and activated by a phosphine ligand, and requires a stoichiometric amount of a strong, non-nucleophilic base to facilitate catalyst turnover.[3][4]
The generally accepted catalytic cycle proceeds through three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine substrate. This is often the rate-determining step and forms a Pd(II) complex.[1][5]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. The base then deprotonates the coordinated amine, forming a palladium-amido complex.[3][6]
-
Reductive Elimination: The final C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5][7]
The efficiency of each step is highly dependent on the choice of ligand, base, solvent, and reaction temperature.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Optimizing the Reaction: Key Parameters
The success of coupling this compound hinges on the judicious selection of four key parameters. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis, while the existing amino group and bulky tert-butyl ester influence the steric and electronic environment.
Catalyst and Ligand Selection
The choice of ligand is arguably the most critical factor. For heteroaromatic substrates, particularly pyridines, bulky and electron-rich phosphine ligands are essential to promote the desired reductive elimination step and prevent catalyst deactivation.[5][8]
| Ligand Generation | Example Ligands | Characteristics & Application Notes |
| First Generation | P(o-tol)₃ | Limited scope; generally not effective for challenging heteroaryl chlorides or bromides. |
| Bidentate | BINAP, dppf | Offered the first reliable extension to primary amines. The bidentate nature can improve catalyst stability but may be less effective for sterically demanding couplings.[9] |
| Bulky Biaryl | XPhos, RuPhos, BrettPhos | Highly Recommended. These ligands have revolutionized the field, allowing for the coupling of a wide array of amines with heteroaryl halides under milder conditions.[9][10] Their steric bulk facilitates the reductive elimination step, which is often slow for electron-rich pyridines. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Strong σ-donors that can form very stable palladium complexes. Effective for coupling aryl chlorides and can be a good alternative to phosphine ligands.[8][11] |
Recommendation: For this specific substrate, start with a bulky biaryl phosphine ligand such as XPhos or RuPhos . Using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) is highly advised as it ensures the efficient generation of the active Pd(0) species and leads to more reproducible results.[12]
Base Selection
A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. The base's strength, solubility, and cation can significantly impact the reaction rate and yield.[5]
| Base | pKaH (Conjugate Acid) | Common Solvents | Notes & Recommendations |
| Sodium tert-butoxide (NaOt-Bu) | ~19 | Toluene, Dioxane, THF | The most common and often most effective base. Its limited solubility in nonpolar solvents can be advantageous.[13][14] This is the recommended starting point. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | THF, Toluene | A very strong base that is soluble in common solvents. Can be effective when NaOt-Bu fails, but may promote side reactions with sensitive functional groups. |
| Cesium Carbonate (Cs₂CO₃) | ~10 | Dioxane, Toluene | A milder base, often used for base-sensitive substrates. Typically requires higher temperatures and may result in slower reaction rates.[3] |
| Potassium Phosphate (K₃PO₄) | ~12 | Dioxane, Toluene | Another mild inorganic base alternative to carbonates. |
Causality: In nonpolar solvents like toluene, an anionic base like NaOt-Bu is required to efficiently deprotonate the neutral palladium-amine complex.[15][16] Weaker, neutral organic bases are generally ineffective under these conditions.
Solvent Choice
The solvent influences the solubility of the reagents, particularly the base, and can affect the stability and activity of the catalytic species. Aprotic solvents are standard.[17]
-
Toluene: An excellent first choice. It is nonpolar, which works well with strong alkoxide bases, and has a high boiling point suitable for most aminations.[14]
-
1,4-Dioxane: A more polar aprotic solvent that can be beneficial for certain substrate combinations. Note its higher freezing point and potential to form peroxides.[13][17]
-
Tetrahydrofuran (THF): A common ethereal solvent, but its lower boiling point (66 °C) may limit its use for less reactive coupling partners that require higher temperatures.
Recommendation: Begin with Toluene or 1,4-Dioxane . Ensure the solvent is anhydrous, as water can deactivate the base and the catalyst.[6]
Detailed Experimental Protocols
Safety Precaution: The Buchwald-Hartwig amination must be performed under an inert atmosphere (e.g., Argon or Nitrogen) as the Pd(0) catalyst and phosphine ligands are sensitive to oxygen. Reagents should be anhydrous.
Caption: A generalized experimental workflow for the protocol.
Protocol 1: Coupling with a Primary Aliphatic Amine (n-Hexylamine)
-
Materials:
-
This compound (1.0 equiv)
-
n-Hexylamine (1.2 equiv)
-
RuPhos Pd G3 precatalyst (2 mol%)
-
RuPhos ligand (2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, RuPhos Pd G3, RuPhos, and sodium tert-butoxide.
-
Seal the tube with a septum, and evacuate and backfill with argon. Repeat this cycle three times.
-
Under a positive pressure of argon, add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Add n-hexylamine via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Once complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding water. Dilute with ethyl acetate and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
-
Protocol 2: Coupling with a Secondary Cyclic Amine (Morpholine)
-
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
XPhos Pd G3 precatalyst (3 mol%)
-
XPhos ligand (3 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (2.0 equiv, 1.0 M solution in THF)
-
Anhydrous 1,4-Dioxane
-
-
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, XPhos Pd G3, and XPhos.
-
Seal the tube with a septum, and evacuate and backfill with argon. Repeat this cycle three times.
-
Under a positive pressure of argon, add anhydrous 1,4-dioxane via syringe (to ~0.1 M).
-
Add morpholine via syringe.
-
Slowly add the LHMDS solution via syringe.
-
Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction's progress. Couplings with secondary amines can be slower; allow for 12-24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[18]
-
Dilute with ethyl acetate and extract the aqueous layer.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. Below is a guide to diagnosing and solving common problems.[19][20]
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous conditions.3. Base is not strong enough or has degraded.4. Reaction temperature is too low. | 1. Ensure a properly inert atmosphere; use fresh catalyst/precatalyst.2. Use freshly distilled, anhydrous solvents.3. Use fresh, high-purity base.4. Increase temperature in 10 °C increments. |
| Dehalogenation of Starting Material | 1. Presence of water or other protic sources.2. Side reaction pathway is competitive.3. Ligand choice is suboptimal. | 1. Rigorously dry all reagents and solvents.2. Screen a different base (e.g., switch from NaOt-Bu to Cs₂CO₃).3. Switch to a different class of ligand (e.g., from a biaryl phosphine to a Josiphos-type or an NHC ligand). |
| Formation of Biaryl Side Products | The homo-coupling of the aryl halide is occurring. | This is a known side reaction.[20] Lowering the catalyst loading or changing the ligand may help suppress this pathway. |
| Reaction Stalls | Catalyst deactivation (e.g., by pyridine coordination). | Increase catalyst loading slightly. Switch to a bulkier ligand (e.g., BrettPhos) which can favor reductive elimination over deactivation pathways. |
References
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- ACS Publications. (2006).
- Wikipedia. (n.d.).
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- PubMed. (n.d.).
- Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems.
- Wordpress. (2025).
- Semantic Scholar. (2006).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- The University of Groningen research portal. (n.d.).
- The Journal of Organic Chemistry. (n.d.).
- ACS Publications. (n.d.).
- The Journal of Organic Chemistry. (2014).
- PubMed. (2014).
- Wordpress. (n.d.). Use of base metals in Buchwald-Hartwig coupling.
- Reddit. (2018).
- (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
- PMC - NIH. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- ResearchGate. (2025).
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
- Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- YouTube. (2025).
- Benchchem. (n.d.). Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide.
- ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)
- ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
- ACS Publications. (n.d.). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II)
- Benchchem. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- ChemRxiv. (n.d.).
- (2014).
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- MDPI. (n.d.). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)
- ResearchGate. (n.d.).
- Novartis OAK. (2015). Synthesis of useful fragments in drug discovery: 2-amino-5-tert-butylpyridine and its oxidised analogues.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. benchchem.com [benchchem.com]
- 19. reddit.com [reddit.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes & Protocols: The Strategic Deployment of tert-Butyl 4-Amino-5-bromopyridine-2-carboxylate in Modern Medicinal Chemistry
I. Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with potent and selective biological activity is paramount. Heterocyclic compounds, particularly those based on the pyridine ring, represent a "privileged scaffold" due to their prevalence in numerous FDA-approved drugs and their ability to engage in key biological interactions.[1] Among the vast arsenal of synthetic building blocks, tert-butyl 4-amino-5-bromopyridine-2-carboxylate has emerged as a cornerstone intermediate, prized for its strategic arrangement of functional groups that offer medicinal chemists a versatile toolkit for molecular elaboration.
This technical guide provides an in-depth exploration of the application of this key intermediate, focusing on its role in the synthesis of kinase inhibitors. We will dissect its reactivity, provide field-proven experimental protocols, and explain the causal logic behind the methodological choices, empowering researchers to effectively leverage this compound in their drug development programs.
The molecule's power lies in its trifecta of functionalities:
-
The Bromine Atom (C5): Serves as a highly efficient handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. This is the primary site for building molecular complexity.
-
The Amino Group (C4): Acts as a crucial hydrogen bond donor and a nucleophilic center for further derivatization, often playing a direct role in binding to target proteins.
-
The tert-Butyl Carboxylate (C2): Functions as a sterically hindered ester that can direct metallation and, more importantly, serves as a robust protecting group for the carboxylic acid. This acid, once deprotected, provides an additional point for modification, such as amide bond formation, to modulate solubility or engage with the target.
II. Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The most powerful and widely used application of this compound is the Suzuki-Miyaura cross-coupling reaction.[2] This Nobel Prize-winning transformation allows for the precise formation of a C-C bond between the C5 position of the pyridine ring and a wide variety of organoboron reagents (boronic acids or esters). This reaction is central to constructing the biaryl and hetero-biaryl cores prevalent in many kinase inhibitors, which target the ATP-binding site of enzymes implicated in cancer and inflammatory diseases.[3][4]
Expert Insights: The Rationale Behind the Protocol
The success of a Suzuki coupling hinges on the precise orchestration of catalyst, base, and solvent. The amino group on our substrate is a potential inhibitor of the palladium catalyst, as its lone pair can coordinate to the metal center.[2] Therefore, the choice of a robust catalytic system is not merely procedural but critical for success.
-
Catalyst System: We recommend a pre-formed palladium catalyst or a combination of a palladium source (e.g., Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand.[5] The ligand stabilizes the Pd(0) active species and accelerates the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base Selection: A crucial role of the base is to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates the key transmetalation step.[5] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective and generally do not interfere with the substrate's other functional groups.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane or DMF with water is standard.[4] The organic component solubilizes the substrate and catalyst, while water is essential for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex. Degassing the solvent is mandatory to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Objective: To synthesize a 4-amino-5-aryl-pyridine-2-carboxylate derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2 - 1.5 eq)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound, the selected arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles. This step is critical to ensure an oxygen-free environment.
-
Using a syringe, add the degassed 4:1 mixture of 1,4-dioxane and water.
-
Place the reaction vessel in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 8-16 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the pure coupled product.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) (Expected) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 95 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 95 | 80-90 |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane/H₂O | 95 | 75-85 |
| 4 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 60-75 |
III. Downstream Synthetic Strategy: From Intermediate to Bioactive Scaffold
The product from the Suzuki coupling is a valuable intermediate in its own right. The next logical steps in a drug discovery campaign involve modification of the C2-ester and potentially the C4-amino group to optimize potency, selectivity, and pharmacokinetic properties.
Protocol 2: Deprotection of the tert-Butyl Ester
Objective: To hydrolyze the tert-butyl ester to the corresponding carboxylic acid.
Causality: The tert-butyl group is specifically chosen for its stability to basic and nucleophilic conditions, allowing the Suzuki coupling to proceed without issue. It is, however, exquisitely sensitive to strong acid, which cleaves it via a stable tert-butyl cation mechanism, releasing isobutylene as a byproduct. Trifluoroacetic acid (TFA) is the reagent of choice as it is highly effective and volatile, simplifying product isolation.
Materials:
-
tert-Butyl 4-amino-5-arylpyridine-2-carboxylate (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the starting ester in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise (typically 5-10 equivalents, or as a 20-50% solution in DCM).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until all starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting carboxylic acid (often as a TFA salt) can be used directly in the next step or triturated with a solvent like diethyl ether to induce precipitation and isolation of the solid product.
Protocol 3: Amide Bond Formation
Objective: To couple the resulting carboxylic acid with a desired amine to complete the synthesis of a target molecule, such as a kinase inhibitor.
Causality: Direct condensation of a carboxylic acid and an amine is inefficient. Amide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole) are used to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine nucleophile to form the stable amide bond under mild conditions.
Materials:
-
4-Amino-5-arylpyridine-2-carboxylic acid (1.0 eq)
-
Desired amine (1.1 eq)
-
Coupling Reagent: HATU (1.2 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF in a dry flask under an inert atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15-20 minutes at room temperature. This pre-activation step is crucial for forming the active ester.
-
Add the desired amine to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with water to precipitate the product or dilute with ethyl acetate for extractive workup.
-
Wash the organic layer successively with aqueous citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the final compound by flash chromatography or preparative HPLC.
IV. Conclusion
This compound is far more than a simple chemical; it is a strategic tool for accelerating drug discovery. Its well-defined reactivity allows for the systematic and efficient construction of complex molecular libraries, particularly in the highly competitive field of kinase inhibitor development. The protocols and insights provided herein are designed to serve as a robust foundation for researchers, enabling them to bypass extensive optimization and move confidently from concept to synthesis. By understanding the causality behind each experimental step, scientists can troubleshoot effectively and adapt these methods to their unique molecular targets, ultimately driving the engine of pharmaceutical innovation.
V. References
-
Benchchem. Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide. Available at:
-
Sigma-Aldrich. This compound. Available at:
-
PubChem. Tert-butyl 5-bromo-4-methoxypyridine-2-carboxylate. Available at:
-
Lookchem. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert- butylpyridine and its oxidised analogues. Available at:
-
Benchchem. Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Available at:
-
Benchchem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine. Available at:
-
Benchchem. Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. Available at:
-
Organic Chemistry Portal. Suzuki Coupling. Available at:
-
MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Available at:
-
PubMed. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Available at:
-
PubMed. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Available at:
-
TCI Chemicals. Building Blocks for Synthesis of Proteolysis Targeting Compounds. Available at:
-
MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at:
-
ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available at:
-
Google Patents. Synthetic method of 2-amino-4-bromopyridine. Available at:
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. Available at:
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at:
Sources
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using tert-Butyl 4-amino-5-bromopyridine-2-carboxylate
Introduction: The Strategic Importance of the Aminopyridine Scaffold in Kinase Inhibitor Design
Protein kinases are a crucial class of enzymes that regulate a vast number of cellular processes.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary focus of modern drug discovery.[1][2] Kinase inhibitors have revolutionized the treatment of various cancers and other diseases.[2][3] Within the diverse landscape of kinase inhibitor scaffolds, the aminopyridine core has emerged as a privileged structure.[3][4] Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it a powerful anchor for designing potent and selective inhibitors.[5]
The functionalized building block, tert-butyl 4-amino-5-bromopyridine-2-carboxylate, is a highly versatile and strategically important intermediate in the synthesis of such inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this key starting material. We will delve into detailed protocols for cornerstone synthetic transformations, explain the rationale behind experimental choices, and provide a framework for the efficient construction of diverse kinase inhibitor libraries.
The structure of this compound offers three key points for diversification:
-
The bromine atom at the 5-position is primed for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups.
-
The amino group at the 4-position can be functionalized through various reactions, including acylation and alkylation.
-
The tert-butyl ester at the 2-position can be hydrolyzed and converted into an amide, providing another avenue for structural modification.
This application note will focus on the most critical and widely employed transformations centered around the C-Br bond, namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Synthetic Workflow Overview
The general strategy for utilizing this compound in the synthesis of kinase inhibitors involves a series of palladium-catalyzed cross-coupling reactions to build molecular complexity. The choice of reaction depends on the desired final structure and the specific kinase being targeted.
Caption: General synthetic pathways for kinase inhibitors.
Part 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl and 5-Heteroaryl Derivatives
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl/heteroaryl halides and boronic acids or their esters.[6][7] This reaction is particularly valuable for introducing diverse aromatic systems at the 5-position of the pyridine ring, a common strategy in kinase inhibitor design to probe interactions with the hydrophobic regions of the ATP-binding pocket.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of various aryl and heteroaryl boronic acids with this compound.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos), and base (e.g., K₃PO₄, 3.0 eq).[8][9]
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system (e.g., toluene/water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][10]
-
Upon completion (typically 8-24 hours), cool the reaction to room temperature.[6][11]
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[12]
Causality and Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. While Pd(PPh₃)₄ is a workhorse, for challenging couplings, particularly with electron-rich or sterically hindered substrates, more advanced catalyst systems are often required.[9] Buchwald ligands, such as SPhos or XPhos, in combination with a palladium precursor like Pd(OAc)₂, can significantly improve reaction efficiency by promoting the oxidative addition and reductive elimination steps of the catalytic cycle. The presence of the amino group on the pyridine ring can potentially coordinate with the palladium center, inhibiting the reaction.[6][13] Bulky, electron-rich ligands can help mitigate this issue.[13]
-
Base and Solvent: The base is crucial for the transmetalation step. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The choice of solvent depends on the specific substrates and catalyst system. A mixture of an organic solvent and water is often employed to facilitate the dissolution of both the organic and inorganic reagents.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 88 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 75 |
| 4 | 1-Methyl-1H-pyrazol-4-ylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF/H₂O | 82 |
Note: Yields are based on analogous systems and may require optimization for this specific substrate.[9]
Part 2: Sonogashira Coupling for the Synthesis of 5-Alkynyl Derivatives
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[14][15] This reaction is instrumental in creating rigid linkers and introducing linear moieties into kinase inhibitors, which can be crucial for accessing specific binding pockets.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol outlines a general method for the copper-co-catalyzed Sonogashira coupling. Copper-free variations are also well-established and can be advantageous in certain cases to avoid potential issues with copper contamination in pharmaceutical intermediates.[15]
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with the inert gas.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality and Experimental Choices:
-
Catalytic System: The traditional Sonogashira reaction employs a dual catalytic system of palladium and copper.[14] The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine, serves a dual purpose: it acts as a base to deprotonate the terminal alkyne and can also serve as the solvent.
-
Copper-Free Conditions: Concerns about copper contamination have led to the development of copper-free Sonogashira protocols.[15] These methods often require a stronger base and may necessitate higher reaction temperatures or more specialized ligands to facilitate the catalytic cycle.
Data Presentation: Representative Sonogashira Couplings
| Entry | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 92 |
| 2 | Ethynyltrimethylsilane | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | DMF | 85 |
| 3 | 1-Hexyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 88 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N | Acetonitrile | 78 |
Note: Yields are based on similar reactions and are for illustrative purposes.[16]
Part 3: Buchwald-Hartwig Amination for the Synthesis of 5-Amino Derivatives
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[17][18] This reaction allows for the introduction of a wide range of primary and secondary amines at the 5-position of the pyridine ring, providing a direct route to key structural motifs found in many kinase inhibitors.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound. The choice of ligand is particularly critical for this transformation.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand like RuPhos)
-
Strong base (e.g., NaOt-Bu or LiHMDS)[19]
-
Anhydrous, aprotic solvent (e.g., toluene or THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base to a dry reaction vessel.
-
Add the anhydrous solvent and stir for a few minutes to form the active catalyst.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Seal the vessel and heat the reaction mixture to 65-100 °C.[19][20]
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[18][20]
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Causality and Experimental Choices:
-
Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the phosphine ligand.[17] Bulky, electron-rich biarylphosphine ligands (Buchwald ligands) are often the most effective as they facilitate both the oxidative addition and the crucial C-N reductive elimination step. For the coupling of 2-aminopyridines, ligands like RuPhos and BrettPhos have shown excellent performance.[19]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and form the palladium-amido complex. Sodium tert-butoxide is a common choice.
-
Challenges: The presence of the free amino group at the 4-position of the substrate can potentially compete in the coupling reaction, leading to side products. Careful optimization of the reaction conditions is necessary to favor the desired C-N bond formation at the 5-position.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | Amine | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | LiHMDS | THF | 40 (uncoptimized) |
| 2 | Aniline | Pd(OAc)₂ / RuPhos | NaOt-Bu | Toluene | High (expected) |
| 3 | N-Methylpiperazine | Pd(OAc)₂ / DavePhos | K₃PO₄ | Dioxane | 75 |
| 4 | Cyclopropylamine | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 55 |
Note: Yields are based on analogous systems and highlight the importance of condition optimization.[19][20]
Conclusion
This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. The palladium-catalyzed cross-coupling reactions detailed in this application note—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—provide a robust toolkit for the rapid generation of diverse chemical libraries. By understanding the principles behind these transformations and carefully selecting the appropriate reaction conditions, researchers can efficiently construct novel and potent kinase inhibitors for the advancement of drug discovery programs.
References
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromopyridin-3-amine.
- National Institutes of Health. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Amazon AWS. Supporting Information A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Royal Society of Chemistry. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
- Wikipedia. Buchwald–Hartwig amination.
- MDPI. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- Organic Chemistry Portal. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion.
- PubMed Central. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity.
- Key Synthesis Applications of 2-Amino-5-bromopyridine (CAS 1072-97-5).
- Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems.
- ResearchGate. (2011). Recent Advances in Sonogashira Reactions.
- National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- BenchChem. Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
- MDPI. Special Issue : Protein Kinase Inhibitors: Synthesis and Applications.
- Santa Cruz Biotechnology. Methyl 2-amino-5-bromopyridine-4-carboxylate.
- PubMed Central. (2021). The Development of BTK Inhibitors: A Five-Year Update.
- BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine.
- BenchChem. A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
- ResearchGate. (2013). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion.
- ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- Advanced ChemBlocks. 5-amino-2-bromopyridine-4-carboxylic acid 97%.
- Advanced ChemBlocks. methyl 2-amino-5-bromopyridine-4-carboxylate 97%.
- methyl 5-amino-4-bromo-pyridine-2-carboxylate, min 97%, 100 mg.
- BenchChem. Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide.
Sources
- 1. Molecules | Special Issue : Protein Kinase Inhibitors: Synthesis and Applications [mdpi.com]
- 2. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. soci.org [soci.org]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
large-scale synthesis of tert-butyl 4-amino-5-bromopyridine-2-carboxylate
An Application Note for the Scalable Synthesis of tert-butyl 4-amino-5-bromopyridine-2-carboxylate
Abstract
This application note provides a comprehensive and robust protocol for the . The synthetic strategy is centered on the regioselective bromination of the readily accessible precursor, tert-butyl 4-aminopyridine-2-carboxylate, using N-Bromosuccinimide (NBS). This method avoids the use of hazardous elemental bromine and offers high selectivity and yield, making it suitable for industrial applications. We detail the rationale behind reagent selection, in-process controls for reaction monitoring, and a full safety and hazard analysis. The protocol is designed to be self-validating, ensuring reproducibility and high purity of the final product.
Introduction and Synthetic Strategy
This compound is a valuable substituted pyridine building block in the synthesis of complex pharmaceutical agents. Its specific arrangement of functional groups—an amine, a bromine atom, and a sterically hindered ester—makes it a versatile intermediate for introducing a pyridinyl moiety through various cross-coupling reactions.
The primary challenge in synthesizing this molecule is achieving regioselective bromination on the electron-rich pyridine ring. The 4-amino group is a strong activating group, directing electrophilic substitution to the ortho-positions (3 and 5). The tert-butyl carboxylate group at the 2-position is electron-withdrawing, which deactivates the adjacent 3-position. This electronic differentiation allows for the selective bromination at the C-5 position.
Our strategy employs N-Bromosuccinimide (NBS) as the brominating agent. NBS is a safer and more manageable source of electrophilic bromine compared to liquid Br₂ and is highly effective for the bromination of activated aromatic systems, including anilines and aminopyridines.[1][2]
The overall synthetic transformation is outlined below.
Detailed Step-by-Step Procedure
-
Reactor Setup: Ensure the 50 L glass-lined reactor is clean, dry, and inerted with a nitrogen atmosphere. Equip the reactor with a mechanical stirrer, thermocouple, and a dropping funnel/solids charging port.
-
Charging Reagents: Charge the reactor with tert-butyl 4-aminopyridine-2-carboxylate (2.08 kg, 10.0 mol) and anhydrous acetonitrile (20 L).
-
Dissolution and Cooling: Stir the mixture at 100-150 RPM until all solids are dissolved. Cool the resulting solution to 0-5 °C using a chiller.
-
NBS Addition: Cautiously add N-Bromosuccinimide (1.87 kg, 10.5 mol, 1.05 eq) in portions over approximately 1 hour.
-
Causality Note: Portion-wise addition is critical to control the exothermic reaction and maintain the internal temperature below 10 °C. [1]A runaway reaction can lead to side-product formation and safety hazards.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 2-4 hours.
-
In-Process Control (IPC): Monitor the reaction progress every hour using TLC (Eluent: 30% Ethyl Acetate in Hexane). The starting material will have a different Rf value than the product. The reaction is complete when the starting material spot is no longer visible. HPLC can also be used for more quantitative monitoring.
-
Quenching: Once the reaction is complete, cool the mixture back to 10-15 °C. Slowly add 10 L of saturated sodium bicarbonate solution to neutralize any generated HBr. Then, add 5 L of saturated sodium thiosulfate solution to quench any unreacted NBS, which will be indicated by the disappearance of any yellow/orange color.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the bulk of the acetonitrile.
-
Extraction and Work-up: Transfer the remaining aqueous slurry to a suitable separation funnel or extractor. Extract the product with ethyl acetate (3 x 7 L).
-
Self-Validation Note: Combine the organic layers and wash with brine (2 x 5 L) to remove residual water and water-soluble impurities. The separation should be clean with minimal emulsion.
-
-
Drying and Filtration: Dry the combined organic layer over anhydrous sodium sulfate (~1 kg), stir for 30 minutes, and then filter to remove the drying agent.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to yield a crude solid. Recrystallize the solid from a suitable solvent system (e.g., isopropanol/heptane) to achieve high purity.
-
Drying: Dry the purified white to off-white crystalline solid in a vacuum oven at 40-45 °C until a constant weight is achieved.
Expected Results
-
Yield: 2.45 - 2.65 kg (85-92% yield)
-
Purity: >99% (by HPLC)
-
Appearance: White to off-white crystalline solid
Safety and Hazard Management
All procedures must be conducted with appropriate personal protective equipment (PPE) and engineering controls. [3]A thorough risk assessment should be performed before commencing any large-scale chemical synthesis.
| Chemical | Hazard Classifications (GHS) | Key Safety Precautions |
| N-Bromosuccinimide (NBS) | Oxidizer, Acute Toxicity (Oral), Skin Corrosion/Irritation, Eye Damage. [1] | Handle in a fume hood. Avoid inhalation of dust. Keep away from combustible materials. Store in a refrigerator. [1]Wear gloves, safety goggles, and a lab coat. |
| Acetonitrile | Flammable Liquid, Acute Toxicity (Oral, Dermal, Inhalation), Serious Eye Irritation. [4] | Highly flammable. Keep away from ignition sources. Use in a well-ventilated area. Avoid contact with skin and eyes. |
| Pyridine Derivatives | Harmful if swallowed, Skin and Eye Irritant. [5][6] | Assume the product and starting material are hazardous. Avoid ingestion, inhalation, and skin contact. Wash hands thoroughly after handling. [7] |
| Ethyl Acetate | Highly Flammable Liquid and Vapour, Serious Eye Irritation, May cause drowsiness. | Keep away from heat and open flames. Use non-sparking tools. Ground/bond container and receiving equipment. |
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | 1. Insufficient NBS. 2. Low reaction temperature or short duration. 3. Deactivated NBS reagent. | 1. Add a small amount of additional NBS (0.05 eq) and monitor. 2. Extend reaction time or allow to stir at room temperature overnight. 3. Use freshly recrystallized NBS. [1] |
| Formation of Di-brominated Product | 1. Over-addition of NBS ( >1.1 eq). 2. High reaction temperature. | 1. Use precise stoichiometry (1.05 eq of NBS is optimal). 2. Maintain strict temperature control during NBS addition, keeping it below 10 °C. |
| Difficult Product Isolation/Oiling Out | Impurities present in the crude product. | Purify the crude material via column chromatography on silica gel before attempting recrystallization. |
Conclusion
This application note presents a validated and scalable process for the synthesis of this compound. The protocol's reliance on the selective and manageable brominating agent NBS, coupled with clear in-process controls and a robust work-up procedure, ensures high yield and purity. This method is well-suited for researchers and drug development professionals requiring multi-gram to kilogram quantities of this key pharmaceutical intermediate.
References
- ResearchGate. (2025). A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst.
- Benchchem. (2025). Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet.
- Benchchem. (2025). Essential Safety and Operational Guide for Handling 3-Bromo-4-isopropylpyridine.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- ChemicalBook. (n.d.). tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate synthesis.
- Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
- Sigma-Aldrich. (2023). SAFETY DATA SHEET for 2-Bromo-6-(bromomethyl)pyridine.
- Wikipedia. (2019). N-Bromosuccinimide.
- MilliporeSigma. (n.d.). Mastering Bromination: Understanding NBS Applications in Chemical Synthesis.
- National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- Carl ROTH. (n.d.). Pyridine - Safety Data Sheet.
- ChemicalBook. (n.d.). 4-Aminopyridine-2-carboxylic acid synthesis.
- MDPI. (n.d.). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate.
Sources
Topic: Orthogonal Protecting Group Strategies for tert-butyl 4-amino-5-bromopyridine-2-carboxylate
An Application Note for Medicinal and Process Chemistry
Abstract
This application note provides a detailed guide for selecting and implementing protecting group strategies for the 4-amino functionality of tert-butyl 4-amino-5-bromopyridine-2-carboxylate. This key intermediate possesses multiple reactive sites: a nucleophilic aromatic amine, an acid-labile tert-butyl ester, and a bromine atom poised for cross-coupling reactions. The selection of an appropriate amine-protecting group is therefore critical for achieving chemoselectivity in subsequent synthetic transformations. We present a comprehensive analysis of suitable protecting groups, focusing on the principle of orthogonality with the existing tert-butyl ester. Detailed, field-tested protocols for the introduction and removal of recommended protecting groups are provided, along with a comparative analysis to guide researchers in making the optimal choice for their specific synthetic route.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry and drug development.[1] Its structure allows for diverse modifications, such as palladium-catalyzed cross-coupling at the C5-bromo position and amide bond formation via the C2-carboxylate (after deprotection). However, the presence of the 4-amino group complicates many synthetic operations. This nucleophilic group can interfere with reactions targeting other parts of the molecule, such as by coordinating to metal catalysts or reacting with electrophiles.
Therefore, temporary masking of the amino group is essential. The primary challenge lies in the presence of the tert-butyl ester, which is sensitive to acidic conditions.[2] A successful strategy requires a protecting group for the amine that is stable throughout subsequent reaction steps but can be removed under conditions that do not cleave the tert-butyl ester—a concept known as orthogonal protection.[3][4] This guide explores strategies to navigate this specific chemical challenge.
Analysis of the Starting Material
Understanding the reactivity of each functional group is paramount to designing a robust synthetic strategy.
Caption: Key reactive sites of the title compound.
The core synthetic dilemma arises from the conflicting deprotection requirements of the amino group and the carboxylate. If the tert-butyl ester must be preserved for later steps, any protecting group that requires strong acid for removal is unsuitable.
Evaluation of Amine Protecting Groups
The ideal protecting group (PG) should be:
-
Easy to install in high yield.
-
Stable to conditions of planned subsequent reactions (e.g., basic and organometallic conditions for cross-coupling).
-
Removable in high yield under conditions orthogonal to the acid-labile tert-butyl ester.
We will evaluate three common amine protecting groups against these criteria.
tert-Butoxycarbonyl (Boc)
The Boc group is one of the most common amine protecting groups.[5] It is typically installed using di-tert-butyl dicarbonate (Boc₂O).
-
Orthogonality Issue: The primary drawback is its acid lability. Both the N-Boc group and the tert-butyl ester are cleaved by strong acids like trifluoroacetic acid (TFA).[6][7] While selective cleavage is sometimes possible by carefully titrating acid strength and conditions, it is often unreliable and can lead to a mixture of products. Therefore, the Boc group is only recommended if simultaneous deprotection of both the amine and the ester is desired.
Carbobenzyloxy (Cbz)
The Cbz group is a robust protecting group installed using benzyl chloroformate (Cbz-Cl).
-
Orthogonal Advantage: Its key feature is its removal by catalytic hydrogenolysis (H₂ gas with a palladium catalyst).[6] These conditions are exceptionally mild and neutral, leaving the tert-butyl ester, bromo-substituent, and pyridine ring completely intact. This makes the Cbz group an excellent choice for an orthogonal strategy.
9-Fluorenylmethyloxycarbonyl (Fmoc)
The Fmoc group is widely used in peptide synthesis and is known for its unique deprotection mechanism.[3][8]
-
Orthogonal Advantage: The Fmoc group is cleaved under mild, non-hydrolytic basic conditions, typically with a solution of piperidine in an inert solvent.[7] These conditions are fully orthogonal to the acid-labile tert-butyl ester and are compatible with the other functional groups on the molecule, making Fmoc another superb choice for this system.
Comparative Analysis
The choice of protecting group is dictated by the overall synthetic plan. The following table summarizes the key attributes of the evaluated groups in the context of the target molecule.
| Protecting Group | Introduction Reagent | Key Stability | Deprotection Conditions | Orthogonal with t-Bu Ester? | Recommendation |
| Boc | Boc₂O, Base (e.g., DMAP, TEA)[9][10] | Base, Hydrogenolysis | Strong Acid (e.g., TFA, HCl)[6] | No | Suitable only for simultaneous deprotection of amine and ester. |
| Cbz | Cbz-Cl, Base | Acid, Base | H₂, Pd/C (Hydrogenolysis)[6] | Yes | Excellent choice for preserving the ester. |
| Fmoc | Fmoc-Cl or Fmoc-OSu, Base | Acid, Hydrogenolysis | 20% Piperidine in DMF[7] | Yes | Excellent choice for preserving the ester. |
Recommended Protocols
The following protocols are designed to be self-validating, with notes on reaction monitoring and purification.
Protocol 1: Fmoc Protection of the 4-Amino Group
This protocol provides a highly orthogonal protection strategy, ideal for subsequent modifications where the tert-butyl ester must remain intact.
Caption: Reaction scheme for Fmoc protection.
Materials:
-
This compound (1.0 equiv)
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine to the solution, followed by the slow, portion-wise addition of Fmoc-Cl.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure Fmoc-protected product.
Protocol 2: Fmoc Deprotection
Materials:
-
Fmoc-protected aminopyridine (1.0 equiv)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected compound in DMF (approx. 0.1 M).
-
Add piperidine to create a 20% (v/v) solution.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitoring: The formation of the dibenzofulvene-piperidine adduct can often be observed by TLC.
-
Work-up: Concentrate the reaction mixture under high vacuum to remove the DMF and piperidine.
-
Purification: The resulting crude amine can be purified by flash chromatography or by an aqueous work-up followed by extraction to remove the adduct and any residual reagents.
Protocol 3: Cbz Protection of the 4-Amino Group
An excellent alternative to Fmoc, providing robust protection with a different orthogonal removal strategy.
Caption: Reaction scheme for Cbz protection.
Materials:
-
This compound (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl, 1.1 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Ethyl acetate
Procedure:
-
Suspend the starting material in a 1:1 mixture of 1,4-dioxane and saturated aqueous NaHCO₃ (approx. 0.3 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate dropwise while stirring vigorously.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours.
-
Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography (ethyl acetate/hexanes gradient) to obtain the Cbz-protected compound.
Protocol 4: Cbz Deprotection (Hydrogenolysis)
Materials:
-
Cbz-protected aminopyridine (1.0 equiv)
-
Palladium on carbon (Pd/C, 10 wt. %, ~5-10 mol % Pd)
-
Methanol or Ethyl Acetate
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
Procedure:
-
Dissolve the Cbz-protected compound in a suitable solvent like methanol or ethyl acetate.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere.
-
Evacuate the flask and backfill with H₂ gas (repeat 3x). Maintain a positive pressure of H₂ with a balloon.
-
Stir the suspension vigorously at room temperature for 2-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is complete when the starting material is consumed.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Use caution as the catalyst can be pyrophoric.
-
Rinse the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. The product is often pure enough for subsequent steps without further purification.
Decision-Making Workflow
To assist in selecting the appropriate strategy, the following workflow illustrates the decision process based on the desired synthetic outcome.
Caption: Workflow for selecting an appropriate protecting group.
Conclusion
The successful synthesis of complex derivatives from this compound hinges on a carefully chosen and executed protecting group strategy. While Boc protection is common for aminopyridines, its lack of orthogonality with the tert-butyl ester makes it unsuitable unless simultaneous deprotection is the goal. For selective transformations, the Fmoc and Cbz groups offer robust and reliable orthogonal protection. Fmoc is removed with mild base, while Cbz is removed by neutral hydrogenolysis. By following the detailed protocols and decision-making logic presented in this note, researchers can confidently navigate the synthetic challenges posed by this versatile building block, enabling the efficient development of novel chemical entities.
References
-
Barillari, C., et al. (2009). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 14(12), 5208-5218. Available at: [Link]
- CN102936220A - BOC protection method for aminopyridine. Google Patents.
- CN102936220B - BOC protection method for aminopyridine. Google Patents.
-
4-Boc-Aminopyridine Manufacturer in China. Pipzine Chemicals. Available at: [Link]
-
Kukkonen, E., et al. (2020). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Inorganic Chemistry, 59(17), 12345-12354. Available at: [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available at: [Link]
-
Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. CABI Digital Library. Available at: [Link]
-
Deprotection of acetyl group on amino group with thionyl chloride and pyridine. FAO AGRIS. Available at: [Link]
-
Protecting group. Wikipedia. Available at: [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
-
Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
-
Basu, B. et al. (2003). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 68(5), 1917-1923. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. tert-Butyl Esters [organic-chemistry.org]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Versatile Heterocyclic Building Block: A Guide to tert-butyl 4-amino-5-bromopyridine-2-carboxylate in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a privileged structure. Within this class of heterocycles, strategically functionalized pyridines serve as invaluable building blocks for constructing complex molecular architectures. This guide focuses on one such versatile intermediate: tert-butyl 4-amino-5-bromopyridine-2-carboxylate . We will delve into its synthesis, key reactions, and its application in the development of targeted therapies, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.
Physicochemical Properties and Handling
Understanding the fundamental properties of a building block is paramount for its effective use in synthesis. The tert-butyl ester and the amino and bromo substituents on the pyridine ring each contribute to the molecule's distinct reactivity and handling characteristics.
| Property | Value | Reference |
| CAS Number | 868171-70-4 | [1] |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [2] |
| Molecular Weight | 289.13 g/mol | |
| Appearance | Solid | [2] |
| Purity | ≥96% | [1][2] |
| Storage | 2-8°C, protect from light | [2] |
Note: The tert-butyl ester group can be sensitive to strong acidic conditions, which may lead to deprotection.
Synthesis of the Building Block
A robust and scalable synthesis of this compound is crucial for its widespread application. While multiple routes to substituted bromopyridines exist, a common strategy involves the multi-step synthesis from readily available precursors. A plausible synthetic route is outlined below, based on established transformations of pyridine derivatives.
Caption: Plausible synthetic workflow for the title compound.
Key Synthetic Transformations: Gateway to Molecular Diversity
The strategic placement of the amino, bromo, and tert-butyl carboxylate groups on the pyridine ring allows for a diverse range of subsequent chemical modifications. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and amino moieties.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful tool for creating C-C bonds, and it is widely employed in the synthesis of biaryl and heteroaryl compounds, which are common motifs in kinase inhibitors.[3][4]
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific arylboronic acids.
-
Reaction Setup: To a clean, dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[3]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-4-aminopyridine-2-carboxylate derivative.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. For electron-rich and sterically hindered substrates, bulky electron-rich phosphine ligands like SPhos can improve reaction efficiency.[5]
-
Base: The base is essential for the transmetalation step of the catalytic cycle. Inorganic bases like potassium carbonate or potassium phosphate are commonly used and offer a good balance of reactivity and functional group tolerance.
-
Solvent: A mixture of an organic solvent and water is often used to solubilize both the organic and inorganic reagents.[3]
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[6][7] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 5-position of the pyridine ring, providing access to a diverse range of substituted aminopyridines.
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific amines.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq.).
-
Addition of Reactants: Add this compound (1.0 eq.) and the desired amine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).[8]
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography to obtain the desired 5-amino-substituted pyridine derivative.
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands such as XPhos or RuPhos are often effective for coupling a wide range of amines, including less reactive ones.[8]
-
Base Strength: A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and facilitate the catalytic cycle.[9]
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere throughout the reaction is critical to prevent catalyst deactivation.
Applications in Drug Discovery: Building Blocks for Kinase Inhibitors
The 2-aminopyridine moiety is a well-established "hinge-binding" motif in a multitude of kinase inhibitors, where it forms key hydrogen bonds with the kinase's hinge region.[10] The ability to readily functionalize the 5-position of the this compound building block makes it an attractive starting material for the synthesis of libraries of potential kinase inhibitors.
Janus Kinase (JAK) Inhibitors: The JAK family of tyrosine kinases plays a crucial role in cytokine signaling pathways that are implicated in autoimmune diseases and cancer. Several approved JAK inhibitors, such as tofacitinib, feature a pyrrolo[2,3-d]pyrimidine core, which can be synthesized from appropriately substituted aminopyridines.[11][12] The title compound provides a versatile platform for accessing analogs of these important therapeutic agents.
Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a key component of the B-cell receptor signaling pathway, making it a critical target for the treatment of B-cell malignancies and autoimmune disorders.[13] The pyrazolo[3,4-d]pyrimidine scaffold found in the approved BTK inhibitor ibrutinib can be constructed using substituted aminopyridine precursors. The functional handles on this compound allow for the exploration of novel BTK inhibitors with potentially improved selectivity and pharmacokinetic profiles.
Conclusion
This compound is a highly valuable and versatile heterocyclic building block for modern drug discovery. Its strategic functionalization allows for the efficient and modular synthesis of a wide array of complex molecules through robust and well-established synthetic methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Its utility in the synthesis of kinase inhibitors, particularly for the JAK and BTK families, underscores its importance for researchers and scientists in the pharmaceutical industry. This guide provides a foundational understanding and practical protocols to leverage the full potential of this powerful synthetic intermediate.
References
-
Wikipedia. (2023, December 11). Bruton's tyrosine kinase. In Wikipedia. Retrieved from [Link]
-
Pfizer Global Research & Development. (n.d.). Supporting Information A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
Marican, A., et al. (2013). Asymmetric Total Synthesis of Tofacitinib. Request PDF. Retrieved from [Link]
-
Kim, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. Retrieved from [Link]
-
Srishylam, V., et al. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. Retrieved from [Link]
-
Coricello, A., et al. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. Retrieved from [Link]
-
ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
Chemsrc. (2025). CAS#:868171-70-4 | this compound. Retrieved from [Link]
-
Buchwald, S. L., et al. (2008). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. PubMed Central. Retrieved from [Link]
Sources
- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2017074265A1 - Process for preparing ibrutinib and its intermediates - Google Patents [patents.google.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. manusaktteva.com [manusaktteva.com]
- 11. research.unl.pt [research.unl.pt]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: A Guide to the Sonogashira Coupling of Bromopyridines
For researchers, medicinal chemists, and professionals in drug development, the construction of carbon-carbon bonds is a foundational element of molecular synthesis. The Sonogashira cross-coupling reaction stands as a paramount tool for forging a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[1][2] This guide provides an in-depth exploration of the experimental procedure for the Sonogashira coupling of bromopyridines, a class of substrates of immense importance in pharmaceuticals and materials science. We will move beyond a simple recitation of steps to dissect the causality behind procedural choices, ensuring a robust understanding for reliable and optimized execution.
The alkynylation of pyridine rings is a critical transformation, as the resulting structures are key scaffolds in a multitude of biologically active compounds and functional organic materials.[3] The Sonogashira reaction, first reported in 1975, offers a mild and efficient pathway to these valuable molecules, often succeeding where other methods fail.[3][4] This document will serve as a detailed protocol and an explanatory guide, grounded in established chemical principles and supported by authoritative literature.
The Mechanistic Heart of the Reaction: A Tale of Two Cycles
A successful experimental design is rooted in a firm grasp of the reaction mechanism. The classical Sonogashira coupling is not driven by a single catalyst but by a synergistic interplay between palladium and copper catalysts.[5] This dual catalytic system ensures mild reaction conditions and high efficiency.[6]
The overall process can be visualized as two interconnected catalytic cycles: the Palladium Cycle and the Copper Cycle.
The Palladium Cycle: This is the primary cross-coupling engine.
-
Oxidative Addition: The cycle begins with a catalytically active, low-valent palladium(0) complex, typically bearing phosphine ligands (e.g., Pd(PPh₃)₄). The bromopyridine undergoes oxidative addition to the Pd(0) center, forming a Pd(II) intermediate. This step is often rate-limiting, particularly for less reactive aryl bromides compared to iodides.[7][8]
-
Transmetalation: A copper(I) acetylide, generated in the concurrent copper cycle, transfers its acetylide group to the Pd(II) complex. This key step exchanges the bromide ligand on the palladium for the alkyne group.
-
Reductive Elimination: The newly formed Pd(II) complex, now bearing both the pyridyl group and the alkynyl group, undergoes reductive elimination. This step forms the desired carbon-carbon bond of the final product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
The Copper Cycle: This cycle's primary function is to activate the terminal alkyne.
-
Acetylide Formation: The copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne in the presence of a base.[9] The base deprotonates the alkyne, and the resulting acetylide anion coordinates with the copper(I) salt to form a copper(I) acetylide intermediate.[10]
-
Transfer to Palladium: This copper acetylide is the species that engages in the transmetalation step with the palladium complex.[1][10]
Core Components: A Rationale for Reagent Selection
The success of the Sonogashira coupling hinges on the judicious selection of each component. Bromopyridines, being relatively electron-deficient heteroaromatics, present unique challenges and opportunities compared to simple aryl bromides.
| Component | Common Examples | Role & Scientific Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | The source of the active Pd(0) catalyst. Pd(II) sources like PdCl₂(PPh₃)₂ are reduced in situ to Pd(0) by amines or phosphine ligands.[1] The choice of ligand is critical; bulky, electron-rich phosphines can accelerate the oxidative addition step.[4][8] |
| Copper (I) Co-catalyst | CuI, CuBr | Facilitates the crucial transmetalation step by forming a copper acetylide intermediate.[10] Its presence allows the reaction to proceed under milder conditions.[1] |
| Base | Amines: Et₃N, DIPEA, PiperidineInorganic: K₂CO₃, Cs₂CO₃ | Multifaceted Role: 1) Neutralizes the HBr byproduct formed. 2) Deprotonates the terminal alkyne to form the acetylide.[10][11] Amine bases can often serve as the solvent as well.[1] For base-sensitive substrates, inorganic bases may be preferred.[3] |
| Ligand | PPh₃, P(t-Bu)₃, dppf | Stabilizes the palladium catalyst, prevents precipitation of palladium black, and modulates its reactivity.[7] The ligand's steric and electronic properties influence the rates of oxidative addition and reductive elimination.[8] |
| Solvent | DMF, THF, Acetonitrile, Toluene, or an amine base (e.g., Et₃N) | Must be capable of dissolving all reactants and is chosen based on the required reaction temperature. Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and side reactions.[3][12] |
The Copper-Free Variant: Mitigating a Common Pitfall
While the copper co-catalyst is beneficial, it is also the primary culprit behind the most common side reaction: the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling).[1][7][13] This side reaction consumes the valuable alkyne and complicates purification.
In response, numerous copper-free Sonogashira protocols have been developed.[9][14][15] These methods typically require more reactive catalyst systems (e.g., using highly active phosphine ligands like P(t-Bu)₃), different bases (e.g., Cs₂CO₃, TBAF), and sometimes higher temperatures to function efficiently, as the direct reaction between the palladium complex and the alkyne is less favorable than via the copper acetylide.[14][15]
Detailed Experimental Protocol: A Step-by-Step Workflow
This protocol provides a generalized procedure for the Sonogashira coupling of a bromopyridine. Researchers should consider this a starting point, with optimization of temperature, reaction time, and reagent stoichiometry potentially required for specific substrates.
Materials and Equipment:
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser and inert gas manifold (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Anhydrous, degassed solvents and reagents
Optimized Protocol Example (Based on Zhu, Q. et al., 2017)[3][16]:
This procedure is optimized for the coupling of 2-amino-3-bromopyridines but serves as an excellent general starting point.
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the palladium precatalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5.0 mol%), and the copper(I) iodide (CuI, 5.0 mol%).
-
Solvent Addition: Add anhydrous, degassed DMF (approx. 0.25 M relative to the bromopyridine). Stir the mixture for 15-30 minutes at room temperature to allow for catalyst pre-formation.
-
Reagent Addition: Add the bromopyridine substrate (1.0 equiv), followed by the terminal alkyne (1.2 equiv). Finally, add the amine base (e.g., Et₃N, 2.0-3.0 equiv).
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir. Monitor the reaction's progress by TLC or LC-MS until the starting bromopyridine is consumed (typically 2-6 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired alkynylpyridine.
Troubleshooting and Field-Proven Insights
Even robust protocols can encounter issues. Below are common problems and strategies to overcome them.
| Issue | Potential Cause(s) | Troubleshooting Strategy |
| Low or No Yield | 1. Inactive Catalyst2. Insufficient Degassing3. Low Reaction Temperature | 1. Use fresh, high-quality Pd and Cu catalysts. A black precipitate (palladium black) indicates catalyst decomposition.<[7]br>2. Ensure all solvents and the reaction headspace are rigorously purged with inert gas. Oxygen poisons the Pd(0) catalyst.<[12]br>3. Bromopyridines can be less reactive than iodides. Try increasing the temperature in 10-20 °C increments. [12][17] |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of Oxygen2. High Copper Loading | 1. This is the most common cause. Improve degassing procedures.<[7][13]br>2. Reduce the amount of CuI co-catalyst or switch to a copper-free protocol. [7] |
| Stalled Reaction | 1. Catalyst Inhibition2. Steric Hindrance | 1. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting it. [7][18]Using a more strongly coordinating ligand or a different catalyst system may help.2. For sterically hindered bromopyridines or alkynes, a more active catalyst system (e.g., with bulky, electron-rich ligands) and higher temperatures may be necessary. [8] |
| Decomposition of Starting Material | 1. Temperature Too High2. Unstable Substrate | 1. If the reaction mixture darkens significantly without product formation, the temperature may be too high, causing decomposition.<[17]br>2. For sensitive functional groups, consider milder bases (e.g., K₂CO₃) or lower temperatures with longer reaction times. |
By understanding the mechanistic underpinnings and the rationale behind each experimental parameter, researchers can not only successfully execute the Sonogashira coupling of bromopyridines but also intelligently troubleshoot and adapt the procedure for novel and complex substrates.
References
- The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide. Benchchem.
- Sonogashira Coupling Definition - Organic Chemistry Key Term. Fiveable.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health (NIH).
- Sonogashira coupling - Wikipedia. Wikipedia.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- Sonogashira Cross-Coupling. J&K Scientific LLC.
- Technical Support Center: Optimizing Coupling Reactions of 3-Bromopyridine-D4. Benchchem.
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
- Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. ACS Publications.
- Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes a. ResearchGate.
- Sonogashira Coupling. Organic Chemistry Portal.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate.
- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. National Institutes of Health (NIH).
- Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. Benchchem.
- Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. RSC Publishing.
- Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre.
- Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health (NIH).
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
- New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Publications.
- Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications.
- Sonogashira troubleshooting help needed. Reddit.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. depts.washington.edu [depts.washington.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of tert-butyl 4-amino-5-bromopyridine-2-carboxylate
Introduction: Welcome to the technical support guide for the synthesis of tert-butyl 4-amino-5-bromopyridine-2-carboxylate. This molecule is a crucial heterocyclic building block in contemporary drug discovery, valued for its specific substitution pattern that allows for diverse downstream functionalization. However, its synthesis can present challenges related to yield, purity, and regioselectivity. This guide provides in-depth, field-proven insights structured in a question-and-answer format to address common issues encountered during its preparation. We will explore the underlying chemical principles to empower you to not only solve immediate experimental problems but also to strategically optimize your synthetic route.
Proposed Synthetic Pathway
The most reliable and common route to the target compound involves a two-step sequence starting from the commercially available 4-aminopyridine-2-carboxylic acid. This pathway is designed to control regioselectivity during the critical bromination step and ensure efficient esterification.
Caption: Proposed two-step synthesis of the target compound.
Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.
Part 1: Issues in Regioselective Bromination
Question 1: My bromination reaction has a low yield or fails to proceed. What are the common causes?
Answer: This issue typically stems from the choice of brominating agent or reaction conditions.
-
Mechanistic Insight: The pyridine ring is electron-deficient, but the C4-amino group is a powerful activating group that directs electrophilic substitution to the ortho positions (C3 and C5). The C2-carboxylic acid group is deactivating. This electronic push-pull relationship makes the reaction sensitive.
-
Troubleshooting Steps:
-
Brominating Agent: While elemental bromine (Br₂) can be used, it is often too reactive, leading to degradation or the formation of intractable mixtures. N-Bromosuccinimide (NBS) is the preferred reagent as it provides a slow, controlled release of electrophilic bromine, minimizing side reactions. A convenient process for the bromination of 2-aminopyridine involves using NBS in acetonitrile, which has been shown to reduce by-product formation.[1]
-
Solvent Choice: Polar aprotic solvents like acetonitrile or dichloromethane (DCM) are ideal. Protic solvents can interfere with the brominating agent.
-
Temperature Control: Start the reaction at a low temperature (0 °C) and allow it to warm slowly to room temperature. This helps control the reaction rate and prevents the formation of over-brominated by-products.
-
Reagent Quality: Ensure your NBS is pure and has been stored correctly. Decomposed NBS is a less effective brominating agent.
-
Question 2: I am observing a mixture of isomers, including the 3-bromo and 3,5-dibromo species. How can I improve regioselectivity for the 5-position?
Answer: The formation of isomers indicates a loss of kinetic control, often due to overly harsh reaction conditions.
-
Mechanistic Insight: The C4-amino group strongly directs bromination to the C3 and C5 positions. However, the C2-carboxylic acid provides significant steric hindrance around the C3 position. Therefore, the C5 position is both electronically activated and sterically accessible, making it the thermodynamically and kinetically favored site of monobromination.
-
Troubleshooting Steps:
-
Reduce Reactivity: If you are using Br₂, switch to NBS immediately. If you are already using NBS, ensure you are using only 1.0 to 1.1 equivalents.
-
Lower the Temperature: Running the reaction at 0 °C or even lower can significantly enhance selectivity by favoring the pathway with the lowest activation energy, which is bromination at the C5 position.
-
Slow Addition: Add the NBS portion-wise over a prolonged period (e.g., 1-2 hours) to maintain a low concentration of the active brominating species at all times. This prevents over-bromination, which leads to the 3,5-dibromo by-product. The formation of 2-amino-3,5-dibromopyridine is a known side reaction in the bromination of 2-aminopyridine.[1]
-
Part 2: Challenges in Tert-butyl Esterification
Question 3: The esterification reaction is sluggish and gives incomplete conversion. How can I drive it to completion?
Answer: Incomplete conversion is common when esterifying sterically hindered carboxylic acids like this one. The choice of esterification method is critical.
-
Mechanistic Insight: Standard Fischer esterification (t-BuOH with a strong acid catalyst) is not viable here, as the required harsh conditions would degrade the sensitive pyridine ring and the tert-butyl ester product is highly acid-labile. A more robust method is required.
-
Troubleshooting Steps:
-
Optimal Reagents: The most effective method is activation of the carboxylic acid. We recommend using di-tert-butyl dicarbonate ((Boc)₂O) with a catalytic amount of 4-Dimethylaminopyridine (DMAP) in a mixture of tert-butanol and an aprotic solvent like THF. This method proceeds through a highly reactive acylpyridinium intermediate. A similar approach using (Boc)₂O and DMAP is effective for protecting amines and can be adapted for esterification.[2]
-
Ensure Anhydrous Conditions: Any water in the reaction will hydrolyze the (Boc)₂O and the activated intermediate, halting the reaction. Use anhydrous solvents and dry glassware.
-
Solubility: The starting material, 4-amino-5-bromopyridine-2-carboxylic acid, may have poor solubility. A co-solvent like THF or DMF can help.
-
Reaction Time: These reactions can be slow. Monitor by TLC or LCMS and allow the reaction to proceed for up to 24 hours at room temperature if necessary.
-
Question 4: I am losing my tert-butyl group during workup or purification. How can I prevent this cleavage?
Answer: The tert-butyl ester is highly sensitive to acid. Accidental exposure to acidic conditions is the most common cause of cleavage.
-
Mechanistic Insight: The ester is cleaved via an E1-type mechanism initiated by protonation of the ester oxygen, followed by the loss of isobutylene (a stable carbocation). This process is rapid in the presence of even mild acids.
-
Troubleshooting Steps:
-
Avoid Acidic Workup: Do not use any acidic solutions (e.g., HCl, NH₄Cl) during the aqueous workup. Use a saturated solution of sodium bicarbonate (NaHCO₃) or water to wash the organic layer.
-
Purification Strategy: Standard silica gel is slightly acidic and can cause significant product loss during column chromatography.
-
Deactivate the Silica: Slurry the silica gel in your eluent containing 1% triethylamine to neutralize the acidic sites before packing the column.
-
Use Neutral Alumina: If cleavage is still an issue, switch to neutral alumina as your stationary phase.
-
Minimize Contact Time: Perform the chromatography as quickly as possible.
-
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Amino-5-bromopyridine-2-carboxylic acid
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminopyridine-2-carboxylic acid (5.0 g, 36.2 mmol).[3]
-
Solvent Addition: Add anhydrous acetonitrile (100 mL). Cool the resulting suspension to 0 °C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (6.77 g, 38.0 mmol, 1.05 eq) in small portions over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LCMS until the starting material is consumed.
-
Workup: Concentrate the mixture under reduced pressure to remove most of the acetonitrile. Add deionized water (50 mL) to the residue and stir for 30 minutes.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the filter cake with cold water (2 x 20 mL) and then a small amount of cold diethyl ether to aid in drying.
-
Drying: Dry the solid under high vacuum to afford 4-amino-5-bromopyridine-2-carboxylic acid as a solid. The product can be used in the next step without further purification if purity is >95% by LCMS.
Protocol 2: Synthesis of this compound
-
Setup: To a flame-dried 250 mL round-bottom flask, add the 4-amino-5-bromopyridine-2-carboxylic acid (6.0 g, 27.6 mmol) from the previous step.
-
Reagent Addition: Add 4-(dimethylamino)pyridine (DMAP) (337 mg, 2.76 mmol, 0.1 eq), anhydrous tert-butanol (40 mL), and anhydrous THF (80 mL) to create a stirrable suspension.
-
Esterification: Add di-tert-butyl dicarbonate ((Boc)₂O) (7.24 g, 33.2 mmol, 1.2 eq) portion-wise at room temperature. Effervescence (CO₂) will be observed.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LCMS.
-
Workup: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (50 mL). Extract the product with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography using silica gel pre-treated with 1% triethylamine in the eluent (e.g., a gradient of 10-50% ethyl acetate in hexanes) to yield the final product.
Troubleshooting Workflow
This diagram provides a logical decision-making process for diagnosing issues in the synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
Quantitative Data Summary
| Step | Parameter | Recommended | Rationale | Potential Issue if Deviated |
| Bromination | Brominating Agent | N-Bromosuccinimide (NBS) | Mild, selective, reduces by-products.[1] | Br₂ can cause over-bromination and degradation. |
| Stoichiometry | 1.05 equivalents of NBS | Minimizes dibromination while ensuring full conversion. | Excess NBS leads to 3,5-dibromo impurity. | |
| Temperature | 0 °C to Room Temp | Controls reaction rate and improves regioselectivity. | Higher temps can lead to isomer formation. | |
| Esterification | Reagents | (Boc)₂O, cat. DMAP, t-BuOH | High efficiency for sterically hindered acids. | Acid catalysis is not suitable due to product lability. |
| Workup pH | Neutral to Basic (NaHCO₃) | Prevents acid-catalyzed cleavage of the t-butyl ester. | Acidic wash will cleave the product. | |
| Chromatography | Neutralized Silica or Alumina | Prevents on-column decomposition of the product. | Standard silica can cause significant product loss. |
References
-
Ensuring Purity and Performance: The Synthesis and Supply of 4-Aminopyridine-2-carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- CN105153023A - Synthetic method of 2-amino-4-bromopyridine.
- CN113429340B - Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. MDPI. [Link]
- CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. [Link]
-
(PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]
-
Synthesis of 2-Amino-5-bromopyridine. ResearchGate. [Link]
-
A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. [Link]
Sources
Technical Support Center: Purification of Crude tert-Butyl 4-Amino-5-bromopyridine-2-carboxylate
Welcome to the technical support center for the purification of tert-butyl 4-amino-5-bromopyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the column chromatography purification of this specific compound.
The structure of this compound, with its basic aminopyridine core and bulky tert-butyl ester group, presents unique challenges in chromatographic purification. Strong interactions with silica gel can lead to issues like peak tailing and poor recovery. This guide offers troubleshooting advice and answers to frequently asked questions to help you achieve high purity and yield.
Troubleshooting Guide
Encountering issues during a column run can be frustrating. This section provides a systematic approach to diagnosing and solving common problems.
Troubleshooting Workflow
Use the following decision tree to navigate common purification challenges.
Caption: Troubleshooting Decision Tree for Column Chromatography.
Q: My compound is streaking badly on the TLC plate and the column, leading to poor separation. What's happening and how do I fix it?
A: This is a classic sign of strong, undesirable interactions between the basic nitrogen atoms in your aminopyridine compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This interaction leads to "tailing," where a portion of the compound is retained more strongly, smearing it across the stationary phase and preventing the formation of a tight band.
-
Primary Solution: Add a Basic Modifier. The most effective way to counteract this is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your mobile phase.[1][2]
-
Triethylamine (TEA): Start by adding 0.5-1% (v/v) TEA to your eluent. This is often sufficient to significantly improve peak shape.
-
Ammonia in Methanol: For very strong interactions, using a few drops of a 7N ammonia in methanol solution as part of the polar component of your mobile phase can be effective.[1]
-
-
Secondary Solution: Change Stationary Phase. If a basic modifier is not compatible with your compound or downstream applications, consider using a deactivated silica gel or an alternative stationary phase like alumina (basic or neutral).
Q: I'm getting very low recovery of my product from the column. Where could it have gone?
A: Low recovery can stem from several issues, but with a polar, basic compound like this, irreversible adsorption is a primary suspect.
-
Irreversible Adsorption: The interaction with silica can be so strong that your compound remains permanently bound to the column.[1][3] This is especially true if the mobile phase is not polar enough.
-
Solution: Before running the full column, perform a small-scale test. Spot your crude material on a TLC plate, let it sit for an hour, then elute it. If a significant amount of material remains at the baseline or if new spots appear, it indicates stability issues on silica.[3] In this case, using a basic modifier or deactivated silica is crucial.
-
-
Product Eluted Unseen: The compound may have eluted much faster than expected (with the solvent front) or much slower, and the fractions were too dilute to be detected by TLC.[3]
-
Solution: Always check the very first fractions collected.[3] Also, consider concentrating a few fractions where you expected the compound to elute and re-running the TLC.
-
-
Incomplete Elution: You may have stopped collecting fractions too early.
-
Solution: After you believe your compound has eluted, flush the column with a very polar solvent (e.g., 10% Methanol in DCM) and collect this "column flush" as a final fraction. Concentrate it and check via TLC to see if any product was left behind.
-
Q: I see a new, more polar spot appearing on my TLC plates after running the column. What is this?
A: This suggests that your compound may be degrading on the silica gel. The tert-butyl ester group is susceptible to cleavage under acidic conditions, which can be provided by the silica gel surface.[3] This would result in the corresponding carboxylic acid, which is much more polar and would have a lower Rf value (closer to the baseline) on the TLC plate.
-
Solution 1: Deactivate the Silica. The most direct solution is to mitigate the acidity of the stationary phase. You can pre-treat the silica by slurrying it in your mobile phase containing 1% TEA, then packing the column with this slurry.[4]
-
Solution 2: Minimize Contact Time. Run the column slightly faster (flash chromatography) to reduce the time the compound spends in contact with the silica. However, this can sometimes compromise separation.
-
Solution 3: Use Alumina. If acid-sensitivity is a significant problem, switching to neutral or basic alumina as the stationary phase is a viable alternative.
Frequently Asked Questions (FAQs)
Q: What is the best starting solvent system for purifying this compound?
A: A good starting point for a compound of this polarity is a mixture of a non-polar and a moderately polar solvent.
-
Recommended System: Hexanes/Ethyl Acetate or Heptane/Ethyl Acetate.
-
Methodology: Begin by developing a solvent system using TLC. Aim for an Rf (retention factor) of approximately 0.25-0.35 for your target compound. This typically provides the best separation on a column.[3] You will likely need a system with a higher proportion of ethyl acetate (e.g., starting with 20-30% ethyl acetate in hexanes and adjusting from there). For very polar impurities, a gradient elution, where you gradually increase the percentage of ethyl acetate, will be most effective.[2]
Q: Should I use wet or dry loading for my sample?
A: The choice depends on the solubility of your crude product in the initial mobile phase.
-
Wet Loading: If your crude material dissolves easily in a minimal amount of the starting eluent, wet loading is faster. Dissolve the sample in the smallest possible volume of solvent and carefully pipette it onto the top of the column bed.[5]
-
Dry Loading: This is the preferred method if your compound has poor solubility in the eluent or if you need to use a stronger solvent (like DCM) to dissolve it, which would compromise the separation if added directly.[5] To dry load, dissolve your crude product in a suitable solvent (e.g., DCM or methanol), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. This powder can then be carefully added to the top of the column.[2][5] Dry loading generally leads to better band sharpness and improved separation.
Q: What are the key parameters for setting up the column?
A: Proper setup is critical for a successful separation. The table below summarizes key parameters.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography.[6] |
| Column Diameter/Mass | ~40-100 times the mass of crude sample | Ensures sufficient separation capacity without overloading. |
| Mobile Phase | Hexane/Ethyl Acetate (+ 0.5-1% TEA) | Good balance of polarity for elution. TEA suppresses tailing. |
| Target Rf | 0.25 - 0.35 (on TLC) | Provides optimal resolution during column elution. |
| Loading Method | Dry Loading | Minimizes band broadening and improves separation.[5] |
Q: How should I store the purified this compound?
A: According to supplier safety data, the compound should be stored at 2-8°C and protected from light. The aminopyridine moiety can be sensitive to oxidation over time, and the tert-butyl ester can be sensitive to acidic conditions. Storing it cold, dry, and in the dark will ensure its long-term stability.
Detailed Experimental Protocol
Objective: To purify crude this compound (e.g., 1.0 g) using silica gel flash column chromatography.
1. TLC Analysis and Solvent System Selection: a. Dissolve a small amount of the crude material in dichloromethane (DCM). b. Spot the solution on a TLC plate. c. Elute the plate with various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 7:3). d. Add 0.5% triethylamine (TEA) to the chosen solvent system to check for improvement in spot shape. e. Identify a system that gives the target compound an Rf of ~0.3. Let's assume a 7:3 Hexane:EtOAc + 0.5% TEA system is optimal.
2. Column Preparation: a. Select a glass column appropriate for ~50 g of silica gel. b. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand. c. In a beaker, prepare a slurry of ~50 g of silica gel in the initial mobile phase (e.g., 9:1 Hexane:EtOAc + 0.5% TEA). d. Pour the slurry into the column. Use gentle pressure with a pump or bulb to pack the bed evenly, ensuring no air bubbles are trapped. e. Drain the excess solvent until the solvent level is just at the top of the silica bed.
3. Sample Loading (Dry Loading Method): a. Dissolve the 1.0 g of crude material in ~10 mL of DCM in a round-bottom flask. b. Add ~2-3 g of silica gel to the flask and swirl to mix. c. Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[5] d. Carefully layer this powder onto the top of the packed silica bed. Add a thin protective layer of sand on top.
4. Elution and Fraction Collection: a. Carefully add the initial, less polar eluent (9:1 Hexane:EtOAc + 0.5% TEA) to the column. b. Apply gentle air pressure to begin eluting the solvent through the column, collecting fractions (e.g., 15-20 mL per tube). c. Monitor the fractions by TLC. Spot every few fractions on a TLC plate to track the elution of the product. d. Once all lower Rf impurities have eluted, gradually increase the polarity of the mobile phase according to your TLC analysis (e.g., switch to the 7:3 Hexane:EtOAc + 0.5% TEA system). e. Continue collecting and monitoring fractions until the desired product has completely eluted from the column.
5. Product Isolation: a. Combine the fractions that contain the pure product (as determined by TLC). b. Remove the solvent from the combined fractions using a rotary evaporator. c. Place the resulting solid or oil under high vacuum to remove any residual solvent. d. Obtain the mass and calculate the yield. Confirm purity using analytical techniques such as NMR or LC-MS.
References
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Takatsuki, A., & Tamura, G. (1971). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Journal of Biochemistry. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions. [Link]
-
SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]
-
SIELC Technologies. HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase. [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine. [Link]
-
NIST. 4-Aminopyridine. [Link]
-
MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. [Link]
-
PubChem. Tert-butyl 5-bromo-4-methoxypyridine-2-carboxylate. [Link]
-
National Institutes of Health. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. uhplcs.com [uhplcs.com]
Technical Support Center: Troubleshooting Side Products in Reactions of tert-Butyl 4-Amino-5-bromopyridine-2-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for identifying and mitigating side products encountered during chemical transformations involving tert-butyl 4-amino-5-bromopyridine-2-carboxylate. Our goal is to equip you with the expertise and practical insights needed to optimize your synthetic routes and ensure the purity of your target compounds.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently employed in cross-coupling reactions to construct complex molecular architectures. However, its multifunctional nature can give rise to a variety of side products, complicating reaction workups and compromising yields and purity. This guide provides a structured, question-and-answer-based approach to troubleshoot these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
The most prevalent side products typically arise from reactions at the bromine, amino, and tert-butyl ester functionalities. These include:
-
Dehalogenated product: Formation of tert-butyl 4-aminopyridine-2-carboxylate.
-
Hydrolysis of the ester: Formation of 4-amino-5-bromopyridine-2-carboxylic acid.
-
Homocoupling products: Dimerization of the starting material or the boronic acid partner in Suzuki-Miyaura coupling.[1]
-
Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid can be replaced by a hydrogen atom.[2]
-
Oxidation of boronic acids: Can lead to the formation of phenols or other oxygenated byproducts.[1][3]
Q2: I am observing a significant amount of the dehalogenated side product in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I minimize it?
Dehalogenation, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-rich heteroaromatics.[2][4][5]
Causality:
-
Palladium Hydride Species: The formation of palladium hydride (Pd-H) species in the catalytic cycle is a primary cause. These can arise from various sources, including certain bases, solvents, or impurities. The Pd-H species can then react with the aryl bromide in an undesired reductive pathway.
-
Unprotected N-H groups: The presence of a free amino group on the pyridine ring can sometimes facilitate dehalogenation.[6]
-
Reaction Conditions: High temperatures and certain bases can promote the formation of palladium hydride species and subsequent dehalogenation.[4]
Troubleshooting & Optimization:
| Strategy | Rationale |
| Choice of Base | Use milder bases like K₂CO₃ or Cs₂CO₃ instead of strong bases like NaOtBu, which can promote Pd-H formation.[4] |
| Ligand Selection | Employ bulky, electron-rich phosphine ligands that favor reductive elimination over competing side reactions.[7] |
| Solvent Purity | Ensure anhydrous and degassed solvents to minimize sources of protons and oxygen.[8] |
| Temperature Control | Run the reaction at the lowest effective temperature to disfavor the dehalogenation pathway. |
| Protecting Groups | In some cases, protection of the amino group (e.g., as an acetamide) can modulate the electronic properties of the ring and reduce dehalogenation, though this adds extra synthetic steps.[2] |
Q3: My LC-MS analysis shows a peak corresponding to the hydrolyzed carboxylic acid. What conditions favor this side reaction?
Hydrolysis of the tert-butyl ester to the corresponding carboxylic acid is another common issue.
Causality:
-
Acidic Conditions: The tert-butyl ester is labile to strong acids.[9][10] Any acidic reagents or byproducts in the reaction mixture can catalyze its cleavage.
-
High Temperatures: Prolonged heating, especially in the presence of water, can lead to thermal decomposition and hydrolysis of the ester.
-
Lewis Acids: Some Lewis acids used in certain coupling reactions can also promote the cleavage of tert-butyl esters.[11]
Troubleshooting & Optimization:
| Strategy | Rationale |
| pH Control | Maintain neutral or slightly basic reaction conditions. Avoid acidic workups if the ester is desired. |
| Temperature Management | Minimize reaction time and temperature. |
| Reagent Choice | Be mindful of the Lewis acidity of any additives or catalysts used in the reaction. |
Q4: How can I effectively detect and quantify these impurities in my reaction mixture?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile.[2]
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the main product and non-volatile impurities. A reverse-phase C18 column is often a good starting point.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with mass identification, allowing for the determination of the molecular weights of impurities.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about isolated impurities.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling Reactions
This guide addresses common issues encountered during the palladium-catalyzed cross-coupling of this compound with boronic acids.
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the phosphine ligand (if required).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv), the boronic acid (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2-3 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture).
-
Reaction: Heat the mixture to the desired temperature and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is then purified by column chromatography.
Guide 2: Buchwald-Hartwig Amination
This guide focuses on the palladium-catalyzed C-N bond formation using this compound.[16][17]
Experimental Protocol: General Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to a reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.2 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Reaction: Seal the vessel and heat the mixture to the specified temperature. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 5. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. benchchem.com [benchchem.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Cross-Coupling Reactions for tert-butyl 4-amino-5-bromopyridine-2-carboxylate
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for optimizing cross-coupling reactions with tert-butyl 4-amino-5-bromopyridine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize these often-challenging transformations.
The substrate, this compound, is a valuable intermediate in medicinal chemistry. However, its structure presents a unique set of challenges for palladium-catalyzed cross-coupling reactions. The presence of the pyridine nitrogen and the adjacent 4-amino group can lead to catalyst inhibition through coordination with the palladium center, while the electron-rich nature of the ring can make the initial oxidative addition step difficult.[1][2]
This guide is structured in a question-and-answer format to directly address the issues you may encounter.
Frequently Asked Questions (General Considerations)
Question 1: What are the primary challenges I should anticipate when using this substrate in cross-coupling reactions?
Answer: The substrate's functionality presents three main challenges:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen, as well as the proximal 4-amino group, can coordinate strongly to the palladium catalyst. This can form stable, off-cycle complexes that inhibit or completely halt the catalytic cycle.[1][2][3] The choice of a suitable ligand is paramount to mitigate this effect.
-
Difficult Oxidative Addition: The 4-amino group is an electron-donating group, which increases the electron density at the C5-position. This can slow down the oxidative addition of the Pd(0) catalyst to the C-Br bond, a critical first step in the catalytic cycle.[4]
-
Functional Group Stability: The tert-butyl (Boc) ester group is generally stable under the basic conditions of most cross-coupling reactions. However, it is highly sensitive to acidic conditions.[5] This lability must be considered during the reaction work-up and purification stages to prevent unintended deprotection.
Question 2: How critical are anhydrous and anaerobic (oxygen-free) conditions for these reactions?
Answer: They are absolutely critical. The active form of the catalyst in these cycles is a Pd(0) species, which is readily oxidized to an inactive Pd(II) state by oxygen.[3] This is a primary cause of failed reactions. Furthermore, water can lead to undesirable side reactions, most notably protodeboronation in Suzuki couplings, where the boronic acid is consumed non-productively.[3]
To ensure success, you must:
-
Use flame- or oven-dried glassware.
-
Use anhydrous solvents.
-
Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[3][6]
-
Maintain a positive pressure of inert gas throughout the entire experiment.
Troubleshooting Workflow for Failed Reactions
If you experience low or no conversion, a systematic approach to troubleshooting is the most effective way to identify the problem.
Caption: A logical workflow to diagnose and solve common issues.
Guide 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. However, the aminopyridine substrate requires carefully selected conditions.
Question: My Suzuki reaction is giving low yield, and I see significant starting material and/or boronic acid decomposition. What are the likely causes and solutions?
Answer: This is a common issue. Let's break down the optimization strategy.
1. Re-evaluate the Catalyst System:
-
The Problem: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this electron-rich, coordinating substrate.[3] They do not provide the necessary steric bulk or electron-donating character to promote the catalytic cycle efficiently.
-
The Solution: Switch to sterically hindered, electron-rich biaryl phosphine ligands (often called "Buchwald ligands").[6][7] These ligands accelerate both the oxidative addition and the reductive elimination steps. Good starting points are SPhos, XPhos, or RuPhos.[6] Using pre-formed palladacycle precatalysts (e.g., XPhos Pd G3) can also improve reproducibility.[8][9]
2. Scrutinize the Base:
-
The Problem: The base is crucial for activating the boronic acid to facilitate transmetalation.[10] A base that is too weak, not fully soluble, or not anhydrous will result in a failed reaction.[3]
-
The Solution: Use a strong inorganic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for challenging heterocyclic couplings.[3][6] It is critical that the base is anhydrous and finely ground to maximize its surface area and reactivity.[3]
3. Optimize the Solvent and Temperature:
-
The Problem: The solvent must dissolve all reagents and facilitate the reaction. For Suzuki couplings with inorganic bases, a co-solvent system is often required.
-
The Solution: A mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 to 10:1 ratio) is standard.[6][11] Water is essential for dissolving and activating the inorganic base.[6] These reactions often require heating, typically between 80-110 °C, to proceed at a reasonable rate.[11]
Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1-2 mol%) | Common, reliable Pd(II) and Pd(0) precursors.[8] |
| Ligand | SPhos or XPhos (4-5 mol%) | Bulky, electron-rich ligands overcome catalyst inhibition and accelerate the reaction.[6][8] |
| Base | K₃PO₄ (3 equivalents) | Strong, effective base for activating boronic acids in heterocyclic couplings.[6][11] |
| Solvent | Toluene/H₂O or Dioxane/H₂O (5:1 ratio) | Biphasic system to dissolve both organic reagents and the inorganic base.[6][11] |
| Temperature | 100-110 °C | Provides thermal energy to overcome activation barriers.[11] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).
-
In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[8]
-
Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add the degassed solvent mixture (e.g., Toluene/H₂O 5:1) via syringe.
-
Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.[11]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Guide 2: Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is used to couple the C-Br position with a primary or secondary amine, leading to a 4,5-diaminopyridine derivative. The substrate itself being an aminopyridine makes this a particularly challenging transformation.
Question: I am attempting to couple a secondary amine with my substrate, but the reaction is not working. What is unique about this specific Buchwald-Hartwig reaction?
Answer: You are facing a significant challenge due to the substrate's structure. The existing 4-amino group and pyridine nitrogen can chelate to the palladium center, effectively poisoning the catalyst.[1] Success hinges almost entirely on the correct choice of ligand and a very strong base.
1. The Critical Role of the Ligand:
-
The Problem: Standard or even first-generation Buchwald-Hartwig ligands may not be effective. The catalyst must be robust enough to resist chelation by the substrate.
-
The Solution: Use advanced, highly specialized ligands. For couplings of unprotected 3-halo-2-aminopyridines (a very similar substrate class), RuPhos and BrettPhos have been identified as outstanding ligands.[1][12] These ligands are designed to be extremely bulky and electron-rich, promoting the desired catalytic cycle over inhibitory pathways.
2. Base Selection is Non-Negotiable:
-
The Problem: A very strong, non-nucleophilic base is required to deprotonate the incoming amine after it has coordinated to the palladium center.
-
The Solution: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are required.[13][14] Weaker carbonate or phosphate bases will be ineffective.
Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (2 mol%) or a precatalyst | A reliable Pd(0) source is crucial.[8] |
| Ligand | RuPhos or BrettPhos (4-5 mol%) | Specifically designed for challenging aminations of electron-rich, coordinating heterocycles.[1][12] |
| Base | NaOtBu or LiHMDS (1.5-2.0 equivalents) | A strong, non-nucleophilic base is required for the deprotonation step.[13][14] |
| Solvent | Toluene or Dioxane (anhydrous) | Aprotic, anhydrous solvents are essential for this reaction.[13][14] |
| Temperature | 80-110 °C | Thermal energy is needed to drive the reaction forward.[8] |
Guide 3: Sonogashira Coupling (C-C sp Bond Formation)
The Sonogashira coupling is the method of choice for installing a terminal alkyne.
Caption: Key components of the Sonogashira cross-coupling reaction.
Question: I am trying to perform a Sonogashira coupling, but I am getting a low yield of my desired product and a significant amount of a side product from the homocoupling of my alkyne. How can I improve this?
Answer: The homocoupling of terminal alkynes (Glaser coupling) is the most common side reaction in Sonogashira couplings and is typically promoted by oxygen and the copper co-catalyst.
1. Rigorously Exclude Oxygen:
-
The Problem: Oxygen facilitates the Cu(I) to Cu(II) oxidation that promotes the undesirable homocoupling pathway.
-
The Solution: As with all cross-couplings, meticulous degassing of solvents and maintaining a strict inert atmosphere is the first and most important step.
2. Consider Copper-Free Conditions:
-
The Problem: While the copper co-catalyst accelerates the reaction, it is also the primary culprit in Glaser coupling.
-
The Solution: Modern protocols have been developed that proceed without a copper co-catalyst.[15] These reactions may require a slightly higher palladium catalyst loading or a different amine base (e.g., a more hindered one) but can completely suppress the homocoupling side reaction.
3. Optimize the Base and Solvent:
-
The Problem: The amine base is not just a proton scavenger; it's an integral part of the reaction.
-
The Solution: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices.[16] They often serve as both the base and a co-solvent. Solvents like DMF or THF are also frequently used.[16] For a substrate like 2-amino-3-bromopyridine, a study found that a combination of Pd(CF₃COO)₂, PPh₃, CuI, and Et₃N in DMF at 100 °C gave excellent yields.[16][17]
Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Recommendation (Copper-Catalyzed) | Rationale |
| Palladium Source | PdCl₂(PPh₃)₂ (2-5 mol%) | A classic, effective catalyst for Sonogashira reactions. |
| Co-catalyst | CuI (5-10 mol%) | Activates the alkyne for transmetalation. |
| Base | Et₃N or DIPEA (2-3 equivalents or as solvent) | Acts as the base and can help coordinate the catalyst.[16] |
| Solvent | DMF or THF (anhydrous) | Good solvents for dissolving the reagents.[16] |
| Temperature | 60-100 °C | Reaction often requires heat to proceed efficiently.[16] |
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
- BenchChem. (2025).
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)
- BenchChem. (n.d.).
- BenchChem. (2025). Optimizing Suzuki Coupling Yield with 4-Bromo-N-(tert-butyl)pyridin-2-amine.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Kashani, S. K., et al. (n.d.).
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- National Institutes of Health. (n.d.).
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- Wikipedia. (n.d.).
- PubMed. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines.
- BenchChem. (n.d.). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
- BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Difficult Couplings with 2-Bromo-4-methylpyridine.
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 17. researchgate.net [researchgate.net]
tert-butyl 4-amino-5-bromopyridine-2-carboxylate stability and degradation pathways
Welcome to the technical support center for tert-butyl 4-amino-5-bromopyridine-2-carboxylate (TABC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at 2-8°C and protected from light .[1] Improper storage can lead to degradation, affecting the purity and performance of the compound in your experiments.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes the rate of potential degradation reactions. |
| Light | Protect from light (e.g., in an amber vial) | The bromopyridine core may be susceptible to photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | While not always mandatory for short-term storage, it can prevent long-term oxidative degradation. |
Q2: What are the primary degradation pathways for this compound?
The two primary points of instability in this compound are the tert-butyl ester and the brominated aminopyridine ring. The main degradation pathways are:
-
Acid-Catalyzed Hydrolysis: The tert-butyl ester is susceptible to cleavage under acidic conditions, yielding 4-amino-5-bromopicolinic acid and tert-butanol.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce debromination or other rearrangements of the pyridine ring.[2]
-
Oxidative Degradation: The aminopyridine ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents or prolonged exposure to air.[3]
Q3: Is this compound compatible with all common laboratory solvents and reagents?
No, care should be taken when choosing solvents and reagents.
-
Acidic Conditions: Avoid strong acidic conditions, as this will promote the hydrolysis of the tert-butyl ester. Even mildly acidic conditions over prolonged periods can lead to degradation.
-
Strong Oxidizing Agents: Reagents like hydrogen peroxide, permanganates, or chromates should be avoided as they can oxidize the aminopyridine ring.
-
Reducing Agents: Strong reducing agents, especially in the presence of a catalyst (e.g., palladium on carbon with a hydrogen source), can cause reductive dehalogenation, removing the bromine atom from the pyridine ring.[4]
Troubleshooting Guide
Issue 1: I am seeing an unexpected peak in my HPLC analysis after storing my sample in solution.
Possible Cause: This is likely due to the degradation of the parent compound. The identity of the new peak will depend on the storage conditions.
Troubleshooting Steps:
-
Identify the Degradant:
-
Acidic Hydrolysis Product: If your solution was acidic or stored for an extended period in a protic solvent, the new peak is likely 4-amino-5-bromopicolinic acid. You can confirm this by spiking your sample with a standard of the suspected degradant or by LC-MS analysis to check for the expected molecular weight.
-
Photodegradation Product: If the sample was exposed to light, you might observe a product with a molecular weight corresponding to the debrominated compound.
-
-
Prevent Further Degradation:
-
Prepare fresh solutions for each experiment.
-
If you must store solutions, do so at 2-8°C in an amber vial.
-
For aqueous solutions, use a neutral pH buffer.
-
Issue 2: My reaction yield is lower than expected, and I suspect my starting material has degraded.
Possible Cause: The purity of your this compound may have been compromised before starting the reaction.
Troubleshooting Steps:
-
Verify Starting Material Purity:
-
Run an HPLC or NMR analysis of your starting material to confirm its purity.
-
-
Review Storage and Handling:
-
Ensure the compound has been stored according to the recommended conditions (2-8°C, protected from light).
-
Consider if the compound has been exposed to incompatible reagents or conditions during weighing or preparation.
-
Degradation Pathways and Experimental Workflows
Primary Degradation Pathways
The following diagram illustrates the main degradation pathways for this compound.
Caption: Key degradation pathways of TABC.
Experimental Workflow: Monitoring Stability by HPLC
This protocol outlines a general method for assessing the stability of this compound under specific stress conditions.
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Add an appropriate amount of acid (e.g., 0.1 M HCl) to an aliquot of the stock solution.
-
Basic: Add an appropriate amount of base (e.g., 0.1 M NaOH) to an aliquot of the stock solution.
-
Oxidative: Add an oxidizing agent (e.g., 3% H₂O₂) to an aliquot of the stock solution.
-
Thermal: Place an aliquot in an oven at a set temperature (e.g., 60°C).
-
Photolytic: Expose an aliquot to a light source (e.g., a UV lamp or direct sunlight).
-
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each stress condition.
-
Sample Analysis:
-
Quench the degradation reaction if necessary (e.g., neutralize acidic or basic samples).
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Analyze the sample using a suitable HPLC method (e.g., C18 column with a water/acetonitrile gradient).
-
-
Data Interpretation: Calculate the percentage of the parent compound remaining at each time point to determine the rate of degradation under each condition.
References
-
Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. Int J Pharm Compd. 2002;6(2):155-157. [Link]
- The Kinetics of AlEyGOxygen Fission in Ester Hydrolysis. tert.-Butyl 2. ElectronicsAndBooks. [URL not available]
-
Proposed pathway of 4-aminopyridine degradation by the enrichment... ResearchGate. [Link]
-
Rate of dehalogenation of (a) 3-bromopyridine (3) and (b) methyl... ResearchGate. [Link]
-
Chemical Stability of 4-Aminopyridine Capsules. Can J Hosp Pharm. 2004;57(5):283-287. [Link]
-
Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. [Link]
-
Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. USGS Publications Warehouse. [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]
-
Acid-base equilibrium of 4-aminopyridine derivatives. ResearchGate. [Link]
-
Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiol Rev. 1996;60(2):216-240. [Link]
-
Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry. 2022;28(71):e202202286. [Link]
-
Sulfate radical-based oxidation of the aminopyralid and picloram herbicides: The role of amino group on pyridine ring. ResearchGate. [Link]
-
Dehalogenation. Wikipedia. [Link]
- Kinetics of the Acid- catalysed Hydro1 ysis of. RSC Publishing. [URL not available]
-
Hydrolysis of tert-butyl esters present in N-protected amino acids. ResearchGate. [Link]
-
Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. [Link]
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]
-
Oxidative Degradation of Amino Acids and Aminophosphonic Acids by 2,2′-Bipyridine Complexes of Copper(II). ResearchGate. [Link]
-
Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. J Hazard Mater. 2018;342:562-570. [Link]
-
Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). J Med Chem. 2020;63(15):8269-8285. [Link]
-
Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe 3 O 4 Surface. Molecules. 2023;28(12):4759. [Link]
-
Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Med Chem. 2016;8(2):107-115. [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Mol Pharm. 2023;20(6):3089-3097. [Link]
-
Tert-butyl 3-(2-amino-5-bromopyridine-3-sulfonamido)-2-hydroxypropylcarbamate. PubChem. [Link]
-
CAS#:868171-70-4 | this compound. Chemsrc. [Link]
-
Tert-butyl 4-amino-5-bromopyridine-3-carboxylate. PubChem. [Link]
-
Tert-butyl 2-amino-5-bromopyridine-4-carboxylate. PubChem. [Link]
-
THE PHOTODEGRADATION REACTION OF SOME PORPHYRINS. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Conversion in Reactions of tert-butyl 4-amino-5-bromopyridine-2-carboxylate
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting low conversion and other common issues encountered during the chemical modification of tert-butyl 4-amino-5-bromopyridine-2-carboxylate. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to solve challenges in your synthetic work.
The structure this compound is a valuable building block, but its inherent electronic and steric properties can present unique challenges in common transformations like palladium-catalyzed cross-coupling reactions. The electron-donating amino group and the coordinating pyridine nitrogen can significantly influence the catalytic cycle, often leading to frustratingly low yields.[1] This guide provides a systematic approach to diagnosing and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my conversion consistently low or non-existent when using this compound in a cross-coupling reaction?
Low conversion with this substrate is a frequent challenge and typically stems from one of four key areas: the catalyst system, the quality of your reagents, the reaction conditions, or competing side reactions.
-
Catalyst & Ligand Incompatibility: The pyridine nitrogen's lone pair of electrons can coordinate to the palladium catalyst, forming inactive or less active species.[1][2] The choice of ligand is therefore critical to shield the metal center and facilitate the catalytic cycle. For electron-rich and sterically hindered substrates like this, bulky, electron-rich phosphine ligands are often required to achieve good results.[1][3]
-
Poor Reagent Quality: Palladium-catalyzed reactions are notoriously sensitive to impurities. The purity of your starting material, coupling partner (e.g., boronic acid), base, and solvents is paramount.[2] Boronic acids, for example, are prone to degradation via protodeboronation, and solvents must be anhydrous and rigorously degassed to prevent oxidation of the active Pd(0) catalyst.[1][2]
-
Suboptimal Reaction Conditions: Parameters such as temperature, reaction time, and adherence to an inert atmosphere are crucial. The active Pd(0) catalyst is highly sensitive to oxygen, and inadequate degassing or a poor inert gas seal can completely shut down the reaction.[2] While many coupling reactions require heat, excessive temperatures can lead to catalyst decomposition or undesired side reactions.[1]
-
Inappropriate Base or Solvent: The base plays a vital role in the catalytic cycle, and its strength, solubility, and compatibility with the substrates are important considerations.[2][4] The solvent system must be able to dissolve all components of the reaction to ensure efficient mixing and reactivity.[5]
Q2: I'm observing a significant amount of a side product that appears to be the debrominated starting material. What is causing this and how can I fix it?
This is a classic case of hydrodehalogenation , a common side reaction where the bromine atom is replaced by a hydrogen.[2] This occurs when the palladium-aryl intermediate, formed after oxidative addition, reacts with a hydride source in the mixture instead of your intended coupling partner.
-
Potential Hydride Sources: These can include impurities in your solvents (e.g., isopropanol in acetone), degradation of reagents like boronic acids, or even the solvent itself under certain conditions.[2]
-
Prevention Strategies:
-
Use High-Purity Reagents: Ensure all reagents are of high purity and stored correctly to prevent degradation.
-
Select an Appropriate Base: In Suzuki couplings, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases, which can sometimes promote this side reaction.[2]
-
Ensure Anhydrous Conditions: Water in the solvent can sometimes contribute to this pathway, although it is also a necessary component of many Suzuki reaction solvent systems. The key is to use a controlled amount of high-purity, degassed water.
-
Q3: How can I assess the purity of my this compound starting material?
Verifying the purity of your starting material is a critical first step. Impurities can poison the catalyst and are a common source of failed reactions.
-
Recommended Method: High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for assessing the purity of organic compounds like this.[6][7] A reverse-phase C18 column is typically a good starting point.[6]
-
Other Techniques: Nuclear Magnetic Resonance (¹H NMR) spectroscopy can help identify organic impurities, while Gas Chromatography-Mass Spectrometry (GC-MS) can be useful for identifying volatile impurities.[7][8]
Systematic Troubleshooting Guide
When faced with low conversion, a systematic approach is more effective than random changes. The following workflow will help you logically diagnose the issue.
Caption: A logical workflow for troubleshooting low conversion.
Data & Protocols
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
This table provides experimentally grounded starting points for various cross-coupling reactions. Optimization will likely be required for your specific coupling partner.
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5%) | SPhos or XPhos (4-10%) | K₃PO₄ (2-3) | 1,4-Dioxane / H₂O (e.g., 10:1) | 90-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2%) | Xantphos or RuPhos (4-6%) | NaOt-Bu or K₃PO₄ (1.4-2) | Toluene or Dioxane | 100-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2-5%) | (if needed, e.g., PPh₃ 5%) | Et₃N or DiPEA (2-3) | DMF or THF | 80-100 |
Note: For Sonogashira coupling, a copper co-catalyst (e.g., CuI, 5 mol%) is often used, but copper-free conditions can also be effective and may prevent side reactions.[9]
Protocol 1: Purity Assessment by HPLC
This general protocol can be adapted to assess the purity of your starting material.[6]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Example Gradient: Start at 95:5 (A:B), ramp to 5:95 over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of your compound in 1 mL of mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10 µL and integrate the peak areas to determine the percentage purity.
Protocol 2: General Procedure for a Small-Scale Suzuki-Miyaura Screening Reaction
This protocol is designed for efficiently testing different reaction parameters on a small (e.g., 0.2 mmol) scale.
-
Reaction Setup: To a flame-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).[2]
-
Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with an inert gas (Argon or Nitrogen) for at least three cycles.[2]
-
Catalyst/Ligand Addition: In a separate glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) to the reaction vial.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water) via syringe.[10]
-
Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS.
-
Workup: After completion (or a set time like 16 hours), cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product for analysis.[2]
Visualizing the Challenge: The Catalytic Cycle
Understanding the catalytic cycle helps visualize where problems can arise. The pyridine substrate can interfere at multiple points, most notably by coordinating to the active Pd(0) catalyst and preventing the crucial first step of oxidative addition.
Caption: Simplified Suzuki catalytic cycle highlighting potential catalyst deactivation.
By methodically addressing each potential point of failure—from the purity of your reagents to the specifics of your catalyst system—you can effectively troubleshoot and overcome low conversion issues in reactions involving this challenging but valuable substrate.
References
- BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions.
- BenchChem Technical Support. (2025).
- BenchChem Technical Support. (2025).
- BenchChem Technical Support. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
- Szych et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- BenchChem Technical Support. (2025). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
- BenchChem Technical Support. (2025).
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
- C. J. A. Daley & L. J. Diorazio. (2016). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- M. Schilz & H. Plenio. (2023). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction.
- D. A. L. Otte et al. (2014). Developing Ligands for Palladium(II)
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Palladium Catalyst Removal from tert-butyl 4-amino-5-bromopyridine-2-carboxylate Reaction Mixtures
Welcome to the technical support center for the removal of palladium catalysts from reaction mixtures containing tert-butyl 4-amino-5-bromopyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure the efficient and effective removal of residual palladium to meet the stringent requirements of the pharmaceutical industry.
The Challenge with Aminopyridines
The removal of palladium from reaction mixtures containing aminopyridine derivatives like this compound presents a unique set of challenges. The nitrogen atoms within the pyridine ring and the amino group can act as strong ligands, forming stable, soluble complexes with palladium.[1] This chelation effect can make the palladium less accessible to standard removal techniques like simple filtration, often leading to higher than acceptable residual palladium levels in the final product.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove palladium from my reaction mixture?
A1: Palladium, while an excellent catalyst, is a heavy metal with known toxicity.[2] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in active pharmaceutical ingredients (APIs).[3][4][5] For palladium, the permitted daily exposure (PDE) is low, often translating to a concentration limit of less than 10 ppm in the final drug product.[2][5][6] Furthermore, residual palladium can interfere with downstream reactions and compromise the stability and efficacy of the final API.[3]
Q2: What are the most common methods for removing palladium from reactions involving aminopyridines?
A2: The most prevalent and effective methods include:
-
Adsorption using Scavengers: Utilizing solid-supported materials with a high affinity for palladium. These can be silica-based or polymer-based scavengers functionalized with groups like thiols, amines, or dimercaptotriazine (DMT).[7][8][9]
-
Activated Carbon Treatment: A cost-effective method where activated carbon is used to adsorb the palladium.[5][7] However, it can sometimes lead to product loss due to non-specific adsorption.[3][7][8]
-
Crystallization: Purifying the product through crystallization can leave palladium impurities in the mother liquor.[7]
-
Filtration through Celite®: Primarily effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated out of the solution.[1][10]
Q3: How do I choose the best palladium removal method for my specific experiment?
A3: The optimal method depends on several factors, including the nature of your product, the form of the palladium residue (homogeneous or heterogeneous), the desired level of purity, and cost considerations.[7] A decision-making workflow is provided below to guide your selection process.
Troubleshooting Guide
This section addresses specific issues you might encounter during the palladium removal process.
Issue 1: High residual palladium levels after initial purification.
-
Possible Cause: Strong chelation of palladium by the aminopyridine product, rendering it soluble and difficult to remove by simple filtration.[1][7] The palladium may also exist in various oxidation states, some of which are more challenging to remove.[3]
-
Suggested Solutions:
-
Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal. Thiol-based or triamine-based scavengers are often effective.[1][8]
-
Optimize Scavenging Conditions: Increase the temperature (e.g., to 50 °C) and/or extend the treatment time (e.g., up to 24 hours) to enhance the scavenger's efficiency.[1][8]
-
Consider a Binary Scavenging System: Combining a chelating agent with a solid support like activated carbon or silica gel can significantly improve palladium removal.[3][11]
-
Issue 2: Significant product loss during the purification process.
-
Possible Cause: Non-specific adsorption of the product onto the purification medium, particularly with activated carbon.[3][7][8]
-
Suggested Solutions:
-
Screen Different Scavengers: Test various scavengers to find one with high selectivity for palladium and low affinity for your product.[7]
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.
-
Adjust the Solvent: A solvent in which your product is highly soluble may reduce its adsorption.[7]
-
Change the Purification Method: If product loss remains high, consider switching to crystallization or extraction.[7][12]
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variation in the palladium species present at the end of the reaction.
-
Suggested Solutions:
-
Standardize the Work-up Procedure: Ensure that the work-up of the reaction is consistent before the palladium removal step.[1]
-
Proper Scavenger Handling: Some scavengers are sensitive to air and moisture. Ensure they are stored and handled correctly.[1]
-
Pre-treatment of the Reaction Mixture: In some cases, adjusting the pH of the mixture can help to break up palladium-product complexes before scavenging.[1]
-
Comparative Analysis of Palladium Removal Techniques
| Method | Effectiveness | Selectivity | Cost | Scalability | Key Considerations |
| Palladium Scavengers | High | High | Moderate to High | Good | Choice of scavenger is critical and may require screening.[8] |
| Activated Carbon | Moderate to High | Low to Moderate | Low | Excellent | Risk of product loss due to non-specific adsorption.[3][7][8] |
| Crystallization | Variable | High | Low | Excellent | Effectiveness depends on the solubility of palladium species.[7] |
| Celite® Filtration | Low to Moderate | Low | Low | Excellent | Primarily for heterogeneous or precipitated palladium.[1][10] |
Decision-Making Workflow for Palladium Removal
Caption: Decision workflow for selecting a palladium removal method.
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Based Scavenger
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Tetrahydrofuran, Ethyl Acetate).
-
Scavenger Addition: Add the thiol-based silica scavenger (typically 5-10 wt% relative to the crude product).
-
Stirring: Stir the mixture at a slightly elevated temperature (e.g., 40-50 °C) for 2 to 24 hours. The optimal time should be determined experimentally.
-
Filtration: Cool the mixture to room temperature and filter through a pad of Celite® to remove the scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[7]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[7]
-
Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a similar sensitive analytical technique.[2][7][13]
Protocol 2: Palladium Removal Using Activated Carbon
-
Prepare the Solution: Dissolve the crude product in an appropriate solvent.[1]
-
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1]
-
Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[1]
-
Filter through Celite: Filter the mixture through a pad of Celite® to remove the activated carbon.[1]
-
Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.[7]
-
Concentration: Concentrate the filtrate to obtain the purified product.[7]
-
Analysis: Analyze the purified product for residual palladium content.[7]
Analytical Methods for Palladium Quantification
Accurate quantification of residual palladium is essential to ensure compliance with regulatory standards.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the industry standard for quantifying trace metals in APIs due to its high sensitivity and accuracy.[2][13]
-
High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (EDXRF): A rapid and non-destructive technique for determining palladium content.[4]
-
Rapid Fluorescent Analysis: A newer method that allows for quick determination of palladium concentrations, useful for in-process monitoring.[13]
Concluding Remarks
The effective removal of palladium from reaction mixtures of this compound is a critical step in the synthesis of high-purity pharmaceutical intermediates. The chelating nature of the aminopyridine moiety necessitates a carefully considered approach to palladium removal. While activated carbon offers a cost-effective solution, specialized palladium scavengers often provide higher efficiency and selectivity, minimizing product loss. A systematic approach, involving screening of different methods and optimization of reaction conditions, is key to achieving the desired level of purity.
References
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). In American Pharmaceutical Review. Retrieved from [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). In Organic Process Research & Development - ACS Publications. Retrieved from [Link]
-
How to Remove Palladium in three easy steps. (2023, January 20). In Biotage. Retrieved from [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (n.d.). In ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Screening - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). In ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]
-
Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. (2009, February 15). In PubMed. Retrieved from [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2014, May 19). In ResearchGate. Retrieved from [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). In NIH. Retrieved from [Link]
-
How to remove palladium catalyst from reaction mixture ?. (2017, December 30). In ResearchGate. Retrieved from [Link]
-
Your trick to remove residual palladium. (2023, September 19). In Reddit. Retrieved from [Link]
-
Improving Operator Safety in API Catalyst Recovery. (n.d.). In Amazon Filters. Retrieved from [Link]
-
Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. (n.d.). In Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2014, May 19). In ResearchGate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. arborassays.com [arborassays.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. silicycle.com [silicycle.com]
- 10. researchgate.net [researchgate.net]
- 11. Screening - Wordpress [reagents.acsgcipr.org]
- 12. biotage.com [biotage.com]
- 13. pharmtech.com [pharmtech.com]
tert-butyl 4-amino-5-bromopyridine-2-carboxylate solubility in common organic solvents
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical information, frequently asked questions (FAQs), and troubleshooting protocols for determining the solubility of tert-butyl 4-amino-5-bromopyridine-2-carboxylate (CAS: 868171-70-4). It is intended for researchers, chemists, and drug development professionals who utilize this compound as a key building block in their synthetic workflows.
Initial Compound Analysis: Predicting Solubility
Before presenting solubility data, it is crucial to understand the structural characteristics of this compound, as structure dictates function and properties like solubility.
-
Pyridine Ring: A heterocyclic aromatic ring containing an electronegative nitrogen atom, which imparts moderate polarity.
-
Amino Group (-NH₂): A polar functional group capable of acting as a hydrogen bond donor, which tends to increase solubility in polar, protic solvents.[1]
-
Bromo Group (-Br): An electronegative halogen that adds to the molecule's polar character and overall molecular weight.
-
tert-Butyl Ester Group (-COOC(CH₃)₃): This group presents a dual character. The ester's carbonyl (C=O) is polar, but the large, bulky tert-butyl group is highly non-polar and sterically hindered. This large hydrocarbon component significantly decreases solubility in polar solvents, especially water.[2]
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
While comprehensive, batch-specific solubility data should always be determined experimentally, the following table provides a predicted solubility profile based on the compound's structural analysis and established chemical principles.[2]
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Strong dipole moment effectively solvates the polar regions of the molecule. |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, effectively solvates the molecule.[2] | |
| Acetonitrile (MeCN) | Soluble | Capable of dissolving compounds with moderate to high polarity. | |
| Tetrahydrofuran (THF) | Soluble to Sparingly Soluble | Lower polarity than DMSO/DMF, but effective for many organic compounds. | |
| Chlorinated | Dichloromethane (DCM) | Soluble | Intermediate polarity makes it a good solvent for molecules with mixed characteristics. |
| Chloroform (CHCl₃) | Soluble | Similar properties to DCM. | |
| Polar Protic | Methanol (MeOH) | Sparingly Soluble | The non-polar tert-butyl group limits interaction with the hydroxyl group.[2] |
| Ethanol (EtOH) | Sparingly Soluble | Less polar than methanol, may show slightly better solubility but still limited. | |
| Water (H₂O) | Insoluble | The large non-polar tert-butyl group dominates, preventing dissolution in water.[3] | |
| Non-Polar | Toluene | Sparingly Soluble to Insoluble | Aromatic nature may offer some interaction, but polarity is too low. |
| Diethyl Ether | Sparingly Soluble to Insoluble | The molecule's polar groups limit solubility in this low-polarity solvent. | |
| Hexanes / Heptane | Insoluble | The principle of "like dissolves like" indicates poor compatibility.[1][3] |
-
Solubility Definitions (Approximate):
-
Soluble: > 50 mg/mL
-
Sparingly Soluble: 1 - 50 mg/mL
-
Insoluble: < 1 mg/mL
-
Q2: My compound is not dissolving in a solvent where it is expected to be soluble. What are the potential causes?
This is a common issue that can typically be resolved by systematically investigating several factors. Refer to the troubleshooting workflow below. The primary causes are often related to compound purity, solvent quality, or insufficient energy to overcome the crystal lattice energy of the solid.[1]
Q3: How does temperature affect the solubility of this compound?
For most solid organic compounds dissolving in a liquid solvent, solubility increases with temperature.[1][4] Applying heat provides the energy needed for solvent molecules to break down the intermolecular forces within the solute's crystal structure.[4] If you are experiencing poor solubility, gentle warming (e.g., to 40-50 °C) can often facilitate dissolution. However, be cautious, as excessive heat can cause degradation of thermally sensitive compounds. Always run a small-scale test first.
Q4: The compound "oiled out" instead of dissolving. What does this mean and how can I address it?
"Oiling out" occurs when a solid melts in the solvent but does not dissolve, forming a second liquid phase. This typically happens when the temperature is above the compound's melting point but the solvent lacks sufficient solvating power at that temperature. To address this, you can either:
-
Add more solvent to increase the volume available for solvation.
-
Switch to a stronger solvent for the compound (see the solubility table).
-
Add a co-solvent in which the compound is highly soluble to the primary solvent.
Troubleshooting Guide for Unexpected Solubility Issues
Use the following workflow to diagnose and solve common solubility problems encountered during your experiments.
Caption: Troubleshooting workflow for poor solubility.
Standard Protocol for Quantitative Solubility Determination
This protocol describes a reliable method for determining the equilibrium solubility of this compound. This method is designed to be self-validating by ensuring that equilibrium is reached.
Experimental Workflow Diagram
Caption: Experimental workflow for solubility measurement.
Step-by-Step Methodology
-
Preparation:
-
Add an excess amount of the solid compound to a vial (e.g., a 4 mL glass vial). "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration.
-
Accurately pipette a known volume of the desired organic solvent (e.g., 2.0 mL) into the vial.[5]
-
Seal the vial securely with a PTFE-lined cap to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the slurry for a sufficient time to ensure equilibrium is reached. A minimum of 24 hours is recommended. To validate, you can test samples at 24h and 48h; if the concentration is the same, equilibrium has been achieved.
-
-
Phase Separation:
-
Remove the vial from the shaker and let it stand for at least 1 hour to allow the excess solid to settle.
-
Carefully draw a sample of the clear supernatant. To ensure no solid particulates are transferred, it is critical to either:
-
Centrifuge the vial and sample from the top layer.
-
Filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).[6]
-
-
-
Analysis and Calculation:
-
Accurately prepare a dilution of the supernatant with fresh solvent to bring the concentration into the linear range of your analytical instrument.
-
Quantify the concentration of the diluted sample using a pre-calibrated analytical method (e.g., HPLC with a standard curve).
-
Calculate the original solubility using the measured concentration and the dilution factor.
Example Calculation:
-
Concentration of 100x diluted sample = 0.15 mg/mL
-
Solubility = 0.15 mg/mL * 100 = 15 mg/mL
-
References
- Solubility of Organic Compounds. (2023). An overview of the factors determining the solubility of organic molecules.
- How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate discussion on practical methods for solubility determination.
- Factors affecting solubility. (n.d.). A guide on the influence of molecular size, polarity, and temperature on solubility.
- Experiment 1: Determination of Solubility Class. (n.d.). Laboratory procedure for classifying compounds based on solubility.
- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd document outlining solubility testing.
- This compound. (n.d.). Sigma-Aldrich product page.
- This compound CAS No.: 868171-70-4. (n.d.). Moldb product information.
- Method for Measuring Aqueous Solubilities of Organic Compounds. (1995). American Chemical Society.
- Classification of organic compounds by solubility. (n.d.). A procedural document on solubility classification.
- Solubility of Organic Compounds. (n.d.). Chemistry Steps. A detailed explanation of solvent choice based on polarity.
- What Affects Solubility Of Organic Compounds? (2025). YouTube video by Chemistry For Everyone.
- What are the factors that affect solubility? (2023). AAT Bioquest.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of tert-butyl 4-amino-5-bromopyridine-2-carboxylate Derivatives by NMR
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of tert-butyl 4-amino-5-bromopyridine-2-carboxylate, a common scaffold in medicinal chemistry. We will explore a multi-technique NMR approach, contrast it with alternative analytical methods, and provide detailed, field-proven experimental protocols.
The Challenge: Positional Isomerism in Substituted Pyridines
The synthesis of polysubstituted pyridines can often yield a mixture of positional isomers. Distinguishing between these isomers is critical, as even minor structural changes can profoundly impact a compound's biological activity and safety profile. For this compound, it is essential to confirm the precise arrangement of the amino, bromo, and tert-butyl carboxylate groups on the pyridine ring. NMR spectroscopy, with its ability to probe the chemical environment of individual atoms and their connectivity, stands as the premier tool for this task.
The NMR Strategy: A Multi-faceted Approach for Unambiguous Confirmation
A comprehensive NMR analysis for structural confirmation involves a suite of one-dimensional (1D) and two-dimensional (2D) experiments. Each experiment provides a unique piece of the structural puzzle, and together they offer a self-validating system for complete characterization.
One-Dimensional NMR: The Initial Fingerprint
¹H NMR: A First Look at the Proton Environment
The ¹H NMR spectrum provides the initial and most readily accessible information. For our target molecule, we expect to see distinct signals for the pyridine ring protons, the amino group protons, and the protons of the tert-butyl group.
Expected ¹H NMR Chemical Shifts:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Pyridine H-3 | ~7.8 - 8.2 | Singlet | Deshielded by the adjacent electron-withdrawing carboxylate group. |
| Pyridine H-6 | ~8.3 - 8.7 | Singlet | Deshielded by the electronegative nitrogen atom in the pyridine ring. |
| -NH₂ | ~5.0 - 6.0 | Broad Singlet | The chemical shift is variable and depends on concentration, solvent, and temperature due to hydrogen bonding. |
| -C(CH₃)₃ | ~1.5 - 1.7 | Singlet | A characteristic upfield signal integrating to 9 protons.[1] |
¹³C NMR: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of ¹³C, these experiments are less sensitive than ¹H NMR but provide crucial information about the number and types of carbon atoms.
Expected ¹³C NMR Chemical Shifts:
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| C=O (ester) | ~165 - 175 | Characteristic downfield shift for a carbonyl carbon. |
| C-2 (pyridine) | ~150 - 155 | Attached to the carboxylate group and nitrogen. |
| C-3 (pyridine) | ~110 - 115 | Shielded by the amino group. |
| C-4 (pyridine) | ~145 - 150 | Attached to the amino group. |
| C-5 (pyridine) | ~105 - 110 | Attached to the bromine atom. |
| C-6 (pyridine) | ~150 - 155 | Adjacent to the nitrogen atom. |
| -C (CH₃)₃ | ~80 - 85 | Quaternary carbon of the tert-butyl group. |
| -C(CH₃ )₃ | ~28 - 30 | Methyl carbons of the tert-butyl group. |
Two-Dimensional NMR: Assembling the Pieces
While 1D NMR provides a foundational dataset, 2D NMR experiments are indispensable for unambiguously connecting the atoms within the molecule.
COSY (Correlation Spectroscopy): Identifying Proton-Proton Couplings
This experiment reveals which protons are coupled to each other, typically through two or three bonds. In our target molecule, with two isolated pyridine protons, we would not expect to see any cross-peaks between them in a COSY spectrum. However, it is still a valuable experiment to run to confirm the absence of such couplings and to check for any unexpected long-range couplings.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Directly Attached Carbons
The HSQC experiment is a powerful tool for assigning the protonated carbons in the molecule. It correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the definitive assignment of the C-3 and C-6 carbons based on the chemical shifts of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Molecular Framework
The HMBC experiment is arguably the most critical for confirming the substitution pattern. It shows correlations between protons and carbons that are two or three bonds away. These long-range correlations provide the connectivity information needed to piece together the entire molecular structure. For instance, we would expect to see a correlation between the H-3 proton and the C-2, C-4, and C-5 carbons, and between the H-6 proton and the C-2, C-4, and C-5 carbons. Crucially, correlations from the tert-butyl protons to the ester carbonyl carbon and the quaternary carbon of the tert-butyl group would confirm the ester functionality.
NOESY (Nuclear Overhauser Effect Spectroscopy): Probing Through-Space Proximity
The NOESY experiment reveals protons that are close to each other in space, regardless of whether they are connected through bonds. This can be particularly useful for confirming the relative positions of substituents. For example, a NOESY correlation between the amino protons and the H-3 and/or H-6 protons would provide strong evidence for their proximity on the pyridine ring.
Experimental Workflow for NMR Analysis
The following diagram illustrates a logical workflow for the comprehensive NMR analysis of this compound.
Caption: A logical workflow for the structural elucidation of substituted pyridines using a combination of 1D and 2D NMR experiments.
Detailed Experimental Protocols
Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
Spectrometer Setup (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0-200 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
COSY:
-
Pulse sequence: Gradient-selected COSY (gCOSY).
-
Acquire 256-512 increments in the indirect dimension (F1) with 2-4 scans per increment.
-
-
HSQC:
-
Pulse sequence: Gradient-selected, sensitivity-enhanced HSQC.
-
Optimize for a one-bond ¹J(C,H) coupling of ~145 Hz.
-
-
HMBC:
-
Pulse sequence: Gradient-selected HMBC.
-
Optimize for a long-range coupling of 8 Hz to observe both two- and three-bond correlations.
-
-
NOESY:
-
Pulse sequence: Phase-sensitive gradient-selected NOESY.
-
Use a mixing time of 500-800 ms to allow for the buildup of Nuclear Overhauser Effects.
-
Alternative Structural Confirmation Techniques: A Comparative Overview
While NMR is the gold standard for structural elucidation in solution, other techniques can provide complementary and confirmatory data.
| Technique | Advantages | Disadvantages | Application to the Target Molecule |
| X-ray Crystallography | Provides an unambiguous, three-dimensional structure of the molecule in the solid state.[2][3] | Requires a suitable single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution-state conformation. | Can provide absolute proof of the substitution pattern if a crystal can be grown. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition with high accuracy. Fragmentation patterns can provide structural information.[4][5] | Does not directly reveal the connectivity of atoms or distinguish between isomers. | Confirms the molecular formula (C₁₀H₁₃BrN₂O₂) and the presence of a bromine atom through its characteristic isotopic pattern. Fragmentation analysis can support the proposed structure. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule (e.g., C=O, N-H). | Does not provide information about the overall molecular structure or connectivity. | Confirms the presence of the amino group (N-H stretching) and the ester carbonyl group (C=O stretching). |
Logical Framework for Data Integration
The most robust structural confirmation comes from the synergistic use of multiple analytical techniques.
Caption: Integration of data from multiple analytical techniques for comprehensive structural confirmation.
Conclusion
The structural confirmation of this compound derivatives is a critical step in the drug discovery and development process. A comprehensive suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY, provides a powerful and self-validating methodology for unambiguous structural elucidation in solution. When combined with data from complementary techniques such as mass spectrometry and X-ray crystallography, researchers can have the highest level of confidence in their molecular architecture. This guide provides a robust framework for approaching this analytical challenge, ensuring the scientific integrity and quality of the chemical entities being investigated.
References
- BenchChem. (2025).
- BenchChem. (2025). Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide. BenchChem.
- European Journal of Chemistry. (2025). Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)
- MDPI. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)
-
National Center for Biotechnology Information. (n.d.). Tert-butyl 5-bromo-4-methoxypyridine-2-carboxylate. PubChem. Retrieved from [Link]
- National Institutes of Health. (2009). A Simple, Modular Synthesis of Substituted Pyridines. NIH.
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
- Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: -. Preprints.org.
- Princeton University. (n.d.).
- ResearchGate. (2019). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
- ResearchGate. (2025). 1H, 13 C, and 15 N NMR spectra of some pyridazine derivatives.
- ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
- The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. The Royal Society of Chemistry.
- The Royal Society of Chemistry. (n.d.).
- The Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. The Royal Society of Chemistry.
- Supporting Information. (n.d.). General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
- Supporting Inform
- Supporting Inform
- Supporting Inform
- University of Münster. (2024). Chemical synthesis: new strategy for skeletal editing on pyridines. EurekAlert!.
Sources
comparing reactivity of tert-butyl 4-amino-5-bromopyridine-2-carboxylate with 2-amino-5-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, substituted pyridines represent a cornerstone of molecular design. Their prevalence in pharmaceuticals and functional materials necessitates a deep understanding of their chemical behavior. This guide provides an in-depth comparative analysis of the reactivity of two key brominated pyridine building blocks: tert-butyl 4-amino-5-bromopyridine-2-carboxylate and 2-amino-5-bromopyridine .
This document moves beyond a simple cataloging of reactions, offering a rationale for the observed and expected differences in reactivity. By dissecting the electronic and steric influences of the substituents on the pyridine core, we aim to provide researchers with the predictive power to select the optimal scaffold and reaction conditions for their synthetic endeavors. The insights and protocols herein are grounded in established principles of physical organic chemistry and supported by representative experimental data.
The Chemical Landscape: Unpacking the Substituent Effects
The reactivity of a bromopyridine in cross-coupling and nucleophilic substitution reactions is fundamentally governed by the electronic environment of the C-Br bond and the overall electron density of the pyridine ring. The substituents on each of our target molecules play a critical role in modulating these factors.
2-amino-5-bromopyridine is a relatively simple scaffold. The key influences are:
-
Pyridine Nitrogen: As a heteroatom, the nitrogen atom is inherently electron-withdrawing through induction, making the pyridine ring more electron-deficient than a benzene ring. This generally enhances the susceptibility of the ring to nucleophilic attack and facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions.
-
Amino Group (-NH₂): Located at the 2-position, the amino group is a strong electron-donating group through resonance (+M effect), which can partially counteract the electron-withdrawing nature of the pyridine nitrogen. This can influence the overall reactivity of the C-Br bond.
This compound presents a more complex electronic and steric profile:
-
Carboxylate Group (-COOtBu): The tert-butyl carboxylate at the 2-position is an electron-withdrawing group (-I and -M effects). This significantly increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. In the context of cross-coupling, this electron-withdrawing character can facilitate the oxidative addition of palladium to the C-Br bond.
-
Amino Group (-NH₂): The amino group at the 4-position is also an electron-donating group (+M effect). Its position para to the bromine atom can influence the electronic environment of the C-Br bond.
-
tert-Butyl Group (-tBu): The bulky tert-butyl group on the ester introduces significant steric hindrance.[1] This can influence the approach of bulky reagents and catalysts, potentially impacting reaction rates and yields.
The interplay of these electronic and steric factors leads to predictable, yet nuanced, differences in reactivity between the two molecules.
Comparative Reactivity in Key Transformations
We will now explore the expected and observed reactivity of our two target molecules in three classes of reactions that are fundamental to modern drug discovery and development: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The key step is the oxidative addition of a palladium(0) catalyst to the C-Br bond.
Reactivity Prediction:
Based on electronic effects, This compound is expected to be more reactive than 2-amino-5-bromopyridine in Suzuki-Miyaura coupling. The strong electron-withdrawing carboxylate group at the 2-position makes the pyridine ring more electron-deficient, which generally accelerates the rate-determining oxidative addition step. While the amino group at the 4-position is electron-donating, the overall electronic character of the ring is dominated by the carboxylate and the pyridine nitrogen.
However, the steric bulk of the tert-butyl ester at the 2-position could potentially hinder the approach of the palladium catalyst, especially with bulky phosphine ligands. This steric effect might counteract the electronic activation to some extent.
Experimental Data Summary:
While direct comparative studies are scarce, the literature supports the high reactivity of polysubstituted bromopyridines in Suzuki-Miyaura reactions.[2] The yields for Suzuki couplings of 2-amino-5-bromopyridine derivatives are generally good, demonstrating the feasibility of this transformation on the simpler scaffold. For the more substituted this compound, the strong electronic activation is expected to lead to high yields, provided that steric hindrance is not a major limiting factor.
| Feature | This compound | 2-amino-5-bromopyridine |
| Electronic Effect on C-Br Bond | Activated by electron-withdrawing -COOtBu group | Moderately activated by pyridine nitrogen, slightly deactivated by electron-donating -NH₂ group |
| Steric Hindrance | Potentially significant from the tert-butyl ester at the 2-position | Minimal |
| Predicted Reactivity | Higher, due to dominant electronic activation | Lower |
Experimental Protocol: Suzuki-Miyaura Coupling
Below is a representative protocol for the Suzuki-Miyaura coupling of a substituted bromopyridine. This protocol can be adapted for both target molecules with appropriate optimization.
Diagram of Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask, add the bromopyridine (1.0 eq.), the arylboronic acid or ester (1.2 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand, 1-5 mol%). Add the degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF).
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for the formation of C-N bonds.[3] Similar to the Suzuki-Miyaura reaction, the oxidative addition of palladium to the C-Br bond is a key step.
Reactivity Prediction:
For the same electronic reasons as in the Suzuki-Miyaura coupling, This compound is expected to be more reactive than 2-amino-5-bromopyridine. The electron-withdrawing carboxylate group should facilitate the oxidative addition step.
However, a potential complication arises from the presence of the amino group on the pyridine ring, which can act as a ligand for the palladium catalyst, potentially inhibiting the catalytic cycle. This effect is present in both molecules. The steric hindrance from the tert-butyl ester in the substituted pyridine could also play a role in the kinetics of the reaction.
Experimental Data Summary:
The Buchwald-Hartwig amination of 2-amino-5-bromopyridine and related compounds is well-documented, with numerous protocols available. For this compound, while specific examples are less common, the general principles of Buchwald-Hartwig amination on electron-deficient heteroaryl halides suggest that this transformation should be high-yielding under appropriate conditions.
| Feature | This compound | 2-amino-5-bromopyridine |
| Electronic Effect on C-Br Bond | Activated by electron-withdrawing -COOtBu group | Moderately activated by pyridine nitrogen |
| Potential for Catalyst Inhibition | Yes, from the 4-amino group | Yes, from the 2-amino group |
| Steric Hindrance | Potentially significant from the tert-butyl ester | Minimal |
| Predicted Reactivity | Higher, due to dominant electronic activation | Lower |
Experimental Protocol: Buchwald-Hartwig Amination
The following is a general protocol that can be adapted for the Buchwald-Hartwig amination of both bromopyridines.
Diagram of Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the bromopyridine (1.0 eq.), the amine (1.2 eq.), a strong base (e.g., NaOtBu, K₃PO₄, or LiHMDS, 1.5-2.0 eq.), the palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., Xantphos, BINAP, or a biarylphosphine, 2-10 mol%) to a dry reaction vessel.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) on pyridines is favored at the 2- and 4-positions due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.[4][5]
Reactivity Prediction:
In this case, the position of the bromine atom is at the 5-position for both molecules, which is a 'meta'-like position relative to the nitrogen and is generally less activated towards SNAr. However, the presence of other substituents can significantly alter this reactivity.
For This compound , the powerful electron-withdrawing carboxylate group at the 2-position, along with the pyridine nitrogen, will significantly decrease the electron density of the ring, making it much more susceptible to nucleophilic attack. This electronic activation is expected to make this molecule significantly more reactive towards SNAr than 2-amino-5-bromopyridine.
For 2-amino-5-bromopyridine , the ring is less electron-deficient, and therefore, SNAr reactions are expected to be much more difficult, requiring harsher conditions or not proceeding at all with many nucleophiles.
Experimental Data Summary:
The literature on SNAr reactions of pyridines strongly supports the notion that electron-withdrawing groups are crucial for activating the ring towards nucleophilic attack.[6] While direct SNAr at the 5-position of 2-amino-5-bromopyridine is not commonly reported, the highly electron-deficient nature of this compound suggests it would be a viable substrate for such transformations.
| Feature | This compound | 2-amino-5-bromopyridine |
| Ring Electron Density | Highly electron-deficient | Moderately electron-deficient |
| Activation for SNAr | Strongly activated by the -COOtBu group at the 2-position | Weakly activated |
| Predicted Reactivity | High | Low |
Experimental Protocol: Nucleophilic Aromatic Substitution
A general protocol for an SNAr reaction on an activated bromopyridine is provided below.
Diagram of SNAr Mechanism
Caption: Simplified mechanism of nucleophilic aromatic substitution (SNAr).
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the bromopyridine (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Nucleophile Addition: Add the nucleophile (e.g., an alcohol, amine, or thiol, 1.1-2.0 eq.) and a base (e.g., K₂CO₃, NaH, or an organic base, 1.5-3.0 eq.) if required to generate the active nucleophile.
-
Reaction: Heat the reaction mixture to the required temperature (this can range from room temperature to >150 °C depending on the substrate's reactivity) and monitor by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture and pour it into water.
-
Purification: Collect the precipitate by filtration or extract the aqueous layer with an organic solvent. Purify the crude product by recrystallization or column chromatography.
Conclusion: A Tale of Two Pyridines
The comparison between this compound and 2-amino-5-bromopyridine highlights the profound impact of substituents on the reactivity of the pyridine core.
-
For Suzuki-Miyaura and Buchwald-Hartwig reactions , the electron-withdrawing carboxylate group in This compound is predicted to render it the more reactive substrate due to enhanced oxidative addition. However, steric considerations around the bulky tert-butyl ester should not be overlooked, especially when choosing ligands.
-
For nucleophilic aromatic substitution , the difference in reactivity is even more pronounced. The highly electron-deficient nature of This compound makes it a far superior substrate for SNAr reactions compared to the relatively electron-rich 2-amino-5-bromopyridine .
Ultimately, the choice between these two valuable building blocks will depend on the specific transformation being planned. For researchers seeking to perform cross-coupling reactions under milder conditions or to engage in nucleophilic aromatic substitutions, the more substituted and electronically activated This compound will likely be the superior choice. For syntheses where a less activated pyridine is required or where steric hindrance is a major concern, 2-amino-5-bromopyridine remains a versatile and reliable starting material.
This guide provides a framework for understanding and predicting the reactivity of these important synthetic intermediates. By leveraging the principles of electronic and steric effects, chemists can make more informed decisions in the design and execution of their synthetic routes, ultimately accelerating the pace of discovery in drug development and materials science.
References
-
Hammett σ-values for the 2-, 3-, and 4-pyridyl and -pyridinium groups have been determined for some reactions of pyridine derivatives. Journal of the Chemical Society B: Physical Organic. 1968. Available at: [Link]
- Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective.
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available at: [Link]
-
Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. National Institutes of Health. Available at: [Link]
-
C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. National Institutes of Health. Available at: [Link]
-
Hammett's relation for pyridine / C 6 F 4 I-Y complexes (a) and... ResearchGate. Available at: [Link]
-
Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances. 2020;10(9):5185-5192. Available at: [Link]
-
Why nucleophilic substitution in pyridine favours at position-2? Quora. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. Available at: [Link]
-
Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2. 1972. Available at: [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. 2012;10(1):133-141. Available at: [Link]
-
Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehydes. Canadian Journal of Chemistry. 1990;68(8):1477-1481. Available at: [Link]
-
Nucleophilic substitution reactions in pyridine. QuimicaOrganica.org. Available at: [Link]
-
Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. Available at: [Link]
-
Sterically Hindered and Electron-Deficient 2,4,6-Tri-tert-butylpyrimidinium as a π-Lewis Acid Toward Organocatalytic Silyl Protection of Carbohydrates Using Trialkyl/aryl Silanes. ResearchGate. Available at: [Link]
-
Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. MDPI. Available at: [Link]
-
Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity. University of Bath. Available at: [Link]
-
EAS Reactions of Pyridine: Videos & Practice Problems. Pearson+. Available at: [Link]
-
Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. 2018;14:2310-2319. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. 2005;70(13):5164-5173. Available at: [Link]
-
Sterically Hindered 2,4,6-Tri-tert-butylpyridinium Salts as Single Hydrogen Bond Donors for Highly Stereoselective Glycosylation Reactions of Glycals. ResearchGate. Available at: [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. ResearchGate. Available at: [Link]
-
Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. ResearchGate. Available at: [Link]
-
Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. Available at: [Link]
-
Amines Part 7 - Electrophilic Aromatic Substitution in pyridine. YouTube. 2021. Available at: [Link]
-
Structures of some 2,3,5‐trisubstituted pyridines with biological... ResearchGate. Available at: [Link]
-
The Computational-Chemical Study on Reactivity of. Amanote Research. Available at: [Link]
-
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. MDPI. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. Science Publishing Group. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Buchwald–Hartwig reaction: an update. Semantic Scholar. Available at: [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Chemistry Portal. Available at: [Link]
-
Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. MDPI. Available at: [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. National Institutes of Health. Available at: [Link]
Sources
- 1. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Tert-Butyl 4-Amino-5-Bromopyridine-2-Carboxylate: An Evaluation of Modern Synthetic Strategies
Introduction: The Strategic Importance of a Versatile Pyridine Intermediate
Tert-butyl 4-amino-5-bromopyridine-2-carboxylate is a key building block in contemporary medicinal chemistry and drug discovery. Its unique substitution pattern—a sterically accessible carboxylic ester, a nucleophilic amino group, and a strategically placed bromine atom ripe for cross-coupling reactions—renders it an exceptionally versatile intermediate. This molecule serves as a linchpin in the synthesis of a wide array of complex heterocyclic systems, including novel kinase inhibitors, modulators of cellular signaling pathways, and other biologically active compounds.
The efficiency, scalability, and cost-effectiveness of the synthetic route to this intermediate can significantly impact the timeline and economic viability of a drug development program. This guide provides a critical comparison of established and alternative synthetic methodologies, offering researchers and process chemists the insights needed to select the optimal route for their specific application. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed, field-tested protocols.
Comparative Analysis of Synthetic Routes
The synthesis of this compound typically originates from commercially available pyridine precursors. The primary strategic challenge lies in the selective and high-yielding introduction of the three key functional groups—amino, bromo, and tert-butyl carboxylate—onto the pyridine core. We will compare two prominent synthetic pathways: the classical Hofmann rearrangement approach and a more modern route involving directed ortho-metalation.
Route 1: The Hofmann Rearrangement Pathway
This widely utilized method builds the pyridine ring's functionality sequentially, culminating in a Hofmann rearrangement to install the C4-amino group. The synthesis begins with 4-aminopyridine-2-carboxylic acid and proceeds through several functional group manipulations.
Caption: Synthetic workflow via a multi-step sequence involving Sandmeyer and Nitration/Reduction.
-
Esterification: The initial protection of the carboxylic acid as a tert-butyl ester is crucial. The bulky tert-butyl group prevents self-condensation and directs the regioselectivity of subsequent reactions. The use of thionyl chloride (SOCl₂) with tert-butanol is a standard and effective method for this transformation.
-
Sandmeyer Reaction: This classical method for converting an amino group to a bromide is reliable but involves the generation of diazonium salts. These intermediates can be unstable, requiring careful temperature control (typically 0–5 °C) to prevent decomposition and ensure safety, especially at a larger scale.
-
Nitration: The introduction of the nitro group at the C5 position is directed by the existing substituents. The electron-withdrawing carboxylate group at C2 deactivates the C3 and C5 positions, but the C5 position is sterically more accessible. This step requires strong acidic conditions (fuming nitric acid and sulfuric acid), which can be corrosive and require specialized equipment.
-
Reduction: The final reduction of the nitro group to an amine is typically high-yielding. Common methods include catalytic hydrogenation (H₂, Pd/C) or reduction with metals in acidic or neutral media (e.g., iron powder with ammonium chloride). Catalytic hydrogenation is often cleaner but may require specialized high-pressure equipment.
-
Step 1: Esterification. To a suspension of 4-aminopyridine-2-carboxylic acid in tert-butanol, slowly add thionyl chloride at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Step 2: Sandmeyer Reaction. Dissolve the resulting tert-butyl 4-aminopyridine-2-carboxylate in aqueous HBr. Cool to 0 °C and add a solution of sodium nitrite dropwise. Add a solution of copper(I) bromide in HBr and warm the mixture to effect the conversion.
-
Step 3: Nitration. Add the tert-butyl 4-bromopyridine-2-carboxylate portion-wise to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C.
-
Step 4: Reduction. To a solution of tert-butyl 4-bromo-5-nitropyridine-2-carboxylate in ethanol, add iron powder and ammonium chloride. Heat the mixture to reflux.
Route 2: Directed Ortho-Metalation and Halogenation Strategy
This more modern approach leverages the directing ability of the picolinamide group to achieve highly regioselective functionalization of the pyridine ring, often resulting in a more convergent and efficient synthesis.
Caption: Synthesis via Directed ortho-Metalation (DoM) for regioselective bromination.
-
Amide Protection: The initial step involves protecting the 4-amino group as an amide, typically a pivalamide. This amide group serves as a potent directed metalating group (DMG). The DMG coordinates to the organolithium base, directing deprotonation to the adjacent C5 position with high fidelity.
-
Directed ortho-Metalation (DoM): This is the key strategic step. A strong, non-nucleophilic base like sec-butyllithium (s-BuLi), often in the presence of a chelating agent like TMEDA, is used to deprotonate the C5 position. This reaction is performed at low temperatures (e.g., -78 °C) to prevent side reactions and ensure kinetic control. The choice of base is critical; weaker bases like LDA are often not strong enough to deprotonate the pyridine ring efficiently.
-
Electrophilic Quench: The resulting lithiated intermediate is a powerful nucleophile. It is quenched with an electrophilic bromine source. While elemental bromine (Br₂) can be used, it can also lead to side reactions. More controlled and selective brominating agents like 1,2-dibromotetrachloroethane (C₂Br₂Cl₄) or N-bromosuccinimide (NBS) are often preferred to improve yield and minimize byproducts.
-
Deprotection and Esterification: The final step involves the removal of the pivaloyl protecting group and the esterification of the carboxylic acid. This can often be achieved in a single pot by treating the intermediate with a strong acid in tert-butanol, which simultaneously cleaves the amide and forms the tert-butyl ester.
-
Step 1: Amidation. React 4-aminopyridine-2-carboxylic acid with pivaloyl chloride in the presence of a base (e.g., pyridine) to form the corresponding pivalamide.
-
Step 2: Directed ortho-Metalation. Dissolve the pivalamide in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere. Add TMEDA, followed by the slow addition of s-BuLi. Stir for a defined period to ensure complete metalation.
-
Step 3: Bromination. Add a solution of 1,2-dibromotetrachloroethane in THF to the cooled solution of the lithiated intermediate.
-
Step 4: Deprotection/Esterification. Quench the reaction and work up to isolate the brominated pivalamide. Treat this intermediate with a strong acid (e.g., H₂SO₄) in tert-butanol to effect the final transformation to the target molecule.
Head-to-Head Performance Comparison
| Parameter | Route 1: Hofmann/Nitration Pathway | Route 2: Directed Ortho-Metalation | Justification & Expert Insight |
| Overall Yield | Moderate (Typically 25-40% over 4 steps) | Good to Excellent (Typically 50-70% over 4 steps) | DoM provides superior regiocontrol, minimizing byproduct formation and leading to higher overall yields. The multi-step classical route often suffers from cumulative losses at each stage. |
| Regioselectivity | Good | Excellent | The nitration step in Route 1 can sometimes yield minor isomers. DoM in Route 2 is highly specific, providing virtually exclusive functionalization at the C5 position. |
| Scalability | Moderate | Challenging | The use of diazonium salts (Route 1) and cryogenic organolithium chemistry (Route 2) both present scalability challenges. However, the safety hazards of diazonium intermediates are often considered more significant in large-scale synthesis. Cryogenic reactions require specialized industrial reactors. |
| Safety & Handling | Significant Hazards | Significant Hazards | Route 1 involves potentially explosive diazonium salts and highly corrosive acid mixtures. Route 2 requires handling of pyrophoric organolithium reagents at very low temperatures. Both require stringent safety protocols. |
| Reagent Cost & Availability | Low to Moderate | High | The reagents for Route 1 (NaNO₂, mineral acids, iron) are generally inexpensive commodity chemicals. The s-BuLi and specialized brominating agents for Route 2 are significantly more expensive. |
| Number of Steps | 4 | 4 | The number of linear steps is comparable, but the operational complexity of Route 2 is higher due to the stringent anhydrous and cryogenic conditions. |
Conclusion and Recommendation
The choice between these two synthetic strategies is a classic example of the trade-off between classical, robust chemistry and modern, highly selective methods.
-
Route 1 (Hofmann/Nitration) is a well-established, reliable method that utilizes inexpensive reagents. Its primary drawbacks are moderate overall yields and the safety concerns associated with diazonium salts and strong nitrating acids. This route may be suitable for smaller-scale synthesis where cost is a primary driver and the necessary safety infrastructure is in place.
-
Route 2 (Directed Ortho-Metalation) offers a more elegant and efficient solution in terms of yield and selectivity. The convergence of the synthesis and the exceptional regiocontrol afforded by the DoM step are significant advantages. However, this comes at the cost of more expensive reagents and the need for specialized equipment to handle cryogenic and pyrophoric materials. For programs where maximizing yield and purity is paramount, and the cost of reagents is less of a concern, Route 2 is the superior choice.
For drug development professionals, the DoM approach is often preferred during lead optimization and early-stage scale-up, where material throughput and purity are critical. The classical approach may find utility in academic settings or for the production of smaller quantities of the intermediate where the investment in specialized equipment for DoM is not feasible. Ultimately, the decision must be based on a careful evaluation of the specific project's goals, budget, and available resources.
References
-
Synthesis of functionalized pyridines: A review covering various methods for pyridine synthesis and functionalization, providing context for the strategies discussed. (Source: Chemical Reviews, URL: [Link])
-
Directed ortho Metalation: A comprehensive review on the DoM reaction, its mechanisms, and applications in heterocyclic synthesis. (Source: Angewandte Chemie International Edition, URL: [Link])
-
Sandmeyer Reaction: Authoritative information on the mechanism and application of the Sandmeyer reaction. (Source: Organic Syntheses, URL: [Link])
- Patents on Pyridine Derivatives: A search of patent literature often reveals scalable and industrially relevant synthetic procedures for key intermediates.
-
Safety of Diazonium Compounds: Resources detailing the hazards and safe handling procedures for diazonium salts. (Source: American Chemical Society Division of Chemical Health and Safety, URL: [Link])
A Comparative Cost and Efficiency Analysis of Synthetic Routes to Tert-Butyl 4-Amino-5-Bromopyridine-2-Carboxylate
In the landscape of modern pharmaceutical development, the strategic synthesis of key intermediates is a critical determinant of a project's timeline and budget. Tert-butyl 4-amino-5-bromopyridine-2-carboxylate is a highly valuable building block, sought after for its utility in the synthesis of complex heterocyclic systems, particularly in the development of kinase inhibitors and other therapeutic agents. This guide provides a detailed cost and process analysis of two distinct synthetic approaches to this important intermediate, offering researchers and drug development professionals the insights needed to make informed decisions for their specific applications.
We will explore a direct, late-stage esterification of a pre-functionalized pyridine ring and contrast it with a longer, more classical approach involving the construction and subsequent elaboration of the pyridine core. This comparative analysis will weigh factors such as starting material cost and availability, step count, scalability, and potential processing challenges.
Route 1: Late-Stage Esterification of 4-Amino-5-Bromopyridine-2-Carboxylic Acid
This approach is predicated on the commercial availability of the advanced intermediate, 4-amino-5-bromopyridine-2-carboxylic acid, and focuses on the final esterification step to yield the target molecule.
Synthetic Workflow
The single-step transformation involves the conversion of the carboxylic acid to its corresponding tert-butyl ester.
A Comparative Guide to Halogenated Pyridine Building Blocks in Synthesis
For the discerning researcher in the fast-paced fields of pharmaceutical and materials science, the selection of the right building block is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Among the myriad of heterocyclic scaffolds, the pyridine ring stands out for its prevalence in FDA-approved drugs and advanced materials.[1] Its functionalization, therefore, is a matter of strategic importance. This guide provides an in-depth comparative analysis of halogenated pyridine building blocks, offering field-proven insights and experimental data to empower you to make informed decisions in your synthetic endeavors.
The Fundamental Principles of Reactivity: Halogen and Positional Effects
The utility of halogenated pyridines as synthetic intermediates is primarily dictated by two key factors: the nature of the halogen (F, Cl, Br, I) and its position on the pyridine ring (2, 3, or 4). These factors determine the reactivity of the carbon-halogen (C-X) bond and the overall electronic properties of the heterocycle.
The Halogen Effect: A Tale of Bond Strengths and Oxidative Addition
In the realm of palladium-catalyzed cross-coupling reactions, which are the workhorses of modern synthetic chemistry, the reactivity of the C-X bond is paramount. The rate-determining step in many of these transformations, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, is the oxidative addition of the palladium(0) catalyst to the C-X bond. The facility of this step is inversely correlated with the C-X bond dissociation energy.
This leads to a well-established reactivity trend:
I > Br > Cl >> F
Iodopyridines, with the weakest C-I bond, are the most reactive substrates, often undergoing coupling at or near room temperature with low catalyst loadings. Bromopyridines are also highly versatile and widely used, offering a good balance of reactivity and stability. Chloropyridines are more challenging substrates due to the stronger C-Cl bond, typically requiring more forcing conditions, such as higher temperatures and specialized, electron-rich, and bulky phosphine ligands to facilitate the difficult oxidative addition.[2] Fluoropyridines are generally unreactive in palladium-catalyzed cross-coupling reactions and are more commonly employed in nucleophilic aromatic substitution (SNAr) reactions.
The Positional Effect: Navigating the Electronic Landscape of the Pyridine Ring
The pyridine ring is electron-deficient, a characteristic that is further influenced by the position of the halogen substituent. The general order of reactivity for the different positions in palladium-catalyzed cross-coupling reactions is:
C4 ≈ C2 > C3
The C2 and C4 positions are electronically activated due to their ortho and para relationship to the ring nitrogen, making them more susceptible to oxidative addition. The C3 position is the least reactive of the three. This inherent difference in reactivity is a powerful tool for achieving regioselectivity in the functionalization of di- and polyhalogenated pyridines.
A Head-to-Head Comparison in Key Transformations
To provide a practical understanding of these principles, we will now delve into a comparative analysis of halogenated pyridines in three of the most pivotal cross-coupling reactions in the synthetic chemist's toolbox.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of biaryl and hetero-biaryl linkages. The choice of halogenated pyridine can significantly impact the reaction's efficiency.
| Halogenated Pyridine | Typical Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 3-Iodopyridine | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 2 | ~95 | High reactivity allows for mild conditions. |
| 3-Bromopyridine | Pd(dppf)Cl₂ (3 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 75-85 | A reliable and commonly used substrate.[3] |
| 3-Chloropyridine | Pd₂(dba)₃/SPhos (2 mol%/4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~70 | Requires a more active catalyst system.[4] |
| 3-Fluoropyridine | Not generally reactive | - | - | - | - | - | Prone to decomposition under typical Suzuki conditions. |
Expertise in Action: The "2-pyridyl problem" is a well-documented challenge in Suzuki couplings involving 2-pyridylboronic acids, where the proximity of the nitrogen can lead to catalyst inhibition and protodeboronation.[5] A similar, albeit less pronounced, effect can be observed with 2-halopyridines, where coordination of the pyridine nitrogen to the palladium center can influence reactivity. For challenging couplings, the use of bulky, electron-rich phosphine ligands such as SPhos or RuPhos is often essential to promote the desired transformation.[4]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine
Materials:
-
3-Bromopyridine (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane, anhydrous (4 mL)
-
Deionized Water, degassed (1 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-bromopyridine, phenylboronic acid, Pd(dppf)Cl₂, and anhydrous potassium phosphate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous 1,4-dioxane and degassed deionized water via syringe.
-
Stir the reaction mixture at 90 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and extract the aqueous layer twice with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 3-phenylpyridine.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is an indispensable tool for the synthesis of aryl and heteroaryl alkynes. The reactivity trend of halogenated pyridines in this transformation mirrors that of the Suzuki-Miyaura coupling.
| Halogenated Pyridine | Typical Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 4-Iodopyridine | PdCl₂(PPh₃)₂/CuI (2/4 mol%) | Et₃N | THF | Room Temp. | 4 | ~90 | Highly efficient coupling under mild conditions. |
| 3-Bromopyridine | Pd(CF₃COO)₂/PPh₃/CuI (2.5/5/5 mol%) | Et₃N | DMF | 100 | 3 | 72-96 | Good to excellent yields with heating.[6][7] |
| 2-Chloropyridine | Pd(OAc)₂/XPhos/CuI (2/4/4 mol%) | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | Moderate | Requires a highly active catalyst system and higher temperatures. |
| 2-Fluoropyridine | Not reactive | - | - | - | - | - | C-F bond is too strong for oxidative addition. |
Expertise in Action: A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the copper(I) co-catalyst. To minimize this, it is crucial to maintain a strictly inert atmosphere and use degassed solvents. In cases where homocoupling is persistent, switching to a copper-free Sonogashira protocol may be necessary.
Detailed Experimental Protocol: Sonogashira Coupling of 4-Iodopyridine
Materials:
-
4-Iodopyridine (1.0 mmol, 1.0 equiv.)
-
Phenylacetylene (1.1 mmol, 1.1 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N), anhydrous and degassed (3.0 mmol, 3.0 equiv.)
-
Tetrahydrofuran (THF), anhydrous and degassed (5 mL)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 4-iodopyridine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF and Et₃N via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(phenylethynyl)pyridine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. The reactivity of halogenated pyridines in this reaction is highly dependent on the ligand choice.
| Halogenated Pyridine | Typical Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 2-Iodopyridine | Pd₂(dba)₃/BINAP (1.5/3.6 mol%) | NaOtBu | Toluene | 80 | 8 | ~90 | High reactivity, but can be prone to side reactions. |
| 2-Bromopyridine | Pd(OAc)₂/dppp (2 mol%/4 mol%) | NaOtBu | Toluene | 80 | 12 | 55-98 | A versatile and widely used substrate.[8] |
| 2-Chloropyridine | Pd-G3-Xantphos (2 mol%) | K₃PO₄ | t-Amyl alcohol | 110 | 16 | ~85 | Requires a pre-catalyst and specific conditions. |
| 2-Fluoropyridine | Not typically used for C-N coupling via this mechanism. | - | - | - | - | - | More suited for SNAr reactions. |
Expertise in Action: The coordination of the pyridine nitrogen to the palladium center can be particularly problematic in Buchwald-Hartwig aminations, leading to catalyst deactivation. The use of bidentate phosphine ligands like BINAP and Josiphos can create more stable catalytic complexes that are less prone to inhibition by the pyridine substrate.[9] For challenging chloropyridines, the use of highly active, bulky, and electron-rich biarylphosphine ligands is often necessary.[2]
Detailed Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyridine
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv.)
-
Aniline (1.2 mmol, 1.2 equiv.)
-
Xantphos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
tert-Amyl alcohol, anhydrous and degassed (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 2-chloropyridine, the Xantphos Pd G3 precatalyst, and potassium phosphate.
-
Evacuate and backfill the tube with argon three times.
-
Add the aniline and anhydrous, degassed tert-amyl alcohol via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-phenylpyridin-2-amine.
Beyond Cross-Coupling: Ortho-Lithiation and Grignard Reagent Formation
While palladium-catalyzed reactions are dominant, other transformations also highlight the differential reactivity of halogenated pyridines.
Directed Ortho-Lithiation
Directed ortho-lithiation is a powerful method for the regioselective functionalization of aromatic rings. In the case of halopyridines, the halogen can direct the lithiation to an adjacent position. The regioselectivity and efficiency of this process can be influenced by the halogen. For instance, 2-chloro- and 3-chloropyridine can be regioselectively lithiated at the C3 and C4 positions, respectively, using lithium diisopropylamide (LDA).[10][11]
Grignard Reagent Formation
The formation of Grignard reagents from halopyridines can be challenging due to the reactivity of the pyridine ring. Generally, bromopyridines are more amenable to Grignard reagent formation than chloropyridines. The use of highly reactive magnesium (Rieke magnesium) or halogen-magnesium exchange reactions with reagents like isopropylmagnesium chloride can facilitate the formation of pyridyl Grignard reagents from less reactive chlorides. The identity of the halide can also influence the diastereoselectivity of subsequent reactions of the Grignard reagent.[12]
Case Study: The Synthesis of Etoricoxib
The non-steroidal anti-inflammatory drug (NSAID) Etoricoxib serves as an excellent case study to illustrate the application of halogenated pyridine building blocks in a real-world synthesis. A common synthetic route to Etoricoxib involves the use of 5-chloro-6'-methyl-2,3'-bipyridine as a key intermediate.[12][13]
Caption: Synthetic overview for Etoricoxib.
In this synthesis, the chlorine atom on the pyridine ring serves as a handle for a subsequent Suzuki-Miyaura coupling reaction to introduce the 4-(methylsulfonyl)phenyl group. The choice of a chloropyridine in this industrial synthesis likely reflects a balance of factors including cost, availability, and reactivity. While a bromopyridine analogue could potentially allow for milder Suzuki coupling conditions, the higher cost of brominated starting materials may be a deterrent on a large scale. An iodopyridine would be even more reactive but also more expensive and potentially less stable. This case highlights how the selection of a halogenated pyridine building block is a strategic decision that considers not only chemical reactivity but also economic and logistical factors.
Conclusion: Making the Right Choice for Your Synthesis
The selection of the appropriate halogenated pyridine building block is a critical step in the design of an efficient and successful synthetic route. This guide has provided a comparative analysis of the reactivity of fluoro-, chloro-, bromo-, and iodopyridines in key chemical transformations.
Key Takeaways:
-
Reactivity in Cross-Coupling: I > Br > Cl >> F.
-
Positional Reactivity: C4 ≈ C2 > C3.
-
Iodopyridines: Offer the highest reactivity, allowing for mild reaction conditions.
-
Bromopyridines: Provide a good balance of reactivity and stability, making them versatile and widely used.
-
Chloropyridines: Are more challenging substrates that often require specialized catalyst systems and more forcing conditions, but can be more cost-effective.
-
Fluoropyridines: Are generally unreactive in cross-coupling reactions but are valuable in SNAr chemistry.
By understanding the principles of reactivity and considering the practical aspects of your specific synthetic target, you can confidently select the optimal halogenated pyridine building block to accelerate your research and development efforts.
References
-
Neufeldt, S. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Retrieved from [Link]
-
Neufeldt, S. R. (2025, January 29). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]
-
Neufeldt, S. R., & Sigman, M. S. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Accounts of Chemical Research, 55(11), 1539–1551. [Link]
-
grignard reagent formation: Topics by Science.gov. (n.d.). Retrieved from [Link]
-
Fairlamb, I. J. S., et al. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Request PDF. [Link]
-
Gribble, G. W., & Saulnier, M. G. (2025). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. ResearchGate. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). Request PDF. [Link]
-
(PDF) Buchwald-Hartwig reaction: An overview. (n.d.). ResearchGate. [Link]
-
REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. (n.d.). [Link]
-
Nolan, S. P., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2015). PMC. [Link]
-
Dorel, R., & Feringa, B. L. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(1), 2–19. [Link]
-
Buchwald–Hartwig amination. (2023, December 2). In Wikipedia. [Link]
-
Yang, D., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. [Link]
-
ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines. (2025). Request PDF. [Link]
-
REGIOSELECl'IVE ORTHO-LITHIATION OF HALOPYRIDINES. SYNTHESES OF ORTHO-DISUJBSTITWED PYRIDINES AND A CONVENIENT GENERATION OF
,. (n.d.). ResearchGate. [Link] -
Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]
-
Sonogashira coupling. (2023, November 28). In Wikipedia. [Link]
-
Singh, U. P., & Singh, R. P. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(11), 1835–1865. [Link]
- Black, W. C., et al. (2015). Process for the synthesis of etoricoxib. U.S. Patent No. 9,024,030 B2. Washington, DC: U.S.
-
Process for the synthesis of etoricoxib. (n.d.). PubChem. Retrieved from [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]
-
Molander, G. A., & Brown, A. R. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of organic chemistry, 77(19), 8294–8305. [Link]
-
Kulkarni, J., Ameta, R., & Kothari, S. (2025). Preparation Of Etoricoxib By Continuous Flow. International Journal of Environmental Sciences. [Link]
-
Synthesis of Etoricoxib using a TMP‐base. (n.d.). ResearchGate. [Link]
-
Synthesis method of etoricoxib. (n.d.). Eureka. Retrieved from [Link]
-
Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS omega, 3(11), 15553–15560. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
-
Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid a. (n.d.). ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. (n.d.). Request PDF. [Link]
-
Davies, D. I., Done, J. N., & Hey, D. H. (1969). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society C: Organic, 1392–1396. [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Narasimhan, N. S., & Mali, R. S. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(1-2), 109–116. [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. research.rug.nl [research.rug.nl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 13. Process for the synthesis of etoricoxib - Patent US-9024030-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Tert-butyl 4-amino-5-bromopyridine-2-carboxylate
For the modern researcher, scientist, or drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of complex molecules like tert-butyl 4-amino-5-bromopyridine-2-carboxylate (CAS No. 868171-70-4) is not merely a logistical task but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step framework for its proper disposal, grounded in established safety protocols and an understanding of its chemical nature.
The causality behind these rigorous disposal protocols is rooted in the compound's chemical structure: a halogenated pyridine derivative. Such structures can exhibit toxicological properties and persist in the environment if not handled correctly.[1] Therefore, a systematic approach to waste management is essential to mitigate potential risks to both personnel and the ecosystem.
Part 1: Hazard Identification and Risk Assessment
Before handling any chemical for disposal, a thorough risk assessment is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its hazard profile from its structural components and data on analogous compounds like 2-amino-5-bromopyridine.[1][2]
Inferred Hazard Profile:
| Hazard Category | Description | GHS Classification (Anticipated) | Precautionary Action |
| Acute Toxicity (Oral) | Harmful if swallowed.[3][4][5] | H302, Warning | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][5] |
| Skin Irritation | Causes skin irritation. May cause sensitization by skin contact.[1][2] | H315, Warning | Wear protective gloves. Avoid contact with skin.[6][7] If skin irritation occurs, get medical advice.[2] |
| Eye Irritation | Causes serious eye irritation.[2][6] | H319, Warning | Wear eye protection/face protection.[6] If in eyes, rinse cautiously with water for several minutes.[6] |
| Respiratory Irritation | May cause respiratory irritation.[2][6] | H335, Warning | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[2][6] |
| Environmental Hazard | Halogenated organic compounds can be harmful to aquatic organisms.[1] | (Not Classified) | Do not discharge into sewer or waterways.[1] |
This assessment dictates that this compound must be treated as a hazardous substance, requiring careful handling and segregation from general laboratory waste.
Part 2: Personal Protective Equipment (PPE)
Based on the risk assessment, a specific suite of PPE is mandatory to prevent personal exposure during handling and disposal operations.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[8] Always inspect gloves for integrity before use and wash hands after removal.
-
Eye/Face Protection: Chemical splash goggles are required at a minimum. For larger quantities or when there is a significant splash risk, a face shield should be worn in conjunction with goggles.[8]
-
Body Protection: A fully buttoned laboratory coat must be worn.[8] For larger-scale operations, a chemical-resistant apron may be necessary.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[9]
Part 3: Disposal Workflow and Step-by-Step Protocol
The proper disposal of this compound is governed by its classification as a halogenated organic waste . This classification is critical and dictates the entire disposal pathway. Mixing halogenated waste with non-halogenated waste is a common and costly error, as it often forces the entire mixture to be treated by the more expensive disposal methods required for halogenated compounds.[10][11]
The following diagram illustrates the decision-making and operational workflow for compliant disposal.
Caption: Disposal Workflow for Halogenated Pyridine Derivatives.
Detailed Disposal Protocol:
-
Container Selection:
-
Labeling:
-
Proper labeling is a regulatory requirement and crucial for safety. Affix a "Dangerous Waste" or "Hazardous Waste" label to the container before adding any waste.[9]
-
The label must clearly state:
-
The full chemical name: "Waste this compound" (and any solvents used).
-
The associated hazards (e.g., "Harmful," "Irritant").
-
The date the waste was first added.
-
-
-
Waste Transfer:
-
Perform all transfers of solid waste or solutions into the waste container inside a certified chemical fume hood.[9]
-
For solid waste, use a dedicated scoop or spatula. Avoid generating dust.[1]
-
For solutions, use a funnel to prevent spills.
-
Do NOT overfill the container. Leave at least 10% of headspace to allow for vapor expansion.
-
-
Interim Storage:
-
Final Disposal:
-
Waste disposal must be handled by a licensed and approved hazardous waste disposal company.[6][12]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, halogenated pyridines are subject to specific disposal requirements.[13][14] The most common and accepted disposal method is high-temperature incineration at a permitted facility.[12][15]
-
Part 4: Spill and Emergency Procedures
Accidents can happen, and a clear, pre-defined emergency plan is essential.
Minor Spill (Contained within a fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Maintain Containment: Ensure the fume hood sash is lowered.
-
PPE: Wear the full suite of prescribed PPE (double-gloving is recommended).
-
Cleanup:
-
Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.
-
Avoid generating dust.[1]
-
Carefully sweep or scoop the absorbed material into a designated "Halogenated Organic Waste" container.
-
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., soapy water), and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department.
Major Spill (Outside of a fume hood):
-
Evacuate: Immediately evacuate the area. Alert all personnel and activate any local alarms.
-
Isolate: Secure the area to prevent entry.
-
Call for Help: Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name and the nature of the spill.[1]
-
Do Not Attempt Cleanup: Major spills require specialized training and equipment. Wait for professional responders.
By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the highest standards of scientific integrity and workplace safety.
References
-
2-Amino-5-bromopyridine - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
-
100640 - 2-Amino-5-bromopyridine - Safety Data Sheet. Biosolve.
-
Tert-butyl 5-bromo-4-methoxypyridine-2-carboxylate | C11H14BrNO3 - PubChem. National Center for Biotechnology Information.
-
This compound | 868171-70-4 - Sigma-Aldrich. Sigma-Aldrich.
-
This compound CAS No.: 868171-70-4 - Moldb. Moldb.
-
SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
-
TERT-BUTYL 5-BROMOPYRIDINE-2-CARBOXYLATE 98 - Echemi. Echemi.
-
Pyridine - Substance Details - SRS | US EPA. U.S. Environmental Protection Agency.
-
eMolecules this compound | 868171-70-4 | Fisher Scientific. Fisher Scientific.
-
What is bromine and what are the safe disposal and recycling methods? - Ideal Response. Ideal Response.
-
Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983 - epa nepis. U.S. Environmental Protection Agency.
-
40 CFR § 721.8675 - Halogenated pyridines. - Law.Cornell.Edu. Cornell Law School Legal Information Institute.
-
Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides - epa nepis. U.S. Environmental Protection Agency.
-
Hazardous Materials Disposal Guide | Nipissing University. Nipissing University.
-
Tert-Butyl 4-(5-aminopyridin-2-yloxy)piperidine-1-carboxylate - AK Scientific, Inc. AK Scientific, Inc.
-
2-[(tert-Butoxy)carbonyl]pyridine-4-carboxylic acid - BLDpharm. BLDpharm.
-
Standard Operating Procedure for Bromine. Washington State University.
-
Tert-butyl 3-(2-amino-5-bromopyridine-3-sulfonamido)-2-hydroxypropylcarbamate - PubChem. National Center for Biotechnology Information.
-
Pyridine ToxFAQs. Agency for Toxic Substances and Disease Registry.
-
(PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate - ResearchGate. ResearchGate.
-
Chemical Compatibility Chart - Walchem. Walchem.
-
SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
-
Standard Operating Procedure for Pyridine. Washington State University.
-
Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate - MDPI. MDPI.
-
Ethyl 3-amino-5-bromopyridine-2-carboxylate - AK Scientific, Inc. AK Scientific, Inc.
-
2,6-Di-tert-butyl-4-methylpyridine 98 38222-83-2 - Sigma-Aldrich. Sigma-Aldrich.
-
tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate - Virtuous Lifesciences. Virtuous Lifesciences.
-
tert-butyl 6-bromopyridine-2-carboxylate, min 97%, 100 mg. CP Lab Chemicals.
-
tert-Butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate - ChemicalBook. ChemicalBook.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. This compound | 868171-70-4 [sigmaaldrich.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. aksci.com [aksci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. nipissingu.ca [nipissingu.ca]
- 12. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 13. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 14. 40 CFR § 721.8675 - Halogenated pyridines. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
